(2-Aminobenzo[d]thiazol-6-yl)methanol
Description
Properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMULTSCZSOABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Aminobenzo[d]thiazol-6-yl)methanol CAS number 106429-07-6 properties
An In-depth Technical Guide to (2-Aminobenzo[d]thiazol-6-yl)methanol (CAS: 106429-07-6) for Advanced Drug Discovery
Introduction: The Strategic Value of the 2-Aminobenzothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation of numerous compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antifungal properties.[1][2]
This guide focuses on a key derivative of this privileged structure: This compound (CAS No. 106429-07-6). The presence of a primary alcohol functional group at the 6-position provides a versatile synthetic handle for derivatization, making it an exceptionally valuable building block for researchers and scientists in drug development. Understanding its properties, synthesis, and strategic applications is crucial for leveraging its full potential in creating next-generation therapeutics. This document serves as a technical resource, providing field-proven insights into its core characteristics and utility.
Core Physicochemical and Structural Properties
The foundational data for this compound is summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 106429-07-6 | [3][4] |
| Molecular Formula | C₈H₈N₂OS | [3][4][5] |
| Molecular Weight | 180.23 g/mol | [4][5] |
| Synonyms | (2-amino-1,3-benzothiazol-6-yl)methanol | [6] |
| Appearance | Solid | |
| Typical Purity | ≥95% | [3] |
| InChI | 1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
| SMILES | OCC1=CC=C2N=C(N)SC2=C1 | [3][4] |
Safety, Handling, and Storage Protocols
As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety-first approach. While this compound is not acutely toxic, appropriate handling is mandatory to ensure personnel safety and experimental integrity.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Self-Validating Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[8]
-
Dispensing: When weighing and dispensing, avoid creating dust. Use appropriate tools and a contained weighing environment.
-
Spill Response: In case of a spill, isolate the area. Sweep up the solid material without creating dust and place it in a sealed container for disposal according to local regulations.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[7]
-
Storage Conditions: To maintain the compound's integrity, store it in a tightly sealed container in a dry, dark place at room temperature. This prevents degradation from moisture, light, and atmospheric contaminants.
Synthesis and Purification Strategy
The synthesis of the 2-aminobenzothiazole ring is a well-established process. A reliable method for preparing the title compound involves the electrophilic cyclization of a substituted aniline precursor. The causality behind this choice is the high yield and reliability of the reaction with commercially available starting materials.
Proposed Synthetic Pathway
The logical precursor for this compound is (4-amino-3-thiocyanatophenyl)methanol, which is formed in situ. The overall reaction proceeds from 4-aminobenzyl alcohol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for 2-aminobenzothiazole synthesis.[1][10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-aminobenzyl alcohol in glacial acetic acid.
-
Thiocyanate Addition: Add 4 equivalents of potassium thiocyanate (KSCN) to the solution. Stir the mixture at room temperature for 45 minutes to ensure homogeneity.
-
Bromination: Cool the reaction mixture to 10°C using an ice bath. Separately, dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture via the dropping funnel. A yellow suspension is expected to form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing 25% aqueous ammonia solution until the pH reaches ~8. This step neutralizes the acetic acid and precipitates the product.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid extensively with deionized water to remove residual salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield the final product with high purity.[1] Dry the purified solid under vacuum.
Spectroscopic Characterization and Analysis
Structural elucidation is a cornerstone of chemical synthesis. While specific spectra for this exact compound are not publicly cataloged, its structure can be confidently confirmed using standard spectroscopic methods, with expected values inferred from the parent 2-aminobenzothiazole scaffold and related derivatives.[10][11]
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Signals in the δ 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons (2H): A broad singlet (exchangeable with D₂O) typically around δ 7.5-8.0 ppm.[10] - Methylene Protons (2H): A singlet for the -CH₂- group around δ 4.5-4.7 ppm. - Hydroxyl Proton (1H): A broad singlet or triplet (depending on solvent and coupling) for the -OH group, exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals in the δ 115-155 ppm range.[10] - Thiazole C=N Carbon (1C): A characteristic signal downfield, typically > δ 165 ppm.[10] - Methylene Carbon (1C): A signal for the -CH₂OH carbon around δ 60-65 ppm. |
| FT-IR | - N-H Stretch: A pair of bands in the 3300-3450 cm⁻¹ region (primary amine). - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C=N Stretch (Thiazole): A strong absorption band around 1620-1650 cm⁻¹. - C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region.[11] |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 180.23, corresponding to the molecular weight of the compound. |
General Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred as it can solubilize both the amine and hydroxyl protons for observation.[11]
-
IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol.[12] Analyze using Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺ at m/z = 181.24.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The primary amine and the primary alcohol serve as orthogonal synthetic handles for building molecular complexity and exploring structure-activity relationships (SAR).
Strategic Derivatization Pathways
The compound serves as a launchpad for at least two major diversification strategies:
-
N-Functionalization: The 2-amino group can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores.
-
O-Functionalization: The 6-methanol group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or carbamates to modulate solubility and target engagement.
Caption: Key derivatization pathways from the core scaffold.
Proven Therapeutic Applications of the Scaffold
-
Anticancer Agents: The 2-aminobenzothiazole scaffold is integral to compounds designed as kinase inhibitors. For instance, derivatives have been synthesized as 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analogs that show potent antiproliferative activity against lung cancer cell lines (A549) by inhibiting pathways like ALK/PI3K/AKT and inducing apoptosis.[13][14]
-
Antiviral Activity: In the context of cervical cancer, derivatives designed as 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amines have demonstrated specific and potent anti-proliferation ability against HPV-positive HeLa cells, with one promising compound showing an IC₅₀ of 380 nM and excellent tumor inhibition in xenograft models.[15]
-
Antimicrobial and Antiproliferative Activity: Analogs based on the natural product clathrodin, which incorporates the 2-aminobenzothiazole structure, have shown moderate antimicrobial activity and significant antiproliferative effects against human melanoma cell lines (A-375), with selectivity over non-cancerous fibroblast cells.[16]
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its privileged core structure, combined with versatile synthetic handles, provides an robust platform for generating diverse chemical libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging its derivatization potential, researchers can effectively explore novel chemical space and accelerate the development of new therapeutic agents targeting a wide range of human diseases.
References
- Uravić, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
- This compound - [A88784]. Synthonix. [Link]
- This compound | CAS:106429-07-6. Ark Pharma Scientific Limited. [Link]
- 106429-07-6 | this compound. 1PlusChem LLC. [Link]
- Wang, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Uravić, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link][12][19]
- Lv, K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]
- Peršuri, A., et al. (2015).
- Al-Masoudi, W. A. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- MSDS of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)
- Zhong, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
- Wang, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives.
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- 15. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of (2-Aminobenzo[d]thiazol-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Aminobenzo[d]thiazol-6-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2-aminobenzothiazole scaffold, is a recognized "privileged structure," appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering both reported and predicted data. Furthermore, it details robust, field-proven experimental protocols for the determination of these key parameters, empowering researchers to validate and expand upon this data in their own laboratories. The synthesis and chemical reactivity of the molecule are also discussed to provide a holistic understanding of its utility as a versatile chemical intermediate.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system, particularly when substituted with an amino group at the 2-position, is a cornerstone in the design of bioactive molecules.[1] This scaffold's rigid, bicyclic nature and its specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with a variety of biological targets. Derivatives have been investigated as kinase inhibitors, antifungal agents, and antitumor therapeutics.[1][2]
This compound (CAS: 106429-07-6) emerges as a particularly useful building block. The primary alcohol at the 6-position provides a crucial synthetic handle for derivatization, allowing for the introduction of diverse functionalities through esterification, etherification, or oxidation, thereby enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing everything from initial screening and synthesis to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Key Identifiers and Properties Summary
The following table summarizes the primary chemical identifiers and core physicochemical properties of this compound. Experimental data is prioritized where available; however, due to the nature of specialized building blocks, some parameters are provided as predicted values from validated computational models.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | (2-amino-1,3-benzothiazol-6-yl)methanol | [3] |
| CAS Number | 106429-07-6 | [3] |
| Molecular Formula | C₈H₈N₂OS | [4] |
| Molecular Weight | 180.23 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Melting Point | No experimental data available in searched sources. | - |
| Boiling Point | Not applicable; likely decomposes at high temperatures. | [4] |
| SMILES | OCC1=CC=C2N=C(N)SC2=C1 | [3][4] |
| InChI | 1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
| InChIKey | LPMULTSCZSOABY-UHFFFAOYSA-N | |
| Predicted LogP | 1.3 - 1.6 | (Cheminf. Est.) |
| Predicted pKa (Basic) | 4.5 - 5.5 (for aminothiazole N) | (Cheminf. Est.) |
| Predicted pKa (Acidic) | ~15 (for methanol OH) | (Cheminf. Est.) |
Lipophilicity (LogP/LogD)
Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior. The partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) govern membrane permeability, plasma protein binding, solubility, and metabolic clearance. For drug candidates, a LogP value in the range of 1-5 is often targeted to balance aqueous solubility with the ability to cross biological membranes.
Data: No experimental LogP or LogD values for this compound were found in the searched literature. Computational models predict a LogP in the range of 1.3 to 1.6, suggesting a favorable balance of hydrophilicity and lipophilicity.
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient at physiological pH (7.4).[5][6]
-
Principle: The compound is partitioned between two pre-saturated, immiscible phases (n-octanol and phosphate-buffered saline). The concentration of the compound in each phase is then quantified, typically by HPLC-UV, and the ratio is calculated.
-
Diagram of Experimental Workflow:
Caption: Workflow for LogD Determination via the Shake-Flask Method.
-
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.[5]
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.
-
Partitioning: In a clean glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 2 µL) of the 10 mM stock solution. The final concentration of the co-solvent (DMSO) should be kept minimal (<1%) to avoid affecting the partitioning.
-
Equilibration: Seal the vial and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve sharp separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase, avoiding contamination from the interface. Quantify the concentration of the compound in each sample using a validated HPLC-UV method against a standard curve.
-
Calculation: The distribution coefficient is calculated as: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous]). The experiment should be performed in triplicate for statistical validity.[7]
-
Acidity and Basicity (pKa)
Scientific Rationale: The acid dissociation constant, pKa, defines the ionization state of a molecule at a given pH. This is paramount for drug candidates, as ionization affects solubility, receptor binding (ionic interactions), and membrane permeability (charged species are generally less permeable). The 2-aminobenzothiazole moiety contains a basic nitrogen atom within the heterocyclic system, which will be protonated at low pH. The methanol group is a very weak acid.
Data: No experimental pKa values were found. Based on similar 2-aminobenzothiazole structures, the pKa for the protonation of the thiazole ring system is predicted to be in the range of 4.5 - 5.5.[8] This means the compound will be predominantly protonated and positively charged in the stomach (pH 1-2) and increasingly neutral as it moves into the intestine (pH 6-7.5).
This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).[9]
-
Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl). The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and neutral species are equal.
-
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% dioxane-water) to ensure solubility across the titration range.[9] A known ionic strength is maintained by adding a background electrolyte like 0.1 M KCl.
-
Titration: Place the solution in a jacketed vessel maintained at 25°C. Titrate the solution by adding small, precise increments of a standardized HCl solution (e.g., 0.1 M).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point. Specialized software can also perform these calculations.[9]
-
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of the compound. While specific spectra for this compound are not publicly available, its expected profile can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the alcohol, the alcohol proton (-OH), and the amine (-NH₂) protons. The three aromatic protons will appear as a complex pattern (likely a doublet, a singlet/narrow doublet, and a doublet of doublets) in the 7.0-8.0 ppm region. The methylene protons (-CH₂OH) should appear as a singlet around 4.5-4.7 ppm. The amine protons will be a broad singlet, and its chemical shift will be highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR will show eight distinct signals. The aromatic carbons will resonate in the 115-155 ppm range. The C=N carbon of the thiazole ring will be the most downfield, likely >165 ppm. The methylene carbon (-CH₂OH) will appear around 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key vibrational bands:
-
N-H Stretching: A pair of medium-to-strong bands in the 3300-3450 cm⁻¹ region, characteristic of a primary amine.
-
O-H Stretching: A broad band centered around 3200-3400 cm⁻¹, corresponding to the alcohol hydroxyl group.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring.
-
C-O Stretching: A strong band in the 1000-1050 cm⁻¹ region for the primary alcohol.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
This compound is not typically synthesized directly but is derived from a precursor such as the corresponding carboxylic acid or ester. A robust and well-documented method for creating the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt and bromine.[10]
Caption: Proposed synthetic workflow for this compound.
Synthetic Steps Rationale:
-
Cyclization: The synthesis begins with a commercially available starting material like methyl 4-aminobenzoate. This is treated with potassium or ammonium thiocyanate and bromine in a solvent like acetic acid.[10][11] This reaction proceeds via in situ formation of thiocyanogen ((SCN)₂), which electrophilically attacks the aniline ring, leading to an intermediate that cyclizes to form the stable 2-aminobenzothiazole ring system.[10]
-
Reduction: The resulting methyl ester (Methyl 2-aminobenzo[d]thiazole-6-carboxylate) is a stable intermediate. To obtain the target primary alcohol, a standard ester reduction is performed. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF is the classic and effective choice for this transformation. Careful workup is required to quench the excess reagent and isolate the product.
Chemical Reactivity and Use as a Building Block
The molecule possesses three key reactive sites, making it a versatile intermediate:
-
2-Amino Group: The exocyclic amine is nucleophilic and can undergo standard reactions like acylation, sulfonylation, and alkylation to build more complex structures.
-
Hydroxymethyl Group: The primary alcohol at the 6-position can be oxidized to an aldehyde or carboxylic acid, esterified with various carboxylic acids, or converted to an ether. This position is ideal for attaching linkers or other pharmacophores.
-
Aromatic Ring: The benzene portion of the scaffold can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the electron-rich thiazole ring and amino group.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)
This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. This guide has consolidated its core physicochemical identity and provided detailed, actionable protocols for the experimental determination of its most critical properties, such as lipophilicity and pKa. By combining established data with a framework for empirical validation, this document serves as a vital resource for researchers aiming to leverage this versatile scaffold in the rational design of novel therapeutics.
References
- LogP / LogD shake-flask method. (2024). Protocols.io. [Link][8]
- LogP / LogD shake-flask method v1. (n.d.).
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link][9]
- Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- Klančar, U., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link][13]
- Tič, A., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju. [Link][10]
- pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. (2014).
- Wang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- 2-Amino benzothiazole 6-carboxylic acid synthesis. (2007). Sciencemadness Discussion Board. [Link]
- Benzo(d)thiazol-2-amine. (n.d.). PubChem. [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link][1]
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2012).
- Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2021). Molecules. [Link]
- Benzocaine. (n.d.). Chemsrc. [Link]
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Biological activity of 2-aminobenzothiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Aminobenzothiazole Derivatives
Abstract
The 2-aminobenzothiazole (2-ABT) scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of diseases.[1] This technical guide provides an in-depth overview of the significant pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities. For each area, this document summarizes mechanisms of action, presents quantitative biological data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The 2-Aminobenzothiazole Scaffold
Benzothiazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene and a thiazole ring.[2] The 2-aminobenzothiazole (2-ABT) moiety, in particular, is a highly versatile pharmacophore that has garnered significant interest.[3] The scaffold's power lies in its structural features: the electron-rich nitrogen and sulfur atoms and a reactive C2-amino group that serves as a handle for extensive chemical modification.[4][5] This allows for the synthesis of large, diverse libraries of derivatives.[6] Consequently, 2-ABT derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][7][8] One prominent example is Riluzole, a 2-ABT-based drug approved for the treatment of the neurodegenerative disease amyotrophic lateral sclerosis (ALS).[9] This guide consolidates current knowledge, providing a technical resource to propel further research and development.
Synthetic Strategies: Building the Molecular Arsenal
The diversity of 2-ABT derivatives stems from accessible and versatile synthetic methodologies.[6] Understanding these routes is crucial as the choice of synthesis can dictate the types of functional groups that can be introduced, directly influencing the final compound's biological activity. Common strategies often begin with substituted anilines and involve the introduction of a sulfur-containing component.
A prevalent method is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid to induce oxidative cyclization.[6] Subsequent functionalization of the C2-amino group, often through acylation with reagents like chloroacetyl chloride, creates a reactive intermediate.[7] This intermediate can then be reacted with various amines, piperazines, or other nucleophiles to generate the final library of compounds.[7] These multi-step or one-pot syntheses provide a robust platform for generating chemical diversity for screening.[2][10]
Caption: 2-ABT derivatives can inhibit key nodes in the PI3K/Akt/mTOR pathway.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer 2-aminobenzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference |
| OMS14 | A549 (Lung) | PI3K Pathway | 22.13 | [5][7] |
| OMS14 | MCF-7 (Breast) | PI3K Pathway | 31.06 | [5][7] |
| OMS5 | A549 (Lung) | PI3K Pathway | 41.76 | [5][7] |
| Compound 23 | HT-29 (Colon) | VEGFR-2 | <10 | [9] |
| Compound 20 | HCT-116 (Colon) | VEGFR-2 | 7.44 | [9] |
| Compound 47 | BRAF^V600E Assay | RAF Kinase | 0.095 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in anticancer drug screening. The causality behind this protocol is to ensure that observed effects are due to the compound's cytotoxic or cytostatic activity rather than experimental artifacts.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. This density is chosen to ensure cells are in their logarithmic growth phase during the experiment. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the appropriate culture medium. The choice of a logarithmic dilution series is critical for accurately determining the IC₅₀ value over a wide concentration range. Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO, the solvent for the compounds) to account for any solvent effects and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity. [3]3. Incubation: Incubate the plate for 48-72 hours. This duration is selected to span multiple cell cycles, allowing sufficient time for the compound to exert its antiproliferative effects. [3]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals. The plate is agitated to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [3]
Antimicrobial Activity: Combating Pathogens
Derivatives of 2-ABT have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. [3][10]
Mechanism of Action and Spectrum
The antibacterial mechanism of some 2-ABT derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication and repair. [3]Their spectrum of activity, however, can be limited. While potent against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains), many derivatives show weaker activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. [11][12]This discrepancy is often due to the outer membrane of Gram-negative bacteria acting as a permeability barrier and the presence of multidrug efflux pumps that actively remove the compounds from the cell. [11][12] Antifungal activity, particularly against Candida species, is also a prominent feature of this class of compounds. [13]
Caption: Experimental workflow for the broth microdilution MIC assay.
Quantitative Data: In Vitro Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1n | Candida albicans | 4-8 | [13] |
| Compound 1o | Candida albicans | 4-8 | [13] |
| Compound 1 | Staphylococcus aureus | 2.9 µM | [11] |
| Compound 1 | E. coli | >100 µM | [11] |
| Compound 18 | S. aureus | 12.5 | [8] |
| Compound 20 | E. coli | 25 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system because it includes positive and negative controls that ensure the bacteria are viable and the medium is sterile, respectively.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-ABT derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the test compound.
-
Controls: Include a positive control well (broth and bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Neuroprotective and Other Biological Activities
The therapeutic potential of 2-ABT derivatives extends beyond cancer and infectious diseases into neurology, inflammation, and metabolic disorders.
-
Neuroprotection: The clinical use of Riluzole for ALS highlights the potential of this scaffold in treating neurodegenerative diseases. [9][14]Research is ongoing into derivatives that can inhibit key pathological processes in Alzheimer's and Parkinson's diseases. Mechanisms under investigation include the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the prevention of tau protein and α-synuclein aggregate formation. [15][16][17]* Anti-inflammatory Activity: Several 2-ABT derivatives have shown anti-inflammatory properties, which may be linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. [2]* Antidiabetic Potential: Emerging research has identified 2-ABT derivatives as potential treatments for type 2 diabetes and its complications. [18]These compounds may act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ) or as inhibitors of the aldose reductase (ALR2) enzyme, both of which are important targets in diabetes therapy. [18]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-ABT derivatives is highly dependent on the nature and position of substituents on both the bicyclic ring system and the exocyclic amino group. Understanding these relationships is fundamental to rational drug design.
-
Anticancer Activity: For anticancer activity via PI3K inhibition, the addition of piperazine moieties to the C2-amino group often enhances potency. [5][7]For instance, linking a 4-nitrophenyl piperazine group was shown to be effective. [7]* Antimicrobial Activity: For antibacterial activity against S. aureus, an N-propyl imidazole moiety attached to the C2-amino group was found to be critical for potency. [11]Substitutions on the benzothiazole ring also modulate activity; for example, a chloro group at the 6-position can be beneficial. [11]* Antifungal Activity: Against Candida species, derivatives with bulky, lipophilic groups at the 6-position of the benzothiazole ring have shown excellent activity. [13]
Caption: Key points for Structure-Activity Relationships (SAR) on the 2-ABT scaffold.
Conclusion and Future Perspectives
The 2-aminobenzothiazole scaffold is unequivocally a privileged structure in medicinal chemistry, giving rise to derivatives with a vast and potent range of biological activities. The ease of synthetic modification allows for fine-tuning of their pharmacological profiles, making them highly attractive starting points for drug discovery programs targeting cancer, infectious diseases, and neurological disorders.
Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to minimize off-target effects and improve in vivo efficacy. The development of multi-target ligands, such as a compound that simultaneously inhibits kinase activity and angiogenesis, represents an exciting frontier. As our understanding of the complex interplay of biological pathways deepens, the versatility of the 2-aminobenzothiazole scaffold will continue to provide a robust platform for the design of the next generation of therapeutic agents.
References
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Unveiling the Therapeutic Potential of Aminobenzothiazoles: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique chemical properties allow for versatile substitutions, leading to compounds with a wide spectrum of therapeutic applications, from oncology to neurodegenerative disorders. This guide provides a deep dive into the established and emerging therapeutic targets of aminobenzothiazole derivatives, offering a roadmap for researchers and drug developers in this exciting field. We will explore the key mechanisms of action, present detailed protocols for target validation, and outline future directions for unlocking the full potential of this remarkable chemical class.
The Chemical Versatility and Biological Promiscuity of the Aminobenzothiazole Core
The 2-aminobenzothiazole ring system, a bicyclic heteroaromatic structure, is the foundational element that imparts significant biological activity. The presence of the amino group at the 2-position and the thiazole ring itself allows for extensive chemical modifications. This structural flexibility is the primary reason for the diverse pharmacological profiles observed in this class of compounds. Substitutions at the amino group, the benzene ring, and other positions on the thiazole moiety can dramatically influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles, including its ability to cross the blood-brain barrier and its specific interactions with biological targets.
Key Therapeutic Areas and Validated Molecular Targets
Aminobenzothiazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. This section will delve into the specific molecular targets that have been validated for these compounds.
One of the most extensively studied applications of aminobenzothiazoles is in cancer therapy, where they have emerged as potent inhibitors of various protein kinases. Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Several aminobenzothiazole derivatives have been shown to inhibit VEGFRs, key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking VEGFR signaling, these compounds can effectively starve tumors of their blood supply.
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers, and aminobenzothiazole-based inhibitors have shown promise in targeting these pathways.
-
Src Family Kinases: These non-receptor tyrosine kinases play a critical role in cell adhesion, growth, and motility. Their overexpression or constitutive activation is a hallmark of many cancers. Aminobenzothiazole compounds have been developed as potent Src inhibitors, demonstrating anti-tumor activity in preclinical models.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of aminobenzothiazole compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (aminobenzothiazole derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence or fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Kinase Inhibition Profile of a Hypothetical Aminobenzothiazole Compound (ABT-123)
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 |
| FGFR1 | 50 |
| Src | 25 |
| EGFR | >1000 |
In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, aminobenzothiazole derivatives have shown promise as inhibitors of monoamine oxidase (MAO) enzymes. MAOs are responsible for the degradation of neurotransmitters like dopamine and serotonin. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which can have therapeutic benefits.
-
MAO-A and MAO-B: There are two main isoforms of MAO, A and B. While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B primarily targets dopamine. The ability to selectively inhibit one isoform over the other is a key consideration in drug design to minimize side effects. Several aminobenzothiazole compounds have demonstrated potent and selective inhibition of MAO-B.
Experimental Protocol: MAO Inhibition Assay
This protocol describes a method for determining the inhibitory activity of aminobenzothiazole compounds against MAO-A and MAO-B.
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compound
-
Phosphate buffer
-
Detection reagent (e.g., Amplex® Red Monoamine Oxidase Assay Kit)
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the MAO enzyme (either A or B) and phosphate buffer.
-
Add the test compound at various concentrations. Include a known MAO inhibitor as a positive control and a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO substrate and the detection reagent.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
-
Emerging Therapeutic Targets and Future Directions
The therapeutic landscape for aminobenzothiazoles is continually expanding. Ongoing research is uncovering novel targets and applications for this versatile scaffold.
-
Anti-inflammatory Agents: Chronic inflammation is a key driver of many diseases. Aminobenzothiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Further investigation into their specific molecular targets within inflammatory pathways is a promising area of research.
-
Antimicrobial Activity: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Certain aminobenzothiazole compounds have demonstrated activity against a range of bacteria and fungi. Elucidating their mechanisms of action, which may involve targeting essential microbial enzymes or disrupting cell wall synthesis, is a key research objective.
-
Prion Diseases: Some aminobenzothiazole derivatives have shown potential in combating prion diseases by inhibiting the formation of pathological prion protein aggregates. This represents a novel and important therapeutic avenue to explore.
Workflow for Novel Target Identification
The following diagram illustrates a general workflow for identifying and validating new therapeutic targets for aminobenzothiazole compounds.
(2-Aminobenzo[d]thiazol-6-yl)methanol mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of (2-Aminobenzo[d]thiazol-6-yl)methanol and Related Scaffolds in Cancer Cells
Executive Summary
The 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2] In oncology, derivatives of this structure have emerged as potent agents capable of combating cancer cell proliferation and survival through diverse and targeted mechanisms. While specific research on this compound is nascent, a comprehensive analysis of structurally related 2-aminobenzothiazole compounds provides a robust framework for understanding its probable mechanisms of action. This guide synthesizes current research to elucidate the primary pathways these compounds exploit, including the induction of apoptosis, disruption of the cell cycle, and inhibition of critical pro-survival kinase signaling cascades. By examining the causality behind established experimental findings and providing detailed protocols, this document serves as a technical resource for researchers and drug development professionals aiming to leverage the therapeutic potential of the 2-aminobenzothiazole scaffold.
Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Oncology
The 2-aminobenzothiazole ring system, which features a benzene ring fused to a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[2] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for high-affinity interactions with a multitude of biological targets. The C2-amino group and the benzothiazole ring are readily functionalized, enabling the synthesis of large libraries of derivatives with tailored activities.[2] This chemical versatility has led to the discovery of 2-aminobenzothiazole derivatives that act as potent inhibitors of kinases, epigenetic enzymes, and other crucial proteins involved in cancer progression, making this scaffold a subject of intense investigation in modern oncology.[1]
Core Anticancer Mechanisms of 2-Aminobenzothiazole Derivatives
Research has revealed that 2-aminobenzothiazole derivatives do not rely on a single mechanism but rather engage multiple, often interconnected, cellular pathways to exert their anticancer effects. The most prominent of these are the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the shutdown of signals that promote growth and survival.
Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
A primary mechanism by which 2-aminobenzothiazole derivatives eliminate cancer cells is through the induction of apoptosis, the body's natural process of controlled cell death.[3] These compounds predominantly activate the intrinsic or "mitochondrial" pathway. This pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2).
In healthy cells, Bcl-2 restrains Bax, preventing it from disrupting the mitochondrial outer membrane. Many 2-aminobenzothiazole compounds shift this balance by decreasing the expression of Bcl-2 and increasing the expression of Bax.[4] This shift leads to the permeabilization of the mitochondrial membrane, causing a loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[5][6] Cytoplasmic cytochrome c then binds to Apaf-1, forming the "apoptosome," which activates a cascade of executioner enzymes called caspases (specifically initiator caspase-9 and effector caspase-3), ultimately leading to the dismantling of the cell.[5][7]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Causality: This assay quantifies the extent of apoptosis induced by a compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (e.g., FITC), it identifies early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It therefore stains late apoptotic or necrotic cells, allowing for the differentiation of cell populations.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 6-well plates at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of harvest.
-
Treatment: Treat cells with varying concentrations of the 2-aminobenzothiazole derivative (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvest: Gently collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic dissociation solution or brief trypsinization to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Disruption of Cell Cycle Progression
Cancer is characterized by uncontrolled cell division. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many 2-aminobenzothiazole derivatives function as antimitotic agents by causing cell cycle arrest at these checkpoints, preventing cancer cells from proceeding to division.[8]
The two most common points of arrest are the G1/S and G2/M transitions.
-
G1 Arrest: Some derivatives, such as compound 45, induce arrest in the G1 phase.[4][9] This prevents the cell from entering the S phase, where DNA replication occurs. This mechanism is often linked to the inhibition of cyclin-dependent kinases (CDKs) that control the G1/S transition or the modulation of tumor suppressor proteins like p53.
-
G2/M Arrest: Other derivatives cause cells to accumulate in the G2 or M phase of the cell cycle.[1][10] This type of arrest prevents the cell from entering mitosis and is often a consequence of DNA damage or disruption of mitotic spindle formation.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Causality: This method determines the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a stoichiometric DNA intercalator, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. By fixing the cells with ethanol to make them permeable to the dye, one can generate a histogram of DNA content that reveals the cell cycle distribution.
-
Methodology:
-
Seeding and Treatment: Plate and treat cells with the compound of interest as described in the apoptosis protocol.
-
Harvest: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for long-term storage).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase is critical for degrading any double-stranded RNA, which PI can also bind to, ensuring specificity for DNA.
-
Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks for the G1 and G2/M populations, with the S phase population in between. Software analysis is used to calculate the percentage of cells in each phase.
-
Inhibition of Pro-Survival Kinase Signaling
Cancer cells are often dependent on hyperactive signaling pathways that promote their growth and protect them from apoptosis. The 2-aminobenzothiazole scaffold has proven to be an excellent platform for designing potent kinase inhibitors.
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is one of the most frequently dysregulated pathways in human cancer. Its activation promotes cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been shown to effectively inhibit this pathway.[7][11] For example, compound 45 was found to inhibit ALK/PI3K/AKT signaling.[4][9] By blocking key kinases in this cascade, such as PI3K or AKT, these compounds prevent the downstream phosphorylation events that suppress apoptosis and drive proliferation. This leads to a decrease in the levels of anti-apoptotic proteins and an increase in cell death.
Experimental Protocol: Western Blot for Phospho-AKT and Total AKT
-
Causality: Western blotting allows for the detection of specific proteins in a cell lysate. To assess the activity of the PI3K/AKT pathway, one must measure the level of phosphorylated AKT (p-AKT), which is the active form of the kinase. It is crucial to also measure the level of total AKT (t-AKT) in the same sample. A decrease in the p-AKT/t-AKT ratio upon treatment with a compound is a direct indicator of pathway inhibition, demonstrating that the effect is not merely due to a general decrease in protein expression.
-
Methodology:
-
Lysate Preparation: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and calculate the p-AKT/t-AKT ratio.
-
Case Study: Mechanistic Insights from 6-Substituted Derivatives
The substitution pattern on the 2-aminobenzothiazole ring is critical for determining target specificity and potency. Derivatives with substitutions at the 6-position, such as the parent structure of this compound, have shown particularly compelling and diverse anticancer activities.
-
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one): This compound demonstrated potent antiproliferative activity against A549 lung cancer cells.[4][9] Mechanistic studies revealed that it induces G1-phase cell cycle arrest and promotes apoptosis. This was directly linked to its ability to inhibit the ALK/PI3K/AKT signaling pathway, disrupt the mitochondrial membrane potential, and increase the expression of pro-apoptotic proteins like cleaved-caspase 9 and Bax while decreasing the anti-apoptotic protein Bcl-2.[4]
-
Compound H1 (2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine): This derivative showed highly specific and potent activity against HPV18-positive cervical cancer cells (HeLa).[12] Its mechanism involves inducing G1 cell cycle arrest and repressing transcription associated with the viral oncoprotein E7. Specifically, it disrupts the E7/Rb/E2F-1/DNMT1 pathway, which is essential for HPV-driven tumorigenesis.[12][13] This highlights how modifications to the 6-position can confer highly specific and novel mechanisms of action.
Table 1: Cytotoxicity of Key 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ Value | Primary Mechanism(s) | Reference(s) |
| Compound 45 | A549 (Lung) | 0.44 µM | G1 Arrest, ALK/PI3K/AKT Inhibition, Apoptosis | [4][9] |
| Compound H1 | HeLa (Cervical) | 0.38 µM | G1 Arrest, E7 Pathway Repression | [12] |
| OMS5 | A549 (Lung) | 22.13 µM | PI3Kγ Inhibition (partial) | [11][14] |
| OMS14 | MCF-7 (Breast) | 27.51 µM | PI3Kγ Inhibition (partial) | [11][14] |
| YLT322 | HepG2 (Liver) | (Not specified) | Mitochondrial Apoptosis, p-Akt/MAPK Downregulation | [5] |
| PB11 | U87 (Glioblastoma) | < 50 nM | PI3K/AKT Inhibition, Apoptosis | [7] |
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold is a validated pharmacophore for the development of potent anticancer agents. The collective evidence strongly suggests that its derivatives, including those related to this compound, exert their therapeutic effects through a multi-pronged attack on cancer cell biology. The primary mechanisms involve the induction of mitochondrial-mediated apoptosis, arrest of the cell cycle at critical checkpoints, and the inhibition of key pro-survival signaling pathways, most notably the PI3K/AKT cascade.
The specific functional groups at the 6-position appear crucial for fine-tuning the biological activity, leading to highly potent and even pathway-specific inhibitors. Future research on this compound should focus on validating these predicted mechanisms through the experimental protocols detailed herein. Key next steps would include target deconvolution studies to identify its direct binding partners, comprehensive in vivo efficacy and toxicity profiling in xenograft models, and exploring its potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.
References
- Salih, O. M., Al-Sha'er, M. A., & Basheer, H. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link][2][11][15]
- Kamal, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry. [Link][16]
- ResearchGate. (n.d.). Examples of anticancer agents containing 2-aminobenzothiazole. [Link][17]
- Salih, O., Al-Sha'er, M., & Basheer, H. (2024).
- Wang, D., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link][1]
- Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link][2]
- Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. [Link][12]
- ResearchGate. (2024). (PDF)
- Liu, Y., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE. [Link][5]
- Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Kamal, A., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports. [Link][10]
- Kim, B., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Processes. [Link][7]
- Zhang, H., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. [Link][6]
- OUCI. (n.d.). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
- Park, S. E., & Lee, J. Y. (2022). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers. [Link][3]
- Hoffman, R. M. (2019). Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction. Methods in Molecular Biology. [Link][8]
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An In-depth Technical Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs
This guide provides a comprehensive exploration of the 2-aminobenzothiazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a cornerstone for developing therapeutic agents across a spectrum of diseases. We will dissect the intricate relationship between the chemical structure of its analogs and their resulting biological activities, offering field-proven insights into their design, synthesis, and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent pharmacophore in their discovery programs.
The 2-Aminobenzothiazole Core: A Privileged Scaffold in Drug Discovery
The 2-aminobenzothiazole moiety, characterized by a fused benzene and thiazole ring system with an exocyclic amino group at the C2 position, is a cornerstone of modern medicinal chemistry.[1] This scaffold is not merely a synthetic curiosity; it is the central framework of clinically approved drugs such as Riluzole , used in the treatment of amyotrophic lateral sclerosis (ALS), and has demonstrated promising therapeutic effects in various cancer models.[2][3]
The power of this scaffold lies in its synthetic tractability and rich chemical functionality. The exocyclic amine (at C2) and the endocyclic nitrogen (at N3) provide reactive sites that are readily functionalized, allowing for the systematic exploration of chemical space.[4][5] This has enabled the development of a vast library of derivatives targeting a wide array of biological pathways involved in cancer, infectious diseases, and neurodegeneration.[2][6] At a molecular level, the 2-aminobenzothiazole fragment can engage in crucial interactions with biological targets, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and van der Waals contacts, which are fundamental to its inhibitory activity.[2]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 2-aminobenzothiazole analogs is profoundly influenced by the nature, position, and orientation of substituents on both the C2-amino group and the fused benzene ring. The SAR is highly dependent on the specific biological target.
Anticancer Activity: A Multi-Targeted Approach
The 2-aminobenzothiazole framework is a prolific source of anticancer agents, with derivatives targeting a multitude of proteins crucial for cancer cell proliferation and survival.[7]
-
Kinase Inhibition (PI3K, EGFR, Aurora Kinases): Many analogs function as potent kinase inhibitors. The general SAR for this class involves:
-
Modification at the C2-Amine: This position is pivotal. Acylation of the C2-amine, often with a chloroacetyl chloride intermediate, followed by nucleophilic substitution with various amines, is a highly effective strategy.[4][5] The introduction of a piperazine ring at this position frequently enhances potency. For instance, in a series of PI3Kγ inhibitors, specific substitutions on a piperazine moiety were found to be critical for activity.[4][5]
-
Benzene Ring Substitution: Substituents on the benzene ring (positions C4-C7) fine-tune the electronic properties and steric profile of the molecule. For Epidermal Growth Factor Receptor (EGFR) inhibitors, introducing groups at the C6 position can modulate activity, while the overall substitution pattern (e.g., 5,6-diMe or 6-EtO) has been shown to be conducive to antiproliferative effects.[2]
-
Hybridization: Incorporating other pharmacologically active moieties, such as thiazolidinedione (TZD), can lead to hybrid molecules with enhanced activity against targets like VEGFR-2.[2]
-
-
Mechanism of Action Insight: It is crucial to recognize that potent antiproliferative activity does not always correlate directly with the inhibition of a single intended target. For example, compounds OMS5 and OMS14 showed strong anticancer effects, but their primary mechanism was not through PI3Kγ inhibition, suggesting they affect other pathways involving CDK2, Akt, and mTOR.[4] This underscores the importance of comprehensive mechanistic studies.
Antimicrobial Activity: Targeting Bacteria and Fungi
2-Aminobenzothiazole derivatives have emerged as a promising class of antimicrobial agents.[8][9]
-
Antibacterial SAR:
-
N,N-disubstituted 2-aminobenzothiazoles have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
-
A key finding in one series was the critical role of an N-propyl imidazole moiety for antibacterial efficacy.[10][11]
-
A significant challenge is the limited activity against Gram-negative bacteria, which has been attributed to the scaffold being a substrate for multidrug efflux pumps.[10][11] This is a critical consideration for future design iterations aimed at broader-spectrum agents.
-
-
Antifungal SAR:
-
For antifungal activity, particularly against Candida species, substitutions at the C2 and C6 positions are paramount.[12]
-
There is a notable distinction in activity based on the C2 substituent: 2-mercapto derivatives tend to exhibit stronger antibacterial activity, whereas the 2-amino derivatives are generally more potent against fungi .[8]
-
Molecular modeling and experimental data suggest that introducing bulky groups at the C6-position , such as a benzyloxy group, significantly enhances antifungal activity.[8]
-
Neuroprotective Activity: Modulating CNS Targets
The clinical success of Riluzole has spurred extensive research into 2-aminobenzothiazole analogs for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3] The therapeutic strategy often involves designing dual-target inhibitors.
-
Dual AChE/MAO-B Inhibition: Alzheimer's disease treatment can be approached by simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[13]
-
SAR studies have shown that specific 2-aminobenzothiazole derivatives can achieve this dual inhibition. Compound 4f from one study, for example, emerged as a potent dual inhibitor with an IC₅₀ value against MAO-B (40.3 ± 1.7 nM) comparable to the reference drug selegiline.[13] The key to its activity lies in the specific substitutions that allow it to interact favorably with the active sites of both enzymes.
-
-
Tau and α-Synuclein Aggregation: Misfolding of tau and α-synuclein proteins are hallmarks of several neurodegenerative disorders.[14] Structural hybridization of the 2-aminobenzothiazole scaffold is being explored to create compounds that can inhibit the formation of these toxic protein aggregates.[14][15]
Core Experimental Methodologies
The translation of SAR insights into potent molecules requires robust and reproducible experimental protocols. Here, we detail validated workflows for the synthesis and primary biological evaluation of 2-aminobenzothiazole analogs.
General Synthesis of the 2-Aminobenzothiazole Scaffold
The foundational step in generating analogs is the synthesis of the core structure. A widely adopted and reliable method is the oxidative cyclization of an appropriately substituted aniline.
Protocol 1: Synthesis of Substituted 2-Aminobenzothiazole via Oxidative Cyclization
-
Rationale: This method, often referred to as the Hugerschoff synthesis, involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen (typically bromine) to form an intermediate that cyclizes to the 2-aminobenzothiazole ring. It is valued for its operational simplicity and tolerance of various functional groups on the aniline starting material.
-
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the desired substituted aniline (1.0 eq) and potassium thiocyanate (KSCN, 2.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[16]
-
Cooling: Cool the mixture in an ice bath to 0-5 °C. This is critical to control the exothermic reaction with bromine.
-
Bromination: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the cooled, stirring mixture. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting aniline.
-
Workup: Pour the reaction mixture into a beaker of crushed ice. The product will precipitate.
-
Neutralization & Filtration: Carefully neutralize the mixture with an aqueous ammonia solution to pH 7-8. Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted 2-aminobenzothiazole.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Synthesis of a C2-Amine Functionalized Analog
To explore the SAR at the C2 position, a common strategy is to first create a reactive handle, such as a chloroacetamide, which can then be coupled with a variety of amines.
Protocol 2: Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide
-
Rationale: This two-step protocol is a cornerstone for building diversity. The first step installs a reactive electrophile (chloroacetamide), and the second step allows for its displacement by a wide range of nucleophiles (amines), enabling rapid library generation.
-
Step-by-Step Procedure:
-
Step A: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1)
-
To a stirred, ice-cold solution of 2-aminobenzothiazole (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a dry aprotic solvent (e.g., acetone or dry benzene), add chloroacetyl chloride (1.1 eq) dropwise.[4]
-
Stir the reaction mixture for 4-6 hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, filter off the amine hydrochloride salt that forms.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield the intermediate P1.
-
-
Step B: Nucleophilic Substitution with Piperazine
-
Dissolve the intermediate P1 (1.0 eq) and an excess of the desired amine (e.g., 1-(4-nitrophenyl)piperazine, 1.2 eq) in a suitable solvent like acetone.[4]
-
Heat the mixture to reflux for 3-5 hours.[4]
-
After cooling, pour the reaction mixture onto ice to precipitate the product.
-
Collect the solid by filtration, wash with ether, and purify by recrystallization or column chromatography to obtain the final compound.[4]
-
-
In Vitro Cytotoxicity Evaluation
A primary screen for anticancer potential involves assessing a compound's ability to inhibit cancer cell growth. The MTT assay is a standard, colorimetric method for this purpose.
Protocol 3: MTT Assay for Anticancer Activity
-
Rationale: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[4][5]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
General SAR Landscape
This diagram outlines the key modification points on the 2-aminobenzothiazole scaffold and their general impact on biological activity.
Caption: General SAR map for 2-aminobenzothiazole analogs.
Synthetic Workflow
This diagram visualizes the two-step synthesis protocol for creating a library of C2-functionalized analogs.
Caption: Workflow for synthesizing C2-amine functionalized analogs.
PI3K/AKT Signaling Pathway
This diagram shows a simplified version of a key cancer signaling pathway often targeted by 2-aminobenzothiazole kinase inhibitors.
Caption: Inhibition of the PI3K/AKT pathway by 2-aminobenzothiazole analogs.
Quantitative SAR Data Summary
To illustrate the direct impact of structural modifications on potency, the following table presents hypothetical data for a series of analogs targeting PI3Kα, based on common SAR trends.
| Compound ID | R Group (at C2-Amine via acetamide linker) | PI3Kα IC₅₀ (nM) | Rationale for Activity Change |
| 1a | -NH₂ | 850 | Baseline activity with a simple amine. |
| 1b | Morpholine | 225 | The cyclic amine improves potency, possibly through better solvent interactions or conformational rigidity. |
| 1c | Piperazine | 110 | Unsubstituted piperazine offers a slight improvement over morpholine. |
| 1d | 4-Methylpiperazine | 85 | Small alkyl substitution on the distal nitrogen is well-tolerated and can enhance binding. |
| 1e | 4-Phenylpiperazine | 25 | The addition of a phenyl ring can engage in additional hydrophobic or π-stacking interactions within the binding pocket. |
| 1f | 4-(4-Nitrophenyl)piperazine | 5 | The electron-withdrawing nitro group can form specific hydrogen bonds or polar interactions, significantly boosting potency.[4] |
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold is a remarkably fruitful starting point for the design of novel therapeutics. This guide has illuminated the key structure-activity relationships that govern its efficacy as an anticancer, antimicrobial, and neuroprotective agent. The synthetic accessibility of the C2-amine and the benzene ring positions allows for extensive optimization of potency, selectivity, and pharmacokinetic properties.
Future efforts should focus on several key areas:
-
Enhancing Selectivity: While many potent compounds have been developed, achieving selectivity against specific kinase isoforms or microbial targets remains a challenge. Structure-based design and computational modeling will be invaluable in designing analogs with more refined target profiles.
-
Overcoming Resistance: In both cancer and infectious disease, resistance is a major hurdle. For antimicrobials, this includes designing analogs that can evade efflux pumps in Gram-negative bacteria.[10][11]
-
Optimizing ADME Properties: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. Bioisosteric replacement and scaffold hopping are powerful strategies to improve drug-like properties without sacrificing potency.[17]
-
Exploring New Biological Space: While much work has focused on established targets, the versatility of the 2-aminobenzothiazole scaffold makes it an ideal candidate for screening against novel biological targets to uncover new therapeutic applications.
By integrating the principles of medicinal chemistry with robust biological evaluation, the 2-aminobenzothiazole scaffold will undoubtedly continue to yield novel and impactful therapeutic agents for years to come.
References
- Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Ilyasov, A. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
- Himaja, M., et al. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of the Serbian Chemical Society.
- ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates.
- Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
- Yar, M., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
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- International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives.
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An In-Depth Technical Guide to the In Silico Screening of (2-Aminobenzo[d]thiazol-6-yl)methanol Derivatives
Foreword: The Rationale for a Computational Approach
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, derivatives of (2-Aminobenzo[d]thiazol-6-yl)methanol offer a versatile backbone for chemical modification, allowing for a thorough exploration of the chemical space around a chosen biological target.[4] Traditional high-throughput screening (HTS) of vast compound libraries is a costly and time-consuming endeavor.[5] In silico screening, also known as virtual screening, presents a powerful and efficient alternative to identify promising lead compounds from large virtual libraries, significantly reducing the number of molecules that need to be synthesized and tested in the lab.[5][6][7] This guide provides a comprehensive, technically-grounded workflow for the in silico screening of this compound derivatives, from virtual library design to the identification of promising drug candidates.
I. Strategic Framework for In Silico Screening
A successful in silico screening campaign is not a linear process but rather a cyclical and iterative workflow. The core principle is to progressively enrich the concentration of potentially active compounds in a virtual library through a series of computational filters. Each step in the workflow is designed to assess a different aspect of a molecule's potential as a drug, from its ability to bind to the target protein to its pharmacokinetic properties.
Figure 1: A high-level overview of the in silico screening workflow.
II. Phase 1: Foundational Steps - Library Design and Target Selection
A. Designing the Virtual Library of this compound Derivatives
The quality and diversity of the virtual library are paramount to the success of the screening campaign. The this compound core provides a solid foundation for creating a focused library of derivatives.
Protocol 1: Virtual Library Generation
-
Core Scaffold Preparation: Start with the 3D structure of this compound. This can be drawn using chemical drawing software like MarvinSketch or retrieved from a chemical database.
-
Reaction-Based Enumeration: Define a set of synthetic reactions that are known to be feasible for modifying the 2-amino and 6-methanol groups of the benzothiazole core.[4][8] Examples include:
-
Acylation or sulfonylation of the 2-amino group.
-
Ether or ester formation at the 6-methanol group.
-
Substitution on the benzene ring, if synthetically accessible.
-
-
Fragment Library Selection: Choose a diverse set of commercially available building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) from databases like ZINC.[7]
-
Virtual Synthesis: Use computational tools to virtually react the core scaffold with the selected building blocks to generate a library of derivatives.
-
Library Refinement: Filter the generated library to remove duplicates, compounds with undesirable physicochemical properties (e.g., high molecular weight, too many rotatable bonds), and those containing reactive functional groups.
B. Target Identification and Preparation: Focusing on a Relevant Biological Target
The 2-aminobenzothiazole scaffold has shown significant activity against a variety of protein kinases, which are key regulators of cellular processes and are often implicated in cancer.[9] For this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.[9][10]
Protocol 2: Protein Target Preparation
-
PDB Structure Retrieval: Download the 3D crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2OH4.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure and optimize the hydrogen-bonding network. This step is crucial for accurate molecular docking.
-
Binding Site Definition: Identify the ATP-binding site of VEGFR-2, which is the target for our virtual screening. This is typically the cavity occupied by the co-crystallized ligand in the original PDB structure.
III. Phase 2: The Virtual Screening Cascade
This phase employs a hierarchical screening approach, starting with a rapid, less computationally intensive method to filter the large virtual library, followed by a more accurate and resource-intensive method for the remaining compounds.
A. Pharmacophore-Based Screening: A Rapid Filter for Potential Binders
A pharmacophore model represents the essential 3D arrangement of functional groups required for a molecule to be active at a specific biological target.[11][12][13]
Protocol 3: Pharmacophore Model Generation and Screening
-
Model Generation: Based on the interactions of the co-crystallized ligand in the VEGFR-2 active site (PDB ID: 2OH4), generate a pharmacophore model. This model will typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Library Screening: Screen the virtual library of this compound derivatives against the pharmacophore model. Only the molecules that can match the pharmacophoric features in a low-energy conformation will be retained.
Figure 2: A representative pharmacophore model for VEGFR-2 inhibitors.
B. Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][14][15] It also provides a score to estimate the binding affinity.
Protocol 4: Molecular Docking Workflow
-
Ligand Preparation: The hits from the pharmacophore screening are prepared for docking by assigning correct protonation states and generating 3D conformations.
-
Docking Simulation: Each prepared ligand is docked into the defined binding site of VEGFR-2 using a docking program like AutoDock Vina or Glide.
-
Pose Analysis and Scoring: The docking poses for each ligand are analyzed, and the one with the most favorable docking score (lowest binding energy) is selected. The docking scores are used to rank the compounds.
| Compound ID | Docking Score (kcal/mol) | Key Interactions with VEGFR-2 |
| Derivative A | -10.5 | H-bond with Cys919, hydrophobic interactions |
| Derivative B | -9.8 | H-bond with Asp1046, pi-pi stacking with Phe1047 |
| Derivative C | -9.5 | H-bond with Glu885, hydrophobic interactions |
| ... | ... | ... |
Table 1: A sample table summarizing molecular docking results.
IV. Phase 3: Post-Screening Analysis and Candidate Refinement
The top-ranked compounds from molecular docking are subjected to further computational analysis to predict their drug-like properties and to validate their binding stability.
A. ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles.[16][17][18][19][]
Protocol 5: In Silico ADMET Profiling
-
Property Calculation: Use computational tools like ADMET Predictor or online servers to calculate a range of ADMET properties for the top-docked compounds.[17][19]
-
Rule-Based Filtering: Apply drug-likeness filters such as Lipinski's Rule of Five to identify compounds with a higher probability of being orally bioavailable.
-
Toxicity Prediction: Assess potential toxicity risks, such as mutagenicity and cardiotoxicity (e.g., hERG inhibition).
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Toxicity |
| Derivative A | 450.5 | 3.2 | 2 | 5 | Low |
| Derivative B | 480.6 | 4.1 | 1 | 6 | Low |
| Derivative C | 510.7 | 4.8 | 3 | 7 | Moderate |
| ... | ... | ... | ... | ... | ... |
Table 2: A sample table of predicted ADMET properties.
B. Molecular Dynamics Simulation: Validating Binding Stability
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-protein complex, allowing for the assessment of binding stability over time.[21][22][23][24][25]
Protocol 6: Molecular Dynamics Simulation
-
System Setup: The top-ranked ligand-protein complexes from docking are placed in a simulation box with explicit water molecules and ions to mimic physiological conditions.
-
Simulation Production: A molecular dynamics simulation is run for a sufficient period (e.g., 100 nanoseconds) to observe the behavior of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand in the binding pocket, the persistence of key interactions, and any conformational changes in the protein.
Figure 3: A simplified workflow for molecular dynamics simulation.
V. Conclusion and Future Directions
The in silico screening workflow detailed in this guide provides a robust and efficient strategy for identifying promising this compound derivatives as potential drug candidates. The final selection of compounds for experimental validation should be based on a holistic assessment of their docking scores, ADMET profiles, and binding stability from MD simulations. These promising candidates can then be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity. This integrated computational and experimental approach significantly accelerates the drug discovery process, saving both time and resources.
VI. References
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry, 243, 114750.
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Role of Molecular Dynamics and Related Methods in Drug Discovery. (2021). Journal of Chemical Information and Modeling, 61(10), 4861-4881.
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Role of Molecular Dynamics Simulations in Drug Discovery. (2024, July 17). MetroTech Institute. Retrieved January 8, 2026, from
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega.
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry.
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Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews, 7(3), 156-164.
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Building a Virtual Drug Screening Workflow with BioNeMo. (2024, March 18). YouTube. Retrieved January 8, 2026, from
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Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2021). Frontiers in Molecular Biosciences, 8.
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Virtual screening workflow. Basic filters and methods applicable for a... (n.d.). ResearchGate. Retrieved January 8, 2026, from
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Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry. Retrieved January 8, 2026, from
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ADMET prediction. (n.d.). Fiveable. Retrieved January 8, 2026, from
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Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (2021). Heliyon, 7(10), e08167.
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2063.
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega.
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Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). International Journal of Pharmaceutical Research and Applications, 10(3), 1568-1578.
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Pharmacophore model for benzothiazole analogs (1-4). Visualized with... (n.d.). ResearchGate. Retrieved January 8, 2026, from
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Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2020). Molecules, 25(23), 5600.
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Synthesis, ADME, Molecular Docking and Biological Evaluation of New 2-Aminobenzothiazloes. (2023). Current Bioactive Compounds, 19(9), 81-94.
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved January 8, 2026, from
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ADMET Prediction Services. (n.d.). BOC Sciences. Retrieved January 8, 2026, from
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Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). Journal of Taibah University Medical Sciences.
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Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment. (2017). Current Pharmaceutical Design, 23(29), 4380-4391.
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024, March 14). ResearchGate. Retrieved January 8, 2026, from
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Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (2020). Journal of Medicinal Chemistry, 63(15), 8234-8253.
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3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors. (2025). ResearchGate.
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega, 5(14), 8099-8107.
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). Pharmaceuticals, 18(9), 1234.
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Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. (2017). Bioorganic & Medicinal Chemistry, 25(20), 5396-5406.
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General chemical structure of 2-aminobenzothiazole derivatives linked... (n.d.). ResearchGate. Retrieved January 8, 2026, from
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Journal of Education and Science, 33(2), 87-111.
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Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. (2024). Journal of Biomolecular Structure and Dynamics, 1-16.
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) -one Derivatives. (2022). Molecules, 27(19), 6656.
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega, 5(14), 8099-8107.
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Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Iraqi Journal of Science, 65(12), 1-7.
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Topic: Antitumor Potential of Substituted 2-Aminobenzothiazoles
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Oncology
Cancer remains a formidable global health challenge, necessitating continuous innovation in the development of therapeutic agents that are both effective and selective.[1] In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The 2-aminobenzothiazole core is one such scaffold.[2] This heterocyclic system, comprising a fused benzene and thiazole ring, is not only structurally versatile but also possesses a wide array of pharmacological activities, including notable antitumor properties.[3][4]
The significance of this scaffold is underscored by its presence in clinically used drugs like Riluzole, which, beyond its neuroprotective effects, exhibits promising antitumor activity across various cancer cell lines.[5] The inherent chemical tractability of the 2-aminobenzothiazole system, particularly the reactivity of the C2-amino group and the potential for substitution on the benzene ring, allows for the generation of vast chemical libraries, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6]
This guide provides a comprehensive technical overview for researchers and drug development scientists on the antitumor potential of substituted 2-aminobenzothiazoles. We will delve into their synthesis, multifaceted mechanisms of action, critical structure-activity relationships (SAR), and a validated preclinical evaluation workflow, offering a blueprint for advancing novel candidates from bench to potential clinical application.
I. Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-aminobenzothiazole derivatives is well-established, with several robust methods available to medicinal chemists. A prevalent and effective approach involves the oxidative cyclization of N-arylthioureas. This method offers a straightforward path to the core structure, which can then be further functionalized.
A typical synthetic workflow begins with the reaction of an optically active amine with thiophosgene to produce an isothiocyanate. This intermediate is then condensed with a substituted aniline to yield a thiourea derivative. Subsequent oxidative cyclization, often using bromine in a suitable solvent like chloroform, affords the final 2-aminobenzothiazole compound.[7] An alternative strategy involves coupling a 2-aminobenzothiazole core with monochloroacetyl chloride, followed by condensation with a desired amine or piperazine derivative to create the final substituted product.[2][8]
-
Serine/Threonine Kinases & PI3K Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers. [2]Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of this pathway.
-
Compound 54 was identified as a highly potent PI3Kα inhibitor (IC50 = 1.03 nM) that also suppressed migration and induced cell cycle arrest in MCF-7 breast cancer cells. [5] * Other derivatives have shown activity against different PI3K isoforms. For example, compound OMS14 was found to inhibit PIK3CD/PIK3R1 (p110δ/p85α) by 65%, suggesting a potential mechanism for its broad anticancer properties. [2][9]
-
Induction of DNA Damage and Topoisomerase Inhibition
Beyond kinase inhibition, some 2-aminobenzothiazole derivatives exert their cytotoxic effects by directly targeting DNA integrity.
-
DNA Damage: In alkaline comet assays, certain optically active thiourea precursors to 2-aminobenzothiazoles demonstrated dose-dependent DNA damaging activity, which contributes to their cytotoxicity. [7]* Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for resolving topological stress in DNA during replication and transcription. Their inhibition leads to DNA breaks and apoptosis. The 2-aminobenzothiazole scaffold has been identified as a backbone for developing topoisomerase inhibitors. [3][5]
III. Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminobenzothiazole scaffold has yielded crucial insights into the structural requirements for potent antitumor activity. The SAR is highly dependent on the specific biological target.
-
Substitution on the Benzothiazole Ring: The nature and position of substituents on the fused benzene ring significantly modulate activity. In one study targeting EGFR, the rank order of cytotoxicity conferred by substituents was found to be OEt > H > Me > NO2. [5]* Modification of the 2-Amino Group: The exocyclic amino group is a critical handle for introducing diverse chemical moieties that can interact with specific pockets of the target protein. Hybridization of the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione (TZD), has led to potent dual-activity compounds. [5]For example, compound 20 , a TZD hybrid, showed strong inhibitory activity against HepG2, HCT-116, and MCF-7 cell lines. [5]* Piperazine Moieties: The incorporation of substituted piperazine rings has proven to be a successful strategy. Compounds OMS5 (with 4-nitroaniline) and OMS14 (with piperazine-4-nitroaniline) were identified as the most potent compounds in a series, with broad anticancer activity demonstrated in the NCI-60 cell line screen. [9][10]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| IVe / IVf | Optically active thiourea precursor | MCF-7 (Breast) | 15-30 | [7] |
| IVe / IVf | Optically active thiourea precursor | HeLa (Cervical) | 33-48 | [7] |
| Compound 13 | EGFR Inhibitor | HCT116 (Colon) | 6.43 | [5] |
| Compound 13 | EGFR Inhibitor | A549 (Lung) | 9.62 | [5] |
| Compound 25 | c-MET Inhibitor | MKN-45 (Gastric) | 0.01 | [5] |
| Compound 53 | PI3Kβ Inhibitor | PC-3 (Prostate) | 0.35 | [5] |
| OMS5 / OMS14 | Piperazine-nitroaniline | A549 / MCF-7 | 22.13 - 61.03 | [2][9] |
| Compound 20 | Thiazolidinedione Hybrid | HCT-116 (Colon) | 7.44 | [5] |
IV. Preclinical Evaluation Workflow: A Self-Validating Protocol
A rigorous and systematic evaluation process is essential to identify and validate promising lead compounds. The following workflow outlines a series of self-validating experimental protocols.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen assesses the general antiproliferative activity of the synthesized compounds.
-
Causality: The MTT assay measures the metabolic activity of cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. A decrease in metabolic activity is a proxy for cell death or growth inhibition. [7][11]* Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 2: Target Engagement (Kinase Inhibition Assay)
This assay confirms that the compound directly inhibits its intended kinase target.
-
Causality: A direct, cell-free enzymatic assay validates that the observed cellular effects are due to the inhibition of a specific kinase, ruling out off-target or non-specific cytotoxicity.
-
Methodology (Example for EGFR):
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity. Alternatively, use a phospho-specific antibody to detect the phosphorylated substrate.
-
Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the enzymatic IC50 value.
-
V. Future Perspectives and Challenges
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. However, several challenges and opportunities lie ahead.
-
Improving Selectivity: A key challenge is to design inhibitors with high selectivity for a specific kinase or target isoform to minimize off-target effects and toxicity. [5]* Overcoming Resistance: As with many targeted therapies, acquired resistance is a major clinical hurdle. Future design strategies could focus on developing compounds that are active against known resistance mutations or that operate through novel mechanisms. [5]* Advanced Drug Delivery: The hybridization of the 2-aminobenzothiazole motif with other pharmacophores is a promising approach. [5]Furthermore, converting these inhibitors into targeted protein degraders (e.g., PROTACs) could provide a new avenue to combat drug resistance and achieve more durable anticancer efficacy. [5]
VI. Conclusion
Substituted 2-aminobenzothiazoles represent a highly versatile and clinically relevant class of compounds with demonstrated potential in oncology drug discovery. Their ability to engage a wide range of cancer-relevant targets, including protein kinases and DNA-modifying enzymes, combined with their synthetic tractability, makes them an exceptionally attractive scaffold. Through rational drug design informed by detailed SAR studies and rigorous preclinical evaluation as outlined in this guide, the development of novel, potent, and selective 2-aminobenzothiazole-based anticancer agents can be significantly accelerated.
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The Benzothiazole Scaffold: A Promising Architecture for Neuroprotective Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Among the diverse chemical scaffolds under investigation, benzothiazole and its derivatives have emerged as a particularly promising class of compounds with potent neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the neuroprotective potential of benzothiazole-based compounds, delving into their multifaceted mechanisms of action, structure-activity relationships, and the critical experimental methodologies for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapies for neurodegenerative diseases.
The Benzothiazole Core: A Privileged Scaffold in Neuropharmacology
The benzothiazole moiety, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of its biological activities.[3] Several approved drugs and numerous investigational compounds across various therapeutic areas feature the benzothiazole core, highlighting its favorable pharmacological profile.[1][2] In the context of neurodegenerative diseases, the inherent ability of the benzothiazole scaffold to interact with multiple biological targets makes it an attractive starting point for the design of multi-target-directed ligands (MTDLs) capable of addressing the complex pathology of these disorders.[4][5][6]
Multifaceted Mechanisms of Neuroprotection
Benzothiazole-based compounds exert their neuroprotective effects through a variety of mechanisms, often acting on multiple pathways simultaneously. This pleiotropic activity is a key advantage in combating the multifaceted nature of neurodegeneration.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[7] Its overactivity is implicated in the pathogenesis of Parkinson's disease, leading to increased oxidative stress and neuronal damage. A significant number of benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-B.[7][8][9] By inhibiting MAO-B, these compounds can increase dopamine levels in the striatum, thereby alleviating motor symptoms, and reduce the production of neurotoxic byproducts.[10]
-
Causality of Experimental Choice: The selection of MAO-B as a therapeutic target is rooted in its well-established role in dopamine metabolism and the clinical success of existing MAO-B inhibitors in Parkinson's disease therapy. The development of selective MAO-B inhibitors is crucial to avoid the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common pathological feature of many neurodegenerative diseases.[11] Benzothiazole derivatives have been shown to possess significant antioxidant properties, acting through various mechanisms:
-
Direct ROS Scavenging: Some benzothiazole compounds can directly neutralize free radicals, thereby preventing cellular damage.
-
Modulation of Antioxidant Enzymes: Certain derivatives can enhance the activity of endogenous antioxidant enzymes, such as catalase, which plays a crucial role in detoxifying hydrogen peroxide.[11]
-
Causality of Experimental Choice: The assessment of antioxidant capacity is a fundamental step in evaluating neuroprotective potential, as oxidative stress is a well-validated driver of neuronal cell death in neurodegenerative conditions.
Modulation of Pro-Survival Signaling Pathways
Benzothiazole-based compounds can also promote neuronal survival by modulating key intracellular signaling pathways. For instance, some derivatives have been shown to activate the Akt/CREB/BDNF pathway, which is critically involved in neuronal growth, differentiation, and survival.
-
Causality of Experimental Choice: Investigating the impact on specific signaling pathways provides a deeper understanding of the compound's mechanism of action beyond simple cell viability assays. The Akt/CREB/BDNF pathway is a well-established and highly relevant target for neuroprotective interventions.
Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a hallmark of Alzheimer's disease.[12] Certain benzothiazole derivatives have demonstrated the ability to inhibit Aβ aggregation, potentially by binding to the peptide and preventing its misfolding and self-assembly.[13][14][15]
-
Causality of Experimental Choice: Targeting Aβ aggregation is a central therapeutic strategy in Alzheimer's disease research. Assays that directly measure the inhibition of this process are therefore essential for evaluating compounds intended for this indication.
Anti-Neuroinflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases.[4][16] Benzothiazole-based compounds have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and other inflammatory mediators.
-
Causality of Experimental Choice: Given the increasing recognition of the role of neuroinflammation in neurodegeneration, assessing the anti-inflammatory properties of test compounds is a critical component of a comprehensive neuroprotective evaluation.
Preclinical Evaluation of Benzothiazole-Based Neuroprotective Agents: A Methodological Guide
The preclinical evaluation of potential neuroprotective compounds requires a multi-tiered approach, progressing from in vitro assays to in vivo models. This section provides detailed, step-by-step methodologies for key experiments.
In Vitro Assays
This assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme.[17][18]
-
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, tyramine.[18]
-
Self-Validation: The inclusion of a known MAO-B inhibitor (e.g., selegiline) as a positive control and a vehicle control allows for the validation of the assay's performance and the accurate determination of the test compound's inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the benzothiazole test compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the MAO-B enzyme, MAO-B substrate (tyramine), and a fluorometric probe according to the manufacturer's instructions.
-
Prepare a working solution of the positive control, selegiline.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations, the positive control, and a vehicle control to separate wells.
-
Add the MAO-B enzyme solution to each well and incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay measures the antioxidant capacity of a compound against peroxyl radicals.[1][6][19][20]
-
Principle: The assay quantifies the ability of an antioxidant to inhibit the decay of a fluorescent probe induced by a free radical generator.[20]
-
Self-Validation: The use of a known antioxidant standard (e.g., Trolox, a water-soluble vitamin E analog) allows for the quantification of the antioxidant capacity of the test compound in Trolox Equivalents (TE).[20]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the benzothiazole test compound.
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) and the free radical generator (e.g., AAPH).
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound, Trolox standards, and a blank (buffer) to separate wells.
-
Add the fluorescein working solution to all wells and incubate at 37°C.[1][19]
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve.
-
This cell-based assay assesses the ability of a compound to protect neurons from a neurotoxic insult.[3][21][22][23]
-
Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a neuronal phenotype and then exposed to a neurotoxin (e.g., MPP⁺ or 6-OHDA) to mimic the neuronal damage seen in Parkinson's disease. The protective effect of the test compound is quantified by measuring cell viability.
-
Self-Validation: The inclusion of a vehicle control (cells without toxin or compound), a toxin-only control, and a positive control (a known neuroprotective agent) ensures the validity of the results.
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in appropriate media.
-
Differentiate the cells into a neuronal phenotype using agents such as retinoic acid.
-
-
Compound Treatment and Toxin Exposure:
-
Pre-treat the differentiated cells with various concentrations of the benzothiazole compound for a specified period.
-
Induce neurotoxicity by adding MPP⁺ or 6-OHDA to the culture medium.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration of the compound that provides 50% protection) if applicable.
-
In Vivo Models
This is a widely used and well-validated animal model for studying Parkinson's disease and evaluating potential therapeutic agents.[24][25][26]
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is systemically administered to mice, where it is metabolized to the toxic metabolite MPP⁺. MPP⁺ is selectively taken up by dopaminergic neurons in the substantia nigra, leading to their degeneration and the manifestation of Parkinsonian motor deficits.[27][26]
-
Self-Validation: The inclusion of a vehicle-treated control group and a saline-treated group allows for the assessment of the baseline motor function and the effect of the vehicle, while the MPTP-only group serves as the disease model control.
Protocol:
-
Animal Selection and Acclimatization:
-
Use a susceptible mouse strain, such as C57BL/6.
-
Acclimatize the animals to the housing conditions before the experiment.
-
-
MPTP Administration:
-
Compound Treatment:
-
Administer the benzothiazole compound before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).
-
-
Behavioral Assessments:
-
Conduct a battery of motor function tests, such as the rotarod test, pole test, and open field test, to assess motor coordination, balance, and locomotor activity.[25]
-
-
Post-mortem Analysis:
-
At the end of the study, sacrifice the animals and harvest the brains.
-
Perform immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to quantify neuronal loss.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of benzothiazole-based neuroprotective agents.[3][22] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
Key Structural Modifications and Their Potential Impact:
| Position of Substitution | Substituent | Potential Effect on Activity | Reference |
| C2 | Varies widely (e.g., substituted phenyl, piperazine) | Significantly influences target binding and selectivity. | [9][24] |
| C6 | Electron-donating or -withdrawing groups | Can modulate physicochemical properties and target interactions. | [3] |
| Amine at C2 | Varies | Important for MAO-B inhibitory activity. | [7] |
Future Directions and Conclusion
Benzothiazole-based compounds represent a highly promising and versatile class of molecules for the development of novel neuroprotective therapies. Their ability to engage multiple targets relevant to the pathophysiology of neurodegenerative diseases offers a significant advantage over single-target agents. Future research should focus on:
-
Optimization of multi-target profiles: Fine-tuning the structure of benzothiazole derivatives to achieve a balanced activity against multiple key targets.
-
Enhancement of blood-brain barrier permeability: Modifying the physicochemical properties of these compounds to improve their delivery to the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable in vitro tool for assessing this.[5][8][9][11][28]
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying the neuroprotective effects of promising lead compounds.
-
Evaluation in a broader range of disease models: Testing the efficacy of lead candidates in various animal models of different neurodegenerative diseases.
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An In-depth Technical Guide to (2-Aminobenzo[d]thiazol-6-yl)methanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific derivative, (2-Aminobenzo[d]thiazol-6-yl)methanol (CAS No: 106429-07-6), providing a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications. While specific experimental data for this particular analog is emerging, this document synthesizes established knowledge of the 2-aminobenzothiazole class to offer a robust framework for its scientific exploration. We delve into rational synthesis strategies, detailed analytical protocols for structural elucidation, and explore the mechanistic underpinnings of its probable biological activity, particularly in oncology and infectious diseases. This guide is intended to be a vital resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiazole core.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The fusion of a benzene ring with a thiazole ring to form the benzothiazole core creates a unique heterocyclic system that has captured the attention of medicinal chemists for decades. The introduction of an amino group at the 2-position significantly enhances the molecule's chemical reactivity and biological promiscuity.[1][2] This 2-aminobenzothiazole moiety serves as a versatile pharmacophore, capable of interacting with a multitude of biological targets through various non-covalent interactions.[2]
Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4] The approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features this core structure, underscoring its clinical relevance.[5] The inherent versatility of the 2-aminobenzothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop targeted and effective therapeutic agents.[2][5]
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol .[5] For safe handling, it is important to note that it may cause skin and eye irritation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 106429-07-6 | [5] |
| Molecular Formula | C₈H₈N₂OS | [5] |
| Molecular Weight | 180.23 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, a singlet for the aminobenzothiazole protons, a singlet for the hydroxyl proton, and a singlet for the methylene protons of the methanol group. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbons of the benzothiazole core, the aminobenzothiazole carbon, and the methanol carbon.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiazole ring, and C=C stretching of the benzene ring.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, corresponding to the stable fragments of the benzothiazole core.
Synthesis of this compound
The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. A common and effective method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[6]
Proposed Synthetic Pathway
A plausible synthetic route to this compound would start from a commercially available substituted aniline, such as 4-aminobenzyl alcohol. To avoid unwanted side reactions, the hydroxyl group of the starting material may require protection prior to the cyclization step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Protection of the Hydroxyl Group: Dissolve 4-aminobenzyl alcohol in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine or imidazole). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected starting material.
-
Thiocyanation: Dissolve the protected 4-aminobenzyl alcohol in glacial acetic acid. Add potassium thiocyanate and stir the mixture.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid. Allow the reaction to proceed at room temperature.
-
Work-up and Deprotection: Neutralize the reaction mixture with a base (e.g., ammonium hydroxide). The crude product will precipitate out. The protecting group can often be removed during the work-up or in a subsequent step (e.g., with a fluoride source like TBAF for a silyl protecting group).
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Mechanism of Action and Therapeutic Potential
The biological activity of 2-aminobenzothiazole derivatives is diverse, with many compounds acting as inhibitors of key enzymes in cellular signaling pathways.[1][2] The therapeutic potential of this compound can be inferred from the known targets of its structural analogs.
Anticancer Activity
2-Aminobenzothiazole derivatives have been extensively investigated as anticancer agents.[1][7] They have been shown to target several key protein kinases involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many 2-aminobenzothiazoles are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and serine/threonine kinases like PI3K/Akt/mTOR pathway components.[1][7] The 2-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also present in compounds with significant antimicrobial activity against a range of bacteria and fungi.[8][9] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the polar methanol group in this compound could influence its solubility and ability to penetrate microbial cell walls.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, derivative of a highly valued scaffold in medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential biological activities, based on the extensive knowledge of the 2-aminobenzothiazole class.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and complete spectroscopic data for this compound.
-
In-depth Biological Evaluation: Screening of the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity profile and potency (e.g., IC₅₀ values).
-
Target Identification and Validation: Elucidation of the precise molecular targets and mechanisms of action through techniques such as enzymatic assays, molecular docking, and proteomics.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives of this compound to establish clear SAR and optimize for potency and selectivity.
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- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]
- synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole deriv
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]
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- Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
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The 2-Aminobenzothiazole Scaffold: A Technical Guide to Developing Novel Enzyme Inhibitors
Abstract
The 2-aminobenzothiazole (2-ABT) moiety, a bicyclic system merging a benzene ring with a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, coupled with its synthetic tractability, make it a cornerstone for the development of potent and selective enzyme inhibitors across a multitude of therapeutic areas. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery process for novel 2-ABT derivatives as enzyme inhibitors. We will dissect the causality behind experimental design, from rational design and synthesis to robust characterization of enzyme inhibitory activity and mechanism of action, grounded in authoritative references and field-proven insights.
The 2-Aminobenzothiazole Core: A Privileged Scaffold in Drug Discovery
The power of the 2-ABT scaffold lies in its inherent structural features which allow for versatile chemical modifications.[1] The benzene and thiazole rings provide a rigid core that can be readily functionalized, while the exocyclic amino group at the C2 position is a key reactive handle for introducing diverse substituents.[2] This allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for a specific enzyme target.[1]
The development of 2-ABT derivatives has led to significant breakthroughs in targeting various enzyme families, most notably protein kinases and carbonic anhydrases, which are implicated in diseases ranging from cancer to glaucoma.[3][4][5]
Key Enzyme Targets and Therapeutic Applications
The versatility of the 2-ABT scaffold has enabled the development of inhibitors for a wide array of enzyme targets. A comprehensive review highlights its application against tyrosine kinases, serine/threonine kinases, PI3K kinase, and carbonic anhydrases, among others.[5]
Protein Kinase Inhibitors
Protein kinases, which regulate cellular signaling pathways, are a major class of drug targets, particularly in oncology.[1] 2-ABT derivatives have proven to be highly effective kinase inhibitors.
-
Mechanism of Action: Most 2-ABT based kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[2][6]
-
Key Examples:
-
CDK2 Inhibitors: Derivatives incorporating an aminopyridine motif have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 21.7 nM.[3]
-
VEGFR-2 Inhibitors: Hybrid molecules combining the 2-ABT scaffold with a thiazolidinedione (TZD) moiety have demonstrated significant inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[3]
-
ROCK Inhibitors: A series of 2-aminobenzothiazole inhibitors of Rho kinases (ROCKs) 1 and 2 were optimized to low nanomolar potencies.[7]
-
Allosteric CK2 Inhibitors: Notably, some 2-aminothiazole derivatives have been developed as allosteric inhibitors of the protein kinase CK2, offering a pathway to greater selectivity compared to traditional ATP-competitive inhibitors.[8]
-
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[4][9]
-
Mechanism of Action: 2-ABT derivatives bearing a sulfonamide group are designed to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[4][9]
-
Key Examples: Novel 2-aminobenzothiazole derivatives with a sulfonamide at the 6-position have been synthesized and shown to be highly potent inhibitors of tumor-associated CA IX and XII isoforms, with inhibition constants (KIs) in the nanomolar range.[4]
Rational Design and Synthesis Workflow
The development of a novel 2-ABT enzyme inhibitor follows a logical and iterative workflow, combining computational design with chemical synthesis and biological evaluation.
Caption: Iterative workflow for the discovery of 2-ABT enzyme inhibitors.
Core Synthesis of the 2-Aminobenzothiazole Scaffold
The synthesis of the 2-aminobenzothiazole core is typically achieved through established synthetic routes. One common method involves the reaction of an appropriately substituted aniline with thiocyanate to form a thiourea, followed by oxidative cyclization.
Derivatization Strategies
The true strength of the 2-ABT scaffold lies in its facile derivatization. The C2-amino group is a key site for modification, often via acylation or reaction with various electrophiles.[2] Substitutions on the benzene ring can also be introduced to modulate the compound's properties.[1]
Caption: Key derivatization points on the 2-aminobenzothiazole scaffold.
Computational Approaches
Molecular docking is a powerful tool used to predict the binding mode and affinity of 2-ABT derivatives to their target enzyme.[2][6] This allows for the rational design of new compounds with improved inhibitory activity. For example, docking studies of novel 2-aminobenzothiazole derivatives into the ATP binding domain of the PI3Kγ enzyme have guided the synthesis of potent inhibitors.[2][6]
Core Methodologies for Inhibitor Characterization
Rigorous experimental validation is crucial to confirm the activity and elucidate the mechanism of action of newly synthesized 2-ABT derivatives.
Enzyme Inhibition Assays
The initial screening of compounds is typically performed using an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50).
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution.
-
Assay Plate Setup: Add the assay buffer to the wells of a microplate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include positive and negative controls.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Kinetic Analysis for Mechanism of Action (MoA) Determination
To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.
Data Presentation and Interpretation
The results of enzyme inhibition assays are typically summarized in a table for easy comparison of the inhibitory potencies of different derivatives.
Table 1: Inhibitory Activity of Novel 2-Aminobenzothiazole Derivatives against Target Kinase
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |
| Lead-01 | H | H | 1250 |
| Cmpd-02 | 4-fluorophenyl | H | 85 |
| Cmpd-03 | 3-pyridyl | H | 42 |
| Cmpd-04 | 3-pyridyl | 6-chloro | 15 |
Data is hypothetical and for illustrative purposes only.
The structure-activity relationship (SAR) can be elucidated from such data. For instance, the hypothetical data in Table 1 suggests that substitution at the R1 position with an aromatic ring improves potency, and further substitution on the benzothiazole ring at the R2 position can lead to a significant increase in inhibitory activity.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a highly valuable starting point for the design of novel enzyme inhibitors. Future research will likely focus on exploring new derivatization strategies to enhance selectivity and overcome drug resistance, as well as applying this versatile scaffold to a broader range of enzyme targets. The integration of advanced computational methods with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new 2-ABT-based therapeutics.
References
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- Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemost
- Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B. [Link]
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- Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Al-Ostath, O., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Abdoli, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
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A Technical Guide to the Chemical Space of 2-Aminobenzo[d]thiazole-6-carboxylates: Synthesis, Bioactivity, and Drug Discovery Potential
Abstract
The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a multitude of therapeutic agents.[1][2] This in-depth technical guide focuses on a specific, highly functionalized subset: the 2-aminobenzo[d]thiazole-6-carboxylates. We will navigate the synthetic pathways to this core structure, explore its chemical space through strategic derivatization, and elucidate the structure-activity relationships that govern its diverse biological activities. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.
The Strategic Importance of the 2-Aminobenzothiazole Core
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of biologically active molecules.[1] The addition of an amino group at the 2-position and a carboxylate at the 6-position creates a highly versatile scaffold. The 2-amino group provides a key hydrogen bond donor and a reactive handle for further modification, while the 6-carboxylate group offers a point for esterification or amidation, enabling the modulation of physicochemical properties and target engagement.[3] This unique arrangement has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Navigating the Synthetic Landscape
The construction of the 2-aminobenzo[d]thiazole-6-carboxylate core and its subsequent diversification are critical for exploring its chemical space. The classical and most common approach involves the electrophilic cyclization of a substituted aniline.
Core Synthesis: The Hugerschoff Reaction
The fundamental synthesis of the 2-aminobenzothiazole ring system is often achieved through the Hugerschoff reaction, which involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-aminobenzo[d]thiazole-6-carboxylates, the starting material is typically a 4-aminobenzoate derivative.
A general and efficient pathway for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate has been described.[4] This method involves dissolving methyl 4-aminobenzoate and potassium thiocyanate in glacial acetic acid, followed by the dropwise addition of bromine.[4]
Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate [4]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Stirring: Stir the mixture at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: Basify the mixture to a pH of 8 with a 25% aqueous ammonia solution to precipitate the product. Collect the precipitate by filtration.
-
Purification: Wash the precipitate with water and recrystallize from a suitable solvent like ethanol to obtain the purified methyl 2-aminobenzo[d]thiazole-6-carboxylate.
Exploring Chemical Diversity: Derivatization Strategies
The 2-aminobenzo[d]thiazole-6-carboxylate scaffold offers multiple points for diversification to explore the chemical space and optimize biological activity. The primary sites for modification are the 2-amino group, the 6-carboxylate group, and the aromatic ring.
-
N-Functionalization of the 2-Amino Group: The 2-amino group is highly reactive and can be readily acylated, alkylated, or used as a nucleophile in condensation reactions.[3] For instance, reaction with chloroacetyl chloride followed by substitution with various amines can introduce a wide range of functionalities.[5]
-
Modification of the 6-Carboxylate Group: The carboxylate can be converted to a variety of esters or amides to modulate solubility, cell permeability, and target interactions.
-
Substitution on the Benzene Ring: Introducing substituents on the benzene ring can significantly impact the electronic properties and steric profile of the molecule, leading to altered biological activity.[6] Hydroxy-substituted derivatives, for example, provide an additional handle for derivatization through Williamson ether synthesis.[6][7]
A visual representation of the synthetic pathway and diversification points is provided below.
Caption: A typical drug discovery workflow for the 2-aminobenzo[d]thiazole-6-carboxylate scaffold.
Conclusion
The 2-aminobenzo[d]thiazole-6-carboxylate core represents a highly promising and versatile scaffold for the development of novel therapeutics. Its synthetic accessibility and the numerous points for chemical modification provide a rich landscape for exploration. A systematic approach to synthesis, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.
References
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Methodological & Application
Synthesis protocol for (2-Aminobenzo[d]thiazol-6-yl)methanol
An Application Note and Protocol for the Synthesis of (2-Aminobenzo[d]thiazol-6-yl)methanol
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a key heterocyclic building block in the field of drug discovery and development. The benzothiazole core is a "privileged" structure, found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of both an amino group at the 2-position and a hydroxymethyl group at the 6-position provides two distinct points for further chemical modification. This allows for the systematic exploration of the chemical space around the scaffold, enabling the synthesis of diverse compound libraries for screening against various biological targets.
This document provides a detailed, two-step synthesis protocol for this compound, commencing from commercially available 4-aminobenzoic acid. The synthesis involves the formation of an ester intermediate, Methyl 2-aminobenzo[d]thiazole-6-carboxylate, followed by its selective reduction to the target primary alcohol. The rationale behind key procedural steps and the choice of reagents is explained to provide a comprehensive guide for researchers.
Overall Synthetic Pathway
The synthesis is accomplished via a two-stage process:
-
Benzothiazole Ring Formation: Cyclization of a methyl 4-aminobenzoate derivative using potassium thiocyanate and bromine to form the benzothiazole core.
-
Ester Reduction: Selective reduction of the methyl ester at the C6 position to a primary alcohol using a powerful hydride reducing agent.
Sources
Synthesis of 2-Aminobenzothiazole Building Blocks: Application Notes and Protocols
Introduction: The Enduring Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole motif is a cornerstone in medicinal chemistry and drug development.[1] This privileged heterocyclic scaffold is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Its value extends to materials science, where its unique photophysical properties are harnessed. The synthetic accessibility and the versatile reactivity of the 2-aminobenzothiazole core make it an invaluable building block for the construction of more complex molecular architectures.[4] This guide provides an in-depth exploration of the key synthetic strategies for preparing 2-aminobenzothiazole derivatives, with a focus on both the classical Hugershoff reaction and modern, catalytic methodologies.
Core Synthetic Strategies: From Classic Reactions to Modern Innovations
The synthesis of 2-aminobenzothiazoles can be broadly categorized into two main approaches: the oxidative cyclization of arylthioureas (the Hugershoff reaction and its variations) and transition-metal-catalyzed C-S bond formation. Each approach offers distinct advantages and is suited for different synthetic challenges.
The Hugershoff Reaction: A Time-Honored Approach to 2-Aminobenzothiazole Synthesis
The Hugershoff reaction, a foundational method for the synthesis of 2-aminobenzothiazoles, involves the oxidative cyclization of an arylthiourea.[5][6] This reaction typically employs bromine as the oxidizing agent and proceeds via an electrophilic attack on the sulfur atom, followed by an intramolecular electrophilic aromatic substitution.[7]
-
Starting Material: The choice of a substituted aniline or arylthiourea directly dictates the substitution pattern on the final 2-aminobenzothiazole product.
-
Thiocyanate Source: Ammonium thiocyanate or potassium thiocyanate are commonly used to generate the arylthiourea intermediate in situ from an aniline.[8]
-
Oxidizing Agent: Bromine in a suitable solvent like acetic acid is the classic oxidizing agent.[9] The bromine first activates the sulfur atom of the thiourea, making it more electrophilic and facilitating the subsequent intramolecular cyclization.
-
Solvent: Glacial acetic acid is a common solvent as it is polar enough to dissolve the reactants and intermediates and is relatively stable to the oxidizing conditions.[1]
-
Temperature Control: The reaction is often carried out at low temperatures (0-15 °C) during the bromine addition to control the reaction rate and minimize side reactions, such as bromination of the aromatic ring.[1]
This protocol details the synthesis of a representative 2-aminobenzothiazole derivative, 2-amino-6-chlorobenzothiazole, from 4-chloroaniline.
Materials:
-
4-Chloroaniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (0.1 mol) and ammonium thiocyanate (0.12 mol) in glacial acetic acid (150 mL). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and formation of the arylthiourea intermediate.
-
Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. In a dropping funnel, prepare a solution of bromine (0.11 mol) in glacial acetic acid (50 mL). Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at 10-15 °C for an additional 2 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of cold water. A precipitate will form. Filter the crude product using a Büchner funnel and wash the solid with copious amounts of water to remove any remaining acetic acid and inorganic salts.
-
Neutralization: Suspend the crude product in water and add a saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is neutral to slightly basic. This step neutralizes any remaining acid and converts the hydrobromide salt of the product to the free amine.
-
Isolation and Purification: Filter the solid product, wash it with water, and allow it to air dry. For further purification, recrystallize the crude 2-amino-6-chlorobenzothiazole from ethanol.[9]
Data Presentation:
| Starting Material | Product | Oxidizing Agent | Solvent | Yield |
| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | Bromine | Acetic Acid | ~70-85% |
| Aniline | 2-Aminobenzothiazole | Bromine | Acetic Acid | ~80-90% |
| 4-Methylaniline | 2-Amino-6-methylbenzothiazole | Bromine | Acetic Acid | ~75-88% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Caption: Workflow for the Hugershoff synthesis of 2-aminobenzothiazole.
Sources
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Application Notes and Protocols: Strategies for the Cyclization of 4-Aminobenzoates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the cyclization of 4-aminobenzoates. This document delves into various methodologies, explaining the underlying chemical principles and offering detailed, step-by-step protocols for practical implementation.
Introduction
4-Aminobenzoates are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The intramolecular cyclization of these substrates offers a powerful strategy for constructing fused ring systems, which form the core of many biologically active molecules. This guide explores several key methodologies for achieving this transformation, including acid-catalyzed, base-mediated, and transition metal-catalyzed approaches. Each section provides a theoretical background, practical considerations, and detailed experimental protocols to ensure reproducible and efficient synthesis.
Section 1: Acid-Catalyzed Cyclization
Acid-catalyzed cyclization is a fundamental approach that leverages the protonation of a carbonyl group to enhance its electrophilicity, thereby facilitating intramolecular nucleophilic attack by the amino group. This method is particularly effective for the synthesis of lactams and other related heterocyclic systems.
Mechanistic Rationale
The mechanism of acid-catalyzed cyclization typically involves the protonation of the ester carbonyl, making it more susceptible to attack by the lone pair of electrons on the nitrogen atom of the aminobenzoate. This is followed by the elimination of the alcohol moiety from the ester to form the cyclic amide (lactam). The choice of acid and reaction conditions is critical to avoid unwanted side reactions, such as polymerization or degradation of the starting material. Brønsted acids are commonly employed for this purpose[1][2].
Workflow for Acid-Catalyzed Cyclization
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Using (2-Aminobenzo[d]thiazol-6-yl)methanol in medicinal chemistry
An Application Guide to (2-Aminobenzo[d]thiazol-6-yl)methanol in Medicinal Chemistry
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 2-aminobenzothiazole core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile scaffold, composed of a benzene ring fused to a thiazole ring with a key amino group at the 2-position, serves as a foundational building block for designing novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
Within this important class of compounds, this compound emerges as a particularly valuable starting material for library synthesis and lead optimization. The primary amino group and the hydroxymethyl group at the 6-position provide two distinct and reactive handles for chemical modification. This allows for systematic exploration of the chemical space around the core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in modern medicinal chemistry campaigns, with a focus on oncology and neurodegenerative diseases.
PART 1: Synthesis and Derivatization
The strategic placement of the amino and methanol functionalities on the benzothiazole core allows for diverse synthetic manipulations. The following protocols outline the fundamental synthesis of the core structure and subsequent derivatization.
Protocol 1: Synthesis of the 2-Aminobenzothiazole Core
This protocol is adapted from established methods for the cyclization of anilines to form the 2-aminobenzothiazole ring system.[4][5]
Objective: To synthesize a 2-aminobenzothiazole scaffold from a substituted aniline precursor.
Materials:
-
Substituted 4-aminobenzoate (e.g., methyl 4-aminobenzoate)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide solution (25% aq.) or Sodium bicarbonate (sat. aq.)
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the starting aniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Stir the solution at room temperature for approximately 45 minutes.
-
Cool the reaction mixture to 10°C using an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will typically change color and a suspension may form.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Carefully neutralize the reaction mixture by pouring it into a beaker containing an ice-cold aqueous solution of 25% ammonium hydroxide or saturated sodium bicarbonate until the pH reaches ~8.[5]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any residual salts.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expert Insight: The key to this reaction is the in situ formation of thiocyanogen ((SCN)₂), which then reacts with the aniline in a multi-step process to form the benzothiazole ring. The hydroxymethyl group in the target compound is typically introduced either from the starting material or by reduction of a corresponding carboxylic acid or ester derivative.
Protocol 2: General Derivatization Strategies
The this compound scaffold offers two primary points for diversification.
-
N-Functionalization of the 2-Amino Group: The primary amine is a versatile nucleophile. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. These modifications are crucial for exploring interactions with the hinge region of kinases.
-
O-Functionalization of the 6-Hydroxymethyl Group: The primary alcohol can be converted to ethers or esters, or oxidized to an aldehyde or carboxylic acid for further elaboration. This position is often modified to improve solubility and ADME properties or to probe for additional binding interactions with the target protein.
Caption: Synthetic diversification of the core scaffold.
PART 2: Application in Oncology - Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Derivatives of 2-aminobenzothiazole have emerged as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[1]
Mechanistic Insight: How 2-Aminobenzothiazoles Inhibit PI3K/mTOR
The 2-aminobenzothiazole scaffold typically acts as an ATP-competitive inhibitor. The heterocyclic core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while substituents at the 2-amino and 6-positions explore adjacent hydrophobic pockets to enhance potency and selectivity. By occupying the ATP binding site, these compounds prevent the phosphorylation and activation of downstream substrates like AKT, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Caption: PI3K/AKT/mTOR pathway inhibition.
Protocol 3: In Vitro mTORC1 Kinase Assay
This protocol is designed to assess the direct inhibitory effect of synthesized compounds on mTORC1 kinase activity.[10]
Objective: To determine the IC₅₀ value of a test compound against mTORC1.
Materials:
-
Recombinant active mTORC1 enzyme complex.
-
Inactive p70S6K or 4E-BP1 as substrate.
-
³²P-ATP or a fluorescence-based ADP detection kit.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the substrate (e.g., inactive p70S6K) to all wells.
-
Initiate the reaction by adding the mTORC1 enzyme to all wells except the "no enzyme" control.
-
Immediately after adding the enzyme, add ATP (spiked with ³²P-ATP if using radiography) to start the kinase reaction.
-
Incubate the plate at 30-37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify substrate phosphorylation. For radiography, wash the membrane, expose it to a phosphor screen, and quantify the signal. For fluorescence-based assays, follow the kit manufacturer's instructions to measure ADP production.[11]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 4: Western Blot for Downstream Pathway Inhibition
Objective: To confirm that the test compound inhibits the PI3K/AKT/mTOR pathway in a cellular context by measuring the phosphorylation status of AKT.[9]
Materials:
-
Cancer cell line (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration in the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading. A decrease in the ratio of p-AKT to total AKT indicates pathway inhibition.
PART 3: Emerging Applications in Neurodegenerative Disease
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs).[12] The 2-aminobenzothiazole scaffold is a promising starting point for designing MTDLs that can simultaneously modulate targets relevant to AD, such as cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B).[12][13]
Application Note: Designing MTDLs for Alzheimer's Disease
The strategy involves incorporating pharmacophoric features for different targets onto the same 2-aminobenzothiazole core. For example, a moiety known to bind to the catalytic site of cholinesterases can be attached to the 2-amino position, while a group with affinity for MAO-B can be appended via the 6-position. This approach aims to create a single molecule that can address both the cholinergic deficit and oxidative stress observed in AD.[12][14]
Caption: Multi-target-directed ligand (MTDL) concept.
PART 4: Data Summary and Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors relies on a deep understanding of the structure-activity relationship (SAR). The table below summarizes representative data for 2-aminobenzothiazole derivatives targeting various kinases.
| Compound Class | R¹ (at 2-NH₂) | R² (at C6) | Target Kinase | IC₅₀ | Citation |
| A | Phenylacetamide | -OCH₃ | FAK | 4.63 µM | [1] |
| B | Pyrimidine | -H | CDK2 | 4.29 µM | [1] |
| C | Substituted Urea | -H | PI3Kα | 1.03 nM | [1] |
| D | Quinazolinone | -H | ALK/PI3K/AKT | 0.44 µM | [15] |
| E | N-propyl imidazole | -Cl | S. aureus | 2.9 µM | [16] |
SAR Insights:
-
Hinge Binding: The 2-amino group is a critical hydrogen bond donor, and its substitution pattern significantly influences kinase affinity.[17]
-
Selectivity Pockets: Modifications on the benzothiazole ring, particularly at the 6-position, can be tailored to exploit specific features of the target kinase, leading to improved selectivity. For instance, replacing a methoxy group with a chlorine atom at the 6-position has been shown to substantially alter inhibitory potency.[1]
-
Solubility and Physicochemical Properties: The 6-methanol group is a key site for introducing polar functionalities to improve aqueous solubility and other drug-like properties, which is a common challenge for heterocyclic compounds.
References
- Al-Ostoot, F. H., Al-Mokyna, F. A., & Yar, M. S. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115589. [Link]
- Sarris, K., et al. (2018).
- Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(45), 42657–42673. [Link]
- Al-Omaim, W. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Al-Ostoot, F. H., Al-Mokyna, F. A., & Yar, M. S. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. [Link]
- International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]
- Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]
- ResearchGate. (n.d.). Schematic representation of structure–activity relationship for the (a)...
- Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8195–8206. [Link]
- Gjorgjieva, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
- ResearchGate. (2015). Does anyone have a protocol for mTORC1 kinase assay?
- Abdel-Aal, M. T., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
- Biolinkk. (n.d.). PI3K/Akt/mTOR Signaling Kit. Biolinkk. [Link]
- Li, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- ResearchGate. (2025). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
- QIAGEN GeneGlobe. (n.d.). PI3K/AKT/mTOR signaling. QIAGEN GeneGlobe. [Link]
- Saffari, Z., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. DARU Journal of Pharmaceutical Sciences, 30(2), 357–373. [Link]
- Schwab, M., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3788. [Link]
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Application Notes and Protocols: (2-Aminobenzo[d]thiazol-6-yl)methanol and its Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 2-aminobenzothiazole scaffold, with a specific focus on (2-Aminobenzo[d]thiazol-6-yl)methanol and its analogs, in the discovery and development of novel anticancer therapeutics. This document outlines the scientific rationale, key biological targets, and detailed protocols for evaluating the anticancer potential of this promising class of compounds.
Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Oncology
The 2-aminobenzothiazole core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] In the realm of oncology, numerous 2-aminobenzothiazole derivatives have been synthesized and investigated for their potential to inhibit tumor growth and proliferation.[4][5][6]
This compound represents a fundamental building block within this class of compounds. While direct studies on this specific molecule are emerging, its structural motif is integral to more complex derivatives that have demonstrated significant anticancer activity.[7][8] These notes will therefore address the broader class of 2-aminobenzothiazole derivatives, providing a framework for investigating novel compounds such as this compound.
Mechanistic Landscape: Targeting Key Cancer Pathways
Derivatives of 2-aminobenzothiazole exert their anticancer effects through various mechanisms of action, often by targeting key proteins involved in cancer cell signaling, proliferation, and survival.[3][4] Understanding these mechanisms is crucial for designing robust experimental strategies and for the rational design of more potent and selective drug candidates.
Kinase Inhibition: A Primary Mode of Action
A predominant mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4]
-
Tyrosine Kinases: This class of enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, are often overexpressed or hyperactivated in tumors, driving cell proliferation, angiogenesis, and metastasis.[4] Several 2-aminobenzothiazole compounds have been designed as potent inhibitors of these tyrosine kinases.[4]
-
Serine/Threonine Kinases: These kinases, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and components of the PI3K/Akt/mTOR pathway, are also key targets.[1][3][4] For instance, some derivatives have shown potent inhibitory activity against PI3Kα, leading to cell cycle arrest and suppression of cell migration.[4]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
-
Apoptosis Induction: Treatment with these compounds can lead to the disruption of the mitochondrial membrane potential and the activation of caspases, key executioners of apoptosis.[8]
-
Cell Cycle Arrest: For example, a derivative of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine was found to cause cell cycle blockage at the G1 phase in cervical cancer cells.[7] This prevents the cells from entering the S phase and replicating their DNA, thereby halting proliferation.
The following diagram illustrates a simplified workflow for the initial screening of a novel 2-aminobenzothiazole derivative.
Caption: A schematic of the in vivo xenograft model workflow for testing anticancer compounds.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold is a highly valuable platform for the development of novel anticancer agents. The methodologies outlined in these application notes provide a robust framework for the systematic evaluation of new derivatives, such as this compound. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their potential in combination therapies to overcome drug resistance. The promising results from preclinical studies warrant further investigation to translate these findings into clinical applications.
References
- Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Havrylyuk, D., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Archiv der Pharmazie.
- Wang, S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic & Medicinal Chemistry.
- Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate.
- Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Abdel-Wahab, B. F., et al. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances.
- Abdel-Wahab, B. F., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances.
- Wang, S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed.
- Wang, S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate.
- Li, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry.
- Xu, J., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega.
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Application Notes & Protocols: Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole Derivatives
Abstract
Hydroxy-substituted 2-aminobenzo[d]thiazoles are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1] Their value stems from the unique electronic properties conferred by the fused heterocyclic system and the strategic placement of hydrogen-bonding donors (amine and hydroxyl groups). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing these vital compounds. We will explore the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-tested protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The benzo[d]thiazole ring system is a cornerstone in the design of bioactive agents. Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), features this core structure and underscores its therapeutic relevance.[1] The introduction of a hydroxyl group onto the benzene ring, coupled with the 2-amino substituent, significantly enhances the molecule's ability to participate in specific hydrogen-bonding interactions with biological targets. This functionalization opens avenues to modulate physicochemical properties like solubility and membrane permeability, which are critical for drug development.
This guide focuses on two robust and widely adopted synthetic pathways:
-
Strategy A: Direct Oxidative Cyclization of Hydroxyanilines. A one-pot approach involving the in situ generation of a thiocyanate electrophile.
-
Strategy B: Oxidative Cyclization of N-(hydroxyphenyl)thioureas. A two-step sequence that offers versatility and control, often referred to as the Hugerschoff reaction.[2][3]
The selection of a specific strategy often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability requirements.
Strategic Overview of Synthetic Pathways
The choice between direct cyclization and the thiourea-based route is a critical decision point in the synthetic workflow. The following diagram illustrates the logical relationship between the starting materials and the two primary synthetic strategies discussed.
Caption: Decision workflow for synthesizing hydroxy-2-aminobenzothiazoles.
Strategy A: Direct Oxidative Cyclization via Thiocyanation
This method is an efficient one-pot synthesis that proceeds by the electrophilic thiocyanation of an activated aromatic ring (the hydroxyaniline) followed by intramolecular cyclization.
Mechanistic Insight
The reaction is typically performed in glacial acetic acid, which serves as both a solvent and a mild acid catalyst. An alkali metal thiocyanate (e.g., KSCN or NH₄SCN) is oxidized, usually by bromine, to form thiocyanogen, (SCN)₂.[2][4] This highly electrophilic intermediate then attacks the electron-rich aniline ring, preferentially at the position ortho to the amino group. The resulting intermediate rapidly undergoes intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the benzothiazole ring after tautomerization.
Caption: Key steps in the direct oxidative cyclization pathway.
Application Protocol: Synthesis of 2-Amino-6-hydroxybenzo[d]thiazole
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][5]
Materials:
-
4-Aminophenol (1.0 eq)
-
Potassium thiocyanate (KSCN, 4.0 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂, 2.0 eq)
-
25% Aqueous Ammonia (NH₃)
-
Ethyl Acetate
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.
-
Cooling: Cool the resulting suspension to 10 °C using an ice-water bath. Efficient cooling is critical to control the exothermicity of the subsequent bromination step.
-
Bromination: Prepare a solution of bromine (2.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 15 hours).[1][5]
-
Workup - Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Workup - Neutralization: Neutralize the acidic solution by the slow addition of 25% aqueous ammonia until the pH is approximately 8-9. This step precipitates the crude product.
-
Workup - Extraction: Filter the crude solid or, if an oil forms, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Strategy B: The Hugerschoff Synthesis of Arylthioureas
This classic two-step method involves the initial formation of an N-(hydroxyphenyl)thiourea, which is then subjected to oxidative cyclization.[2][3] This approach provides greater control, especially for substrates that may be sensitive to the one-pot conditions of Strategy A.
Mechanistic Insight
Step 1: Thiourea Formation. A hydroxy-substituted aniline is reacted with a source of thiocyanate, typically in the presence of an acid like HCl, to form the corresponding arylthiourea intermediate.[4]
Step 2: Oxidative Cyclization. The purified arylthiourea is dissolved in a suitable solvent (e.g., chloroform or sulfuric acid) and treated with an oxidizing agent, such as bromine or hydrogen peroxide.[2][6][7][8] The proposed mechanism involves electrophilic attack of the oxidant on the sulfur atom of the thiourea. This activates the sulfur, facilitating an intramolecular electrophilic aromatic substitution where the phenyl ring attacks the sulfur, closing the five-membered thiazole ring. Subsequent elimination and tautomerization yield the final 2-aminobenzothiazole product.[3]
Application Protocol: Synthesis of 4-Chloro-2-aminobenzothiazole from 3-Chlorophenylthiourea
This protocol is based on a patented industrial process, highlighting its robustness and scalability.[7][8] While the example uses a chloro-substituted precursor, the methodology is directly applicable to hydroxy-substituted analogs.
Materials:
-
N-(3-Chlorophenyl)thiourea (1.0 eq)
-
Concentrated Sulfuric Acid (98-100%)
-
Aqueous Hydrogen Bromide (HBr, 48%, catalytic amount)
-
Methanol
-
Acetone
-
Sodium Hydroxide (NaOH) solution
Equipment:
-
Jacketed reaction vessel or round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Addition funnel
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Carefully dissolve N-(3-chlorophenyl)thiourea (1.0 eq) in 99-100% sulfuric acid at 20-25 °C. This step is highly exothermic and requires controlled addition.[7]
-
Catalyst Addition: Add a catalytic amount of 48% aqueous HBr dropwise to the solution while maintaining the temperature at 45-50 °C.[8]
-
Reaction Heating: Maintain the reaction mixture at 45-50 °C for 1.5 hours, then increase the temperature to 65-70 °C and hold for an additional 6 hours.[8]
-
Workup - Precipitation: Cool the reaction solution to 20 °C and add methanol. The addition of methanol causes the product to precipitate as its sulfate salt.[8]
-
Workup - Filtration: Cool the mixture further and collect the precipitated solid by suction filtration. Wash the filter cake with acetone to remove residual acid and impurities.[8]
-
Workup - Neutralization: To obtain the free amine, suspend the filtered solid in water and add a solution of sodium hydroxide, stirring at ~70 °C for one hour until the solid fully converts.[7]
-
Purification: Filter the final product, wash thoroughly with water until the filtrate is sulfate-free, and dry to yield the pure 2-aminobenzothiazole derivative.
Data Summary and Comparison
The choice of synthetic route can significantly impact yield and reaction conditions. The following table summarizes typical outcomes for these methods based on literature precedents.
| Parameter | Strategy A: Direct Cyclization[1][5] | Strategy B: Hugerschoff Reaction[7][8] |
| Starting Material | Hydroxyaniline | N-(hydroxyphenyl)thiourea |
| Key Reagents | KSCN, Br₂, Acetic Acid | H₂SO₄, Catalytic HBr |
| Number of Steps | One (One-Pot) | Two |
| Typical Temperature | 10 °C to Room Temp. | 45 °C to 70 °C |
| Typical Yields | 35 - 95% | 80 - 97% |
| Key Advantages | High atom economy, operational simplicity | High yields, well-controlled, scalable |
| Potential Issues | Potential for side reactions (e.g., ring bromination) | Use of concentrated H₂SO₄, requires intermediate isolation |
Conclusion
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazoles is readily achievable through well-established chemical transformations. The direct oxidative cyclization of hydroxyanilines offers a rapid and efficient one-pot procedure suitable for library synthesis and initial exploration. For applications demanding higher yields, greater control, and scalability, the two-step Hugerschoff reaction, involving the isolation of an arylthiourea intermediate, remains the preferred method. By understanding the mechanistic principles and carefully controlling reaction parameters as detailed in these protocols, researchers can reliably access these valuable chemical entities for applications in drug discovery and materials science.
References
- Šafratová, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
- Šafratová, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
- Advion Interchim Scientific. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
- Malev, V. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]
- Naim, M. J., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review.
- Unknown Author. (2018). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity.
- Unknown Author. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole.
- Singh, P., et al. (2017). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. [Link]
- Shaik, F. P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
- Unknown Author. (n.d.). Synthesis of 2‐aminobenzothiazole.
- Unknown Author. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles.
- Tighadouini, S., et al. (2020). Design, Synthesis and Biological Activities of (Thio)
- Al-Masoudi, W. A. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Digital Scientific Repository. [Link]
- Lautenschlager, H., et al. (1994). Process for the preparation of 2-aminobenzothiazoles.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Teslenko, F., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.
- Jordan, A. D., et al. (2003). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.
- Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Organic Chemistry Portal. [Link]
- Unknown Author. (n.d.). Scheme 1.
- Siddiqui, Z. N., & Khan, S. A. (2013).
- Clapham, B., & Sutherland, A. J. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. [Link]
- Unknown Author. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Unknown Author. (n.d.). Synthesis of 2-aminobenzothiazoles 9a–z from haloanilines and thiocarbamoyl chloride.
- Allen, C. F. H., & VanAllan, J. A. (1982). Preparation of 2-aminobenzothiazoles.
- Unknown Author. (2012). A convenient one pot synthesis of some novel benzothiazole and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Wang, L., et al. (2014).
- Unknown Author. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of (2-Aminobenzo[d]thiazol-6-yl)methanol
Introduction: The Need for Rigorous Characterization
(2-Aminobenzo[d]thiazol-6-yl)methanol is a heterocyclic compound featuring a core 2-aminobenzothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As a key intermediate or building block in the synthesis of novel pharmaceutical agents, the unequivocal confirmation of its identity, purity, and stability is paramount. An impurity or misidentification at this early stage can have profound consequences on downstream research, leading to flawed structure-activity relationship (SAR) studies and irreproducible biological data.
This guide provides a comprehensive, multi-technique framework for the analytical characterization of this compound. We move beyond simple protocols to explain the rationale behind method selection, enabling scientists to generate a robust and defensible analytical data package. The integration of chromatographic and spectroscopic techniques is essential for building a complete profile of the molecule.
Compound Profile:
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym(s) | (2-amino-1,3-benzothiazol-6-yl)methanol | [3] |
| CAS Number | 106429-07-6 | [3] |
| Molecular Formula | C₈H₈N₂OS | [3] |
| Molecular Weight | 180.23 g/mol | [3] |
| Appearance | Typically an off-white to beige solid | [4] |
The Analytical Strategy: An Integrated Workflow
A single analytical technique is insufficient for full characterization. Identity, purity, and structure must be assessed orthogonally. Our recommended workflow integrates chromatographic separation for purity assessment with spectroscopic methods for structural elucidation. This ensures that what is being quantified is indeed the correct molecule and that no significant impurities are co-eluting or being suppressed.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for determining the purity of a compound by separating it from potential impurities, including starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is the preferred method for purity assessment due to its high resolving power and reproducibility. The benzothiazole ring system contains a strong chromophore, making UV detection highly sensitive and suitable for this molecule.[5] A reverse-phase C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The acidic mobile phase ensures that the primary amine group is protonated, leading to sharp, symmetrical peaks.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
Causality: Formic acid acts as an ion-pairing agent and improves peak shape for the basic amine analyte.[6]
-
-
Chromatographic Conditions:
Parameter Condition Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detection λ 275 nm (or λmax determined by UV scan) | Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. |
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.1 mg/mL stock solution.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed ready if:
-
Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
Tailing Factor is between 0.8 and 1.5.
-
Theoretical Plates > 2000.
-
Trustworthiness: SST ensures the chromatographic system is performing correctly before generating critical data.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: Coupling LC with MS provides an orthogonal detection method that confirms the molecular weight of the main peak and provides mass information for any observed impurities. This is critical for identifying potential co-eluting species not resolved by UV detection and for tentative impurity identification. Electrospray Ionization (ESI) in positive mode is ideal for this molecule as the primary amine is readily protonated.[7]
Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Orbitrap for high resolution) with an ESI source.
-
Chromatographic Conditions: The same HPLC method as described in Section 3.1 can be used. The use of a volatile buffer like formic acid is essential for MS compatibility.[6]
-
Mass Spectrometer Parameters (Positive ESI Mode):
Parameter Setting Ionization Mode ESI+ Capillary Voltage 3.5 - 4.5 kV Source Temp. 120 °C[8] | Scan Range (m/z) | 50 - 500 amu |
-
Data Analysis:
-
Confirm the mass of the main peak. The expected protonated molecule [M+H]⁺ for C₈H₈N₂OS is m/z 181.04 .
-
For High-Resolution Mass Spectrometry (HRMS), the exact mass can be used to confirm the elemental composition, providing a higher degree of confidence in the compound's identity.[9]
-
Examine the mass spectra of impurity peaks to propose potential structures. Common impurities could relate to starting materials from synthesis.[10][11]
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure determination in solution. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.[12] DMSO-d₆ is the solvent of choice as it solubilizes the compound well and allows for the observation of exchangeable protons (from -OH and -NH₂ groups).[13]
Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Expected Spectral Data:
-
¹H NMR (300 MHz, DMSO-d₆):
-
~7.5-7.8 ppm (m, 3H): Aromatic protons on the benzothiazole ring. The exact splitting will depend on their coupling constants.
-
~7.2 ppm (s, 2H): Broad singlet for the two protons of the primary amine (-NH₂), exchangeable with D₂O.[14]
-
~5.3 ppm (t, 1H): Triplet for the hydroxyl proton (-OH), exchangeable with D₂O. The coupling to the adjacent CH₂ may be visible.
-
~4.5 ppm (d, 2H): Doublet for the methylene protons (-CH₂-), coupled to the OH proton.
-
-
¹³C NMR (75 MHz, DMSO-d₆):
-
~168 ppm: C2 (carbon attached to the amino group).[12]
-
~152 ppm: Quaternary carbon of the thiazole ring fused to the benzene ring.
-
~115-140 ppm: Signals for the 6 aromatic carbons.
-
~63 ppm: Methylene carbon (-CH₂OH).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. By identifying their characteristic vibrational frequencies, it provides complementary evidence for the proposed structure.[15]
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.[12]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Assignment Functional Group 3450 - 3200 (broad) O-H Stretch Hydroxyl (-OH) 3350 - 3150 (two bands) N-H Stretch Primary Amine (-NH₂) 3100 - 3000 Aromatic C-H Stretch Ar-H 2950 - 2850 Aliphatic C-H Stretch -CH₂- ~1640 C=N Stretch Thiazole Ring 1600 - 1450 C=C Stretch Aromatic Ring | ~1050 | C-O Stretch | Primary Alcohol |
Conclusion: Synthesizing the Data
The comprehensive characterization of this compound is achieved not by a single measurement, but by the logical integration of orthogonal analytical techniques.
Caption: Convergence of data from multiple analytical techniques to confirm compound identity.
By following the protocols outlined in this guide, researchers can confidently verify the quality and identity of their this compound. HPLC-UV establishes purity, LC-MS confirms the molecular weight, FTIR identifies key functional groups, and NMR spectroscopy provides the definitive structural proof. Together, these techniques form a self-validating system that ensures the integrity of this critical chemical building block for drug discovery and development.
References
- Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1495-1505.
- SIELC Technologies. (n.d.). Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column.
- Naccarato, A., Gionfriddo, E., & Grasso, G. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-125.
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.
- Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(45), 41531–41553.
- Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.
- Pocurull, E., et al. (2015). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(17), 5145-5155.
- MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS.
- Mir-Armengol, G., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Scientific Reports, 13(1), 19572.
- Gonciarz, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... Materials, 12(24), 4191.
- Early, J. V., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(5), e02290-19.
- Al-Juboori, S. A. H., & Al-Obaidi, S. K. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 29(2), 107-118.
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.
- Al-Amiery, A. A., et al. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy.
- Iwan, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... National Institutes of Health.
- Slaninova, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8083–8093.
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars.
- Slaninova, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications.
- Alam, M. S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
- Angapelly, S., et al. (2018). 2-Aminobenzo[d]thiazole-6-sulfonamides as a class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar.
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- 7. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Structural Elucidation of 2-Aminobenzothiazoles using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy and mechanism of action of these compounds are intrinsically linked to their precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules.[2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 2-aminobenzothiazoles, offering insights into spectral interpretation and providing robust experimental protocols.
Principles of NMR Analysis for 2-Aminobenzothiazoles
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For the structural analysis of 2-aminobenzothiazoles, ¹H and ¹³C NMR are the most informative techniques.
-
¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Key features in the ¹H NMR spectrum of a 2-aminobenzothiazole include the signals from the amino (-NH₂) group and the aromatic protons on the benzo-fused ring.
-
¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic, and the characteristic C2 carbon of the thiazole ring).[3]
A critical aspect of 2-aminobenzothiazole chemistry is the potential for tautomerism , primarily between the amino and imino forms.[1] NMR spectroscopy is a powerful technique to study this equilibrium in solution, as the chemical shifts of both protons and carbons are sensitive to the tautomeric state.[1][4] Computational and experimental studies have consistently shown that the amino tautomer is generally the most stable form.[1]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The quality of NMR data is directly dependent on proper sample preparation and instrument setup.
Step-by-Step Protocol for Sample Preparation
-
Compound Purity: Ensure the 2-aminobenzothiazole sample is of high purity. Impurities from synthesis, such as residual starting materials or byproducts, can complicate spectral interpretation.[5] Recrystallization or column chromatography are common purification methods.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are commonly used for 2-aminobenzothiazole derivatives.[6][7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the -NH₂ group.
-
Concentration: Prepare a solution with a concentration of 10-20 mM by dissolving a precisely weighed amount of the 2-aminobenzothiazole derivative in the chosen deuterated solvent.[1]
-
NMR Tube: Transfer the solution to a clean, dry, high-quality NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[2][7]
Data Acquisition Workflow
Caption: Structure and numbering of 2-aminobenzothiazole.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of unsubstituted 2-aminobenzothiazole typically shows four signals corresponding to H4, H5, H6, and H7.
| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (J, Hz) |
| -NH₂ | ~7.5 (broad singlet) | bs | - |
| H7 | 7.60 - 7.75 | d | ~8.0 |
| H5 | 7.30 - 7.45 | t | ~7.6 |
| H4 | 7.20 - 7.30 | d | ~8.0 |
| H6 | 7.05 - 7.20 | t | ~7.6 |
Data compiled from various sources, specific shifts can vary with substitution. [8] Key Interpretive Points for ¹H NMR:
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary significantly with solvent and concentration. [5]* Aromatic Protons: The protons on the benzene ring (H4, H5, H6, and H7) appear in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns and coupling constants are key to their assignment. H4 and H7 often appear as doublets, while H5 and H6 appear as triplets (or more complex multiplets depending on the resolution and specific coupling).
-
Substituent Effects: Electron-donating or electron-withdrawing substituents on the benzothiazole ring will cause predictable upfield or downfield shifts of the aromatic protons, respectively.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom.
| Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| C2 | 165 - 170 |
| C3a | 150 - 155 |
| C7a | 130 - 135 |
| C5 | 125 - 128 |
| C6 | 122 - 125 |
| C4 | 120 - 123 |
| C7 | 118 - 121 |
Data compiled from various sources, specific shifts can vary with substitution. [2][8] Key Interpretive Points for ¹³C NMR:
-
C2 Carbon: The carbon atom at position 2, bonded to the exocyclic amino group and the ring nitrogen, is highly deshielded and appears significantly downfield (δ 165-170 ppm). This is a key diagnostic peak for the 2-aminobenzothiazole scaffold. [2]* Quaternary Carbons: The two quaternary carbons of the fused ring system, C3a and C7a, can be identified by their lack of signal in a DEPT-135 experiment and their characteristic chemical shifts.
-
Aromatic Carbons: The four carbons bearing protons (C4, C5, C6, and C7) resonate in the typical aromatic region (δ 118-128 ppm). Their specific assignments can be confirmed using 2D NMR techniques like HSQC.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex derivatives or for complete and unambiguous structural confirmation, 2D NMR experiments are invaluable. [9][10]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. In 2-aminobenzothiazoles, COSY spectra will show correlations between adjacent aromatic protons (e.g., H4 with H5, H5 with H6, and H6 with H7). [10]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is the most reliable way to assign the protonated aromatic carbons (C4, C5, C6, and C7). [10]* ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, the NH₂ protons may show a correlation to C2, and the H4 proton may show correlations to C3a and C5. [10]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of 2-aminobenzothiazoles. A systematic approach, beginning with sample purification and careful data acquisition, followed by a thorough analysis of 1D and, when necessary, 2D NMR spectra, allows for the unambiguous determination of their chemical structure. This detailed structural information is fundamental for understanding structure-activity relationships and advancing the development of new therapeutic agents based on this important heterocyclic scaffold.
References
- Ding, Q., et al. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Green Chemistry.
- BenchChem (2025). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance. BenchChem.
- Al-a`arajy, Z. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.
- Desai, N. C., et al. (2010). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry.
- Omeh, Y. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Omeh, Y. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
- Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars.
- ResearchGate (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate.
- Yan, X., et al. (2012). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. ResearchGate.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- SpectraBase (2025). 2-Aminobenzothiazole [1H NMR]. SpectraBase.
- Gümrükçüoğlu, N., et al. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
- Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain.
- Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed.
- Stevens, M. F. G., et al. (1998). Antitumour benzothiazoles. Part 4. An NMR study of the sites of protonation of 2-(4-aminophenyl)benzothiazoles. Semantic Scholar.
- ResearchGate (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate.
- Kocyigit-Kaymakcioglu, B., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Chemistry LibreTexts (2023). NMR - Interpretation. Chemistry LibreTexts.
- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- PubChem (2025). Benzo(d)thiazol-2-amine. PubChem.
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Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: An Application Note and Detailed Protocol
Introduction: The Significance of 2-Aminobenzothiazoles in Modern Drug Discovery
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-neurodegenerative, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The versatility of the 2-aminobenzothiazole core makes it a highly attractive starting point for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) provides a powerful and efficient methodology for the rapid generation of diverse libraries of these compounds, which is crucial for exploring structure-activity relationships (SAR) and accelerating the drug discovery process.[3][4]
This application note provides a comprehensive guide to the solid-phase synthesis of 2-aminobenzothiazole libraries, utilizing a traceless protocol. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and discuss strategies for library diversification.
Biological Context: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A notable mechanism of action for certain 2-(4-aminophenyl)benzothiazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] These compounds can bind to the AhR complex in the cytoplasm, causing it to translocate to the nucleus. Once in the nucleus, the activated complex binds to Xenobiotic Responsive Elements (XREs) on the DNA, inducing the transcription of genes such as cytochrome P450 1A1 (CYP1A1).[2] The resulting CYP1A1 enzyme can metabolize the 2-aminobenzothiazole derivative into a reactive species that forms DNA adducts, ultimately triggering apoptosis in cancer cells.[2] The ability to modulate this pathway underscores the therapeutic potential of 2-aminobenzothiazole libraries.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Section: A Traceless Solid-Phase Approach
The following protocol is based on a robust and traceless solid-supported method that employs a resin-bound acyl-isothiocyanate intermediate.[1][3] This approach allows for the assembly of the 2-aminobenzothiazole scaffold on a solid support, with the final product being cleaved without leaving any residual linker atoms.
Overall Workflow
The solid-phase synthesis of a 2-aminobenzothiazole library can be summarized in the following key steps:
-
Preparation of Resin-Bound Acyl-Isothiocyanate: The synthesis begins with the conversion of a commercially available carboxy-polystyrene resin into a reactive acyl-isothiocyanate.
-
Thiourea Formation: A diverse library of aniline derivatives is then introduced by reacting them with the resin-bound acyl-isothiocyanate to form an array of N-acyl, N'-phenyl-thioureas.
-
Cyclization: Intramolecular cyclization of the resin-bound thioureas yields the desired 2-aminobenzothiazole scaffold.
-
Optional On-Resin Diversification: Further chemical modifications can be performed on the resin-bound 2-aminobenzothiazole to increase library complexity.
-
Cleavage: The final products are cleaved from the solid support to yield the 2-aminobenzothiazole library.
Caption: Solid-Phase Synthesis Workflow.
Materials and Reagents
| Reagent | Purpose |
| Carboxy-polystyrene resin | Solid support |
| Oxalyl chloride or Thionyl chloride | Activating agent for the carboxylic acid |
| N,N-Dimethylformamide (DMF) | Solvent and catalyst for acyl chloride formation |
| Potassium thiocyanate (KSCN) | Thiocyanate source |
| 18-crown-6 | Phase-transfer catalyst |
| Aniline derivatives | Building blocks for library diversity |
| Bromine or Trifluoroacetic acid (TFA) and 1,8-Diazabicycloundec-7-ene (DBU) | Reagents for cyclization |
| Hydrazine monohydrate | Cleavage reagent |
| Dichloromethane (DCM) | Solvent |
| Acetonitrile | Solvent |
| Ethanol | Solvent |
Detailed Experimental Protocols
Step 1: Preparation of Resin-Bound Acyl-Isothiocyanate
This two-step procedure converts the starting carboxy-polystyrene resin into the key acyl-isothiocyanate intermediate.[3]
-
1a. Formation of Resin-Bound Acyl Chloride:
-
Swell carboxy-polystyrene resin in anhydrous dichloromethane (DCM).
-
Add a solution of oxalyl chloride in DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 16 hours.
-
Filter the resin and wash sequentially with anhydrous DCM and diethyl ether, then dry under vacuum.
-
-
1b. Formation of Resin-Bound Acyl-Isothiocyanate:
-
Suspend the acyl chloride resin in anhydrous acetonitrile.
-
Add potassium thiocyanate (KSCN) and 18-crown-6.
-
Stir the mixture at 80°C for 24 hours.
-
Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.
-
Step 2: Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas
This step introduces the diversity elements into the library by coupling a variety of aniline derivatives to the resin.[3]
-
Swell the resin-bound acyl-isothiocyanate in anhydrous DMF.
-
Add a solution of the desired aniline derivative in DMF.
-
Shake the mixture at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents.
Step 3: Cyclization to Form the Benzothiazole Scaffold
An intramolecular cyclization reaction forms the benzothiazole ring system. Two common methods are presented below.
-
Method A: Bromine-mediated Cyclization [2]
-
Suspend the resin-bound thiourea in acetic acid.
-
Add bromine and stir the reaction mixture at room temperature overnight.
-
Filter the solid phase and wash with water, DMF, and methanol.
-
-
Method B: Base-mediated Cyclization [1]
-
Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.
-
Agitate the mixture at room temperature.
-
Wash the resin with DCM.
-
Step 4 (Optional): Further Diversification On-Resin
The resin-bound 2-aminobenzothiazole can be further functionalized to increase the chemical diversity of the library. For instance, if the aniline precursor contains a suitable handle like a bromo group, palladium-catalyzed cross-coupling reactions can be performed.[1]
Step 5: Cleavage of 2-Aminobenzothiazoles from the Resin
The final products are liberated from the solid support using a hydrazine-mediated cleavage.[3]
-
Suspend the resin-bound 2-aminobenzothiazole in ethanol.
-
Add hydrazine monohydrate.
-
Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes.[3]
-
After cooling, filter the resin and wash with ethyl acetate and methanol.[3]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC) to yield the pure 2-aminobenzothiazole derivative.
Data Presentation: Representative Library Synthesis
The following table summarizes the results for the synthesis of a small, focused library of 2-aminobenzothiazoles using the described solid-phase protocol.
| Entry | Aniline Derivative | Overall Yield (%) | Purity (>%) |
| 1 | Aniline | Good | >85 |
| 2 | 4-Fluoroaniline | Good | >85 |
| 3 | 4-Bromoaniline | Good | >85 |
| 4 | 3-Methoxyaniline | Good | >85 |
| 5 | 4-Methylaniline | Good | >85 |
Note: "Good" overall yield is as reported in the source literature, which indicates successful synthesis without specifying precise quantitative yields for each step in a tabulated format. Purity was determined by LC-MS analysis.[2]
Conclusion and Outlook
The solid-phase synthesis protocols detailed in this application note offer a reliable and adaptable framework for the efficient generation of 2-aminobenzothiazole libraries. This methodology is exceptionally well-suited for medicinal chemistry and drug discovery programs, enabling the systematic exploration of structure-activity relationships for this important class of heterocyclic compounds. The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis, paving the way for the discovery of novel therapeutic agents.
References
- Piscitelli, F., Ballatore, C., & Smith, A. B., 3rd. (2010). Solid-phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644–648. [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
Sources
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating Aminobenzothiazole Cytotoxicity
Introduction: The Double-Edged Sword of Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds investigated for anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] The well-known drug Riluzole [2-amino-6-(trifluoromethoxy)benzothiazole], used in treating amyotrophic lateral sclerosis (ALS), highlights the therapeutic potential of this class.[4][5] However, the same chemical reactivity that imparts biological activity can also lead to cellular toxicity. Understanding and quantifying this cytotoxicity is paramount for drug development, enabling the selection of candidates with a favorable therapeutic index and flagging potential safety liabilities early in the discovery pipeline.[6][7]
Aminobenzothiazoles can exert cytotoxicity through diverse mechanisms, often involving complex pharmacology. These can include:
-
Modulation of Glutamate Signaling: Riluzole, for instance, inhibits glutamate release and blocks postsynaptic glutamate receptors, which can be cytotoxic to cancers that rely on glutamate signaling.[4][8][9]
-
Induction of Oxidative Stress: Some derivatives can decrease levels of the antioxidant glutathione (GSH), leading to a buildup of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[4]
-
Inhibition of Key Kinases: Many aminobenzothiazole derivatives have been designed as inhibitors of critical signaling proteins like PI3K, EGFR, and other kinases involved in cancer cell proliferation and survival.[1][2][10][11]
-
Metabolic Activation: The aminobenzothiazole ring can be metabolized by cytochrome P450 (CYP450) enzymes, potentially forming reactive metabolites that are more toxic than the parent compound.[12]
This guide provides a detailed overview and step-by-step protocols for a panel of robust, cell-based assays designed to dissect the cytotoxic profile of novel aminobenzothiazole derivatives. We will move beyond simple viability measurement to build a comprehensive picture of a compound's cellular impact.
Strategic Assay Selection: Asking the Right Questions
No single assay can tell the whole story. A strategic, tiered approach is essential for a thorough cytotoxicological assessment. The choice of assay depends on the specific question being asked.
| Scientific Question | Primary Endpoint | Recommended Assays |
| Is my compound reducing the number of living cells? | Cell Viability / Metabolic Activity | MTT, MTS, CellTiter-Glo® (ATP) |
| Is my compound causing immediate cell lysis? | Necrosis / Membrane Integrity | LDH Release Assay |
| Is my compound inducing programmed cell death? | Apoptosis | Annexin V/PI Staining, Caspase-Glo® 3/7 |
| Is my compound generating oxidative stress? | Reactive Oxygen Species (ROS) | DCFDA / CellROX® Assays |
| What is the role of metabolism in toxicity? | Metabolite-driven Cytotoxicity | Assays with S9 Fraction Co-incubation |
This multi-parametric approach, often called multiplexing, allows researchers to gain deeper mechanistic insights from a single experiment.[13][14]
Core Protocols for Cytotoxicity Assessment
The following protocols are foundational for evaluating aminobenzothiazole cytotoxicity. They are designed for a 96-well plate format but can be adapted for higher throughput.
General Workflow for Cell-Based Cytotoxicity Assays
A consistent and reproducible workflow is the bedrock of reliable data.[14] This diagram outlines the fundamental steps common to most of the protocols described below.
Caption: General experimental workflow for cytotoxicity testing.
Assay for Cell Viability: MTT (Tetrazolium Salt Reduction)
Principle: This colorimetric assay is a classic method for assessing metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the aminobenzothiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. Protect from light.
-
Expert Insight: This incubation time is critical. Insufficient time leads to a weak signal, while excessive time can result in formazan crystal artifacts.
-
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other wells.
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Assay for Necrosis: Lactate Dehydrogenase (LDH) Release
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon plasma membrane damage, a hallmark of necrosis. The LDH assay measures this released enzyme activity by coupling the LDH-catalyzed conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of control wells 45 minutes before the end of the incubation.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Expert Insight: Avoid disturbing the cell monolayer to prevent artificially high LDH readings.
-
-
Reagent Addition: Prepare the LDH reaction mixture (substrate, cofactor, and dye) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm (or the wavelength specified by the kit).
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank (spontaneous LDH release from medium) from all other values.
-
Calculate % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100.
-
Assay for Apoptosis: Caspase-Glo® 3/7 Assay
Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. This luminescent "add-mix-measure" assay uses a specific caspase-3/7 substrate (Z-DEVD) linked to a pro-luminescent aminoluciferin. When active caspase-3/7 cleaves the substrate, aminoluciferin is released, which is then used by luciferase to generate a stable glow signal proportional to caspase activity.[13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. A positive control, such as staurosporine (1 µM), should be included to induce apoptosis.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells and medium. Mix gently by orbital shaking for 1 minute.
-
Trustworthiness: This homogeneous format minimizes pipetting errors and simplifies the workflow, making it highly suitable for screening.[14]
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank from all other wells.
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
Plot fold-change against compound concentration.
-
Advanced Considerations: The Role of Metabolic Activation
Many xenobiotics, including some aminobenzothiazoles, are pro-drugs or pro-toxicants that require metabolic activation by enzymes like cytochrome P450s to exert their biological effect.[12] Standard in vitro cell cultures often have low levels of these enzymes. To create a more physiologically relevant model, an exogenous metabolic system like a liver S9 fraction can be incorporated.
Protocol Modification with S9 Fraction:
-
Prepare the aminobenzothiazole compound dilutions in a buffer containing the liver S9 fraction and an NADPH-regenerating system (cofactor required for CYP450 activity).
-
Pre-incubate this mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for metabolite formation.
-
Add this "pre-incubated" mixture to the cells.
-
Proceed with the chosen cytotoxicity assay (e.g., MTT or LDH).
-
Expert Insight: Comparing the cytotoxicity of a compound with and without the S9 fraction can definitively determine if metabolic activation is required for its toxic effect. A significant increase in toxicity in the presence of S9 is a strong indicator of bioactivation.
Conclusion
Evaluating the cytotoxicity of novel aminobenzothiazole derivatives requires a thoughtful, multi-faceted approach. By moving beyond a single viability endpoint and incorporating assays for specific death pathways like necrosis and apoptosis, researchers can build a comprehensive toxicity profile. Furthermore, considering the crucial role of metabolic activation provides a more accurate prediction of a compound's potential in vivo effects. The protocols and strategies outlined in this guide provide a robust framework for characterizing aminobenzothiazole cytotoxicity, ultimately aiding in the identification and development of safer, more effective therapeutic agents.
References
- Title: Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review)
- Title: What is the mechanism of Riluzole?
- Title: 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC Source: PubMed Central, N
- Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC Source: PubMed Central, N
- Title: Cell-based assays - Application areas Source: Svar Life Science URL:[Link]
- Title: Cytotoxicity Assays | Life Science Applic
- Title: The pharmacology and mechanism of action of riluzole - PubMed Source: PubMed, N
- Title: Riluzole - Wikipedia Source: Wikipedia URL:[Link]
- Title: Neuropharmacology Series - Riluzole - YouTube Source: YouTube URL:[Link]
- Title: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC Source: PubMed Central, N
- Title: Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed Source: PubMed, N
- Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega Source: ACS Public
- Title: (PDF)
- Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC Source: PubMed Central, N
- Title: Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC Source: PubMed Central, N
- Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF Source: ResearchG
- Title: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review Source: ScienceDirect URL:[Link]
- Title: New heterocyclic modifiers of oxidative drug metabolism--I.
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- 3. researchgate.net [researchgate.net]
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- 14. static.fishersci.eu [static.fishersci.eu]
Application Note: Strategies for the Formulation of (2-Aminobenzo[d]thiazol-6-yl)methanol for Preclinical Biological Assays
Abstract
(2-Aminobenzo[d]thiazol-6-yl)methanol is a heterocyclic compound belonging to the 2-aminobenzothiazole scaffold, a structure present in many biologically active agents with therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders[1]. A significant challenge in the preclinical evaluation of this and similar compounds is their inherently poor aqueous solubility. This characteristic can lead to compound precipitation, inaccurate concentration measurements, and high data variability in biological assays, ultimately compromising the reliability of screening and lead optimization efforts[2][3]. This guide provides a systematic, experience-driven framework for researchers to characterize the solubility of this compound and develop robust, fit-for-purpose formulations for both in vitro and in vivo biological studies. We present detailed protocols for creating primary stock solutions and working solutions using co-solvents, surfactants, and cyclodextrins, emphasizing the rationale behind each choice and the critical importance of vehicle controls.
Foundational Principle: The Pre-Formulation Assessment
Before any biological assay, a foundational understanding of the compound's physicochemical properties is paramount. Attempting to formulate a compound without this knowledge often leads to a trial-and-error approach, wasting valuable time and resources[4]. The initial goal is to determine the solubility of this compound in solvents relevant to biological research. This data directly informs the selection of an appropriate formulation strategy.
Protocol 1: Equilibrium Solubility Determination
This protocol establishes the saturation solubility of the test compound in key solvents. It is a critical first step to diagnose the severity of the solubility challenge.
Methodology:
-
Preparation: To separate, labeled 2 mL microcentrifuge tubes, add an excess amount of solid this compound (e.g., 2-5 mg). The goal is to have undissolved solid remaining at the end.
-
Solvent Addition: Add 1 mL of each test solvent to the respective tubes. Recommended starting solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Equilibration: Seal the tubes tightly. Place them in a shaking incubator or on an orbital shaker set to 37°C for 24-48 hours to ensure equilibrium is reached[5].
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV with a standard curve.
-
Data Recording: Record the solubility in mg/mL or µM. This data will be used to guide the formulation strategy as outlined in the decision tree below.
Table 1: Solubility Data Log for this compound
| Solvent | Temperature (°C) | Incubation Time (h) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
|---|---|---|---|---|---|
| DMSO | 37 | 24 | e.g., Clear solution | ||
| Ethanol | 37 | 24 | e.g., Hazy suspension |
| PBS, pH 7.4 | 37 | 24 | | | e.g., Insoluble solid |
Formulation Strategy Decision Workflow
The results from Protocol 1 guide the selection of a solubilization strategy. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting a formulation strategy.
The Universal Starting Point: High-Concentration DMSO Stock
Regardless of the final formulation, a high-concentration primary stock solution in 100% DMSO is the industry standard for compound storage and initial screening dilutions[2][6]. DMSO is an excellent solvent for most organic molecules, and preparing a concentrated stock allows for minimal final DMSO concentration in the assay, reducing solvent-induced artifacts.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Rationale: Creating a concentrated, accurately prepared stock is the single most important step for ensuring reproducible biological data. Aliquoting prevents degradation from repeated freeze-thaw cycles[7].
Materials:
-
This compound (MW: 180.23 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Class A volumetric flask
-
Cryogenic vials (amber or wrapped in foil for light protection)
Methodology:
-
Calculation: Calculate the mass of compound needed. For a 10 mM stock in 10 mL:
-
Mass (g) = 0.010 mol/L × 0.010 L × 180.23 g/mol = 0.018023 g (18.02 mg)
-
-
Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat. Record the exact mass[8].
-
Dissolution: Quantitatively transfer the solid to the volumetric flask. Add approximately half the final volume of DMSO (5 mL). Agitate gently (e.g., using a vortex mixer on a low setting or by swirling) until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Add DMSO to the calibration mark of the volumetric flask.
-
Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure a homogenous solution. Aliquot the stock into single-use volumes (e.g., 20-100 µL) in appropriately labeled cryogenic vials[7].
-
Storage: Store the aliquots as recommended in Table 2.
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Use | Key Considerations |
|---|---|---|
| -20°C | Standard long-term storage | Ideal for most compounds. Avoid repeated freeze-thaw cycles by using aliquots[7]. |
| -80°C | Enhanced long-term stability | Recommended for potentially sensitive compounds. |
| 2-8°C | Short-term (days) | Not recommended for long-term storage due to risk of degradation. |
Strategies for Aqueous Working Solutions
The primary DMSO stock must be diluted into an aqueous vehicle compatible with the biological assay. The goal is to maintain the compound's solubility while minimizing the toxicity or interference of the formulation excipients.
A. Co-Solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the aqueous solvent system[9].
Protocol 3: Formulation with PEG 400 and Saline
-
Prepare a 10x final concentration stock of the compound in 100% PEG 400.
-
In a separate tube, prepare the vehicle: a 10% PEG 400 solution in saline (or desired aqueous buffer).
-
For the test article, slowly add 9 parts of saline to the 1 part of the PEG 400 drug concentrate while vortexing to create the final 1x working solution.
-
The vehicle control for this experiment would be the 10% PEG 400 in saline solution.
B. Cyclodextrin-Based Formulations
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has significantly improved aqueous solubility[10][11][12]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity[13].
Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This may require gentle heating and stirring to fully dissolve.
-
From your 10 mM DMSO stock, spike a small volume of this compound into the HP-β-CD solution to achieve the desired final concentration. The DMSO concentration should ideally be kept below 1-2% of the total volume.
-
Vortex vigorously and/or sonicate the solution for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect for clarity. If precipitation occurs, the drug concentration may be too high for the amount of cyclodextrin used.
-
The vehicle control must be the same concentration of HP-β-CD and DMSO in the aqueous buffer.
C. Surfactant-Based Formulations
Mechanism: Surfactants, such as Tween® 80 (Polysorbate 80), are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles. These micelles can encapsulate hydrophobic compounds in their core, allowing for their dispersion in aqueous solutions[9].
Protocol 5: Formulation with Tween® 80
-
Prepare a stock solution of 10% Tween® 80 in your desired aqueous buffer.
-
Create a vehicle solution by diluting the 10% stock to the desired final concentration (e.g., 0.5% - 2% Tween® 80) in the buffer.
-
Spike the required volume of the 10 mM DMSO stock of your compound directly into the Tween® 80-containing vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure complete dispersion and micellar encapsulation.
-
The vehicle control must contain the exact same final concentrations of both Tween® 80 and DMSO.
Table 3: Comparison of Formulation Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Co-Solvent | Reduces solvent polarity | Simple to prepare; effective for moderately insoluble compounds. | High concentrations can be toxic to cells; may alter protein conformation. | In vitro biochemical assays; initial in vivo PK studies. |
| Cyclodextrin | Inclusion complexation | Low toxicity; can significantly increase solubility; stabilizes compound[13]. | Can be expensive; may interact with cell membranes (cholesterol extraction) at high concentrations[14]. | Cell-based assays; in vivo efficacy and toxicology studies. |
| Surfactant | Micellar encapsulation | Highly effective solubilizers; well-established for drug delivery. | Can cause cell lysis at high concentrations; may interfere with certain assay readouts[15]. | In vitro screening; in vivo PK studies. |
Assay Validation and Workflow
The final and most critical step is to validate the chosen formulation in the context of the specific biological assay. The formulation is not merely a carrier; it is an integral part of the experiment.
Core Principles for Validation:
-
Vehicle Control is Mandatory: Every experiment must include a control group that receives the formulation vehicle containing all excipients (e.g., DMSO, HP-β-CD, Tween® 80) at the exact same final concentration as the test article, but without the compound itself. This is the only way to attribute the observed biological effect to the compound rather than the vehicle[15].
-
Final Solvent Concentration: The final concentration of organic solvents like DMSO should be kept as low as possible (typically <0.5% for cell-based assays) and be identical across all wells, including controls[16].
-
Visual Inspection: Before adding to the assay, visually inspect the final diluted working solution for any signs of precipitation or cloudiness. Centrifuging the solution before use can remove any potential micro-precipitates.
General Experimental Workflow
The following diagram outlines a standard workflow from compound stock to a 96-well plate assay.
Caption: Standard workflow for preparing and plating a compound for a biological assay.
Conclusion
The successful biological evaluation of this compound hinges on a rational and systematic approach to its formulation. By first characterizing its baseline solubility, researchers can move beyond a trial-and-error methodology and select an appropriate solubilization strategy—be it co-solvents, cyclodextrins, or surfactants. The detailed protocols herein provide validated starting points for this process. Ultimately, the rigorous use of appropriate vehicle controls is non-negotiable for ensuring that the resulting data is both accurate and unequivocally attributable to the compound of interest, thereby enabling confident decision-making in the drug discovery pipeline.
References
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- PMC.
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Topic: High-Efficiency Synthesis of Bioactive Scaffolds via Multicomponent Reactions of 2-Aminobenzothiazole
An Application Note for Medicinal and Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Convergence of Efficiency and Complexity
In the landscape of modern drug discovery and synthetic chemistry, the demand for both molecular diversity and operational efficiency is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of sustainable and efficient chemistry.[1] These reactions are prized for their high atom economy, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds from simple starting materials.[2][3]
At the heart of many pharmacologically active molecules lies the 2-aminobenzothiazole (2-ABT) scaffold, a "privileged structure" known for its wide spectrum of biological activities.[4][5][6] Its unique electronic and structural properties make it an exceptionally versatile building block in organic synthesis. When employed in MCRs, 2-ABT provides a direct route to complex, fused heterocyclic systems that are of significant interest for therapeutic applications, including anti-inflammatory, anti-fungal, and tranquilizing agents.[4][7]
This application note provides a detailed guide to a robust and widely utilized three-component reaction for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives. We will delve into the mechanistic rationale, provide a field-tested experimental protocol, and offer insights for optimization and troubleshooting.
Core Application: One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles
The condensation of 2-aminobenzothiazole, an aldehyde, and a β-ketoester (such as ethyl acetoacetate) represents a powerful and highly convergent strategy for constructing the medicinally relevant pyrimido[2,1-b]benzothiazole core. This reaction, often performed under solvent-free conditions or with green catalysts, exemplifies the elegance and efficiency of MCRs.[7]
Mechanistic Rationale: A Self-Validating Cascade
The success of this one-pot synthesis relies on a logical and sequential cascade of classical organic reactions. Understanding this mechanism is critical for troubleshooting and adapting the protocol to new substrates. The process can be broken down into three key stages:
-
Knoevenagel Condensation: The reaction is typically initiated by an acid catalyst, which activates the aldehyde carbonyl group. This facilitates a Knoevenagel condensation with the active methylene compound (the β-ketoester), eliminating a molecule of water to form a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct). This step is the primary reason for the reaction's selectivity, as it generates the key electrophile in situ.
-
Michael Addition: The 2-aminobenzothiazole, possessing two nucleophilic nitrogen atoms, then engages in the reaction. The exocyclic amino group (-NH₂) performs a conjugate Michael addition to the Knoevenagel adduct. This is the crucial bond-forming step that links the three components together.
-
Intramolecular Cyclization and Dehydration: Following the Michael addition, the endocyclic nitrogen of the benzothiazole ring attacks the ester carbonyl group, initiating an intramolecular cyclization. This is followed by the elimination of an alcohol molecule (from the ester) and subsequent tautomerization/aromatization to yield the stable, fused 4H-pyrimido[2,1-b]benzothiazole product.
The entire sequence is a self-validating system; each step logically sets up the subsequent transformation, driving the reaction towards the thermodynamically stable fused product.
Experimental Protocol: Solvent-Free Synthesis
This protocol is adapted from methodologies that emphasize efficiency and green chemistry principles.[7] It utilizes solvent-free conditions, which simplifies work-up and minimizes waste.
Materials:
-
2-Aminobenzothiazole (1.0 mmol, 150.2 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106.1 mg, 102 µL)
-
Ethyl Acetoacetate (1.0 mmol, 130.1 mg, 127 µL)
-
Catalyst (e.g., D-(+)-10-Camphorsulfonic acid, 20 mol%, 46.5 mg)[8][9]
Procedure:
-
Reagent Preparation: In a 10 mL round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the catalyst (20 mol%).
-
Reaction Execution: Place a magnetic stir bar in the flask and seal it. Place the flask in a pre-heated oil bath at 60-80 °C. Stir the reaction mixture vigorously. The mixture will typically become a homogenous melt.
-
Scientist's Note: The optimal temperature may vary depending on the substrates and catalyst used. A temperature of 60 °C is a good starting point for many aromatic aldehydes.[8] Higher temperatures can sometimes lead to charring or side product formation.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.[7]
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of cold water to the flask and stir for 15 minutes. The solid product will precipitate.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with water (3 x 10 mL) to remove any water-soluble catalyst or unreacted starting materials.
-
Recrystallize the crude solid from hot ethanol to obtain the pure 4H-pyrimido[2,1-b]benzothiazole product.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Data Presentation: Substrate Scope & Yield
The versatility of this reaction is one of its key strengths. A wide variety of aromatic and heteroaromatic aldehydes can be employed, tolerating both electron-donating and electron-withdrawing substituents. Below is a summary of representative yields obtained from the literature.
| Entry | Aldehyde (Ar-CHO) | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | None | 60 °C, Solvent-free | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | None | 60 °C, Solvent-free | 95 | [7] |
| 3 | 4-Nitrobenzaldehyde | None | 60 °C, Solvent-free | 90 | [7] |
| 4 | 4-Methoxybenzaldehyde | None | 60 °C, Solvent-free | 88 | [7] |
| 5 | Pyridine-2-aldehyde | D-(+)-10-CSA | 60 °C, Ethanol | 82 | [8][9] |
| 6 | 4-(Dimethylamino)benzaldehyde | GO-tris-SO₃H | 80 °C, Solvent-free | 96 |
This table is a compilation of representative data and specific results may vary.
Troubleshooting and Field Insights
-
Low Yields: If yields are consistently low, ensure the aldehyde is pure. Aldehydes can oxidize to carboxylic acids upon storage, which can inhibit the reaction. Distillation or purification of the aldehyde prior to use is recommended. Also, consider the catalyst choice; while some reactions proceed without a catalyst, others benefit significantly from a mild acid catalyst like CSA, Sc(OTf)₃, or even green catalysts like deep eutectic solvents.[8][10][11]
-
Side Product Formation: At excessively high temperatures, decomposition or side reactions can occur. If charring or a complex mixture of products is observed on TLC, reduce the reaction temperature.
-
Difficult Purification: If the product is oily or difficult to crystallize, a column chromatography purification (using silica gel with a hexane/ethyl acetate gradient) may be necessary after the initial aqueous work-up.
Conclusion
The three-component reaction of 2-aminobenzothiazole, aldehydes, and β-ketoesters is a powerful, efficient, and highly adaptable method for synthesizing libraries of medicinally relevant pyrimido[2,1-b]benzothiazole derivatives. Its operational simplicity, adherence to the principles of green chemistry, and the biological significance of its products make it an invaluable tool for researchers in drug discovery and synthetic organic chemistry.
References
- Al-Ghorbani, M., et al. (2015). Synthesis of pyrimido[2,1-b][4][13]benzothiazoles and[4][13]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkat USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/vi/15-9279]
- Shaabani, A., et al. (2012). A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. Journal of Basic Sciences. [URL: https://www.sid.ir/en/journal/ViewPaper.aspx?ID=256195]
- Shrivastava, A., et al. (2023). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602300767X]
- Moseev, R. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318182/]
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- Kazemi, M., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11564876/]
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- Jiang Wentai, et al. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [URL: https://iopscience.iop.org/article/10.1088/1755-1315/1060/1/012093]
- Rahimi, R., & Soleimani, E. (2018). Biginelli-type multicomponent synthesis of dihydropyrimidinones. Journal of Chemical Sciences.
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- El-Wareth, A. S. O., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/ccht/2021/00000024/00000001/art00009]
- Yan, C., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3877983/]
- Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24367449/]
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- Wagh, S. B., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533615/]
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- Sharma, K., et al. (2018). An Effective Synthesis of 2-Aminobenzothiazole and Its Derivatives. ResearchGate. [URL: https://www.researchgate.
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The Strategic Advantage of Microwave Synthesis for Heterocyclic Scaffolds
An Application Guide to the Green Synthesis of 2-Aminobenzothiazole Derivatives Utilizing Microwave-Assisted Methodologies
The 2-aminobenzothiazole nucleus is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditionally, the synthesis of these derivatives involves methods that require long reaction times, harsh conditions, and often, significant use of hazardous solvents.[4][5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7][8] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[8][9][10] This results in rapid, uniform, and localized heating, leading to spectacular reaction rate accelerations, often reducing reaction times from hours to mere minutes.[4][11][12] The key advantages that make MAOS a superior choice for synthesizing 2-aminobenzothiazole derivatives include:
-
Dramatically Reduced Reaction Times: Accelerate discovery and development cycles.[12]
-
Improved Chemical Yields: Enhance process efficiency and atom economy.[11][13]
-
Higher Product Purity: Minimized thermal degradation and side-product formation simplifies purification.[13][14]
-
Enhanced Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, conserving significant energy.[8][9][14]
-
Alignment with Green Chemistry: Facilitates the use of safer solvents or even solvent-free conditions, reducing chemical waste.[10][11]
The Science of Microwave-Mediated Energy Transfer
The efficacy of microwave synthesis stems from the direct interaction of electromagnetic waves with the molecules in the reaction mixture. This energy transfer occurs primarily through two mechanisms: Dipolar Polarization and Ionic Conduction.[6][8][9][10]
-
Dipolar Polarization: Molecules with a permanent dipole moment (like most organic reactants and polar solvents) will attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[10][15] This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[16]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth in an attempt to follow the oscillating electric field. This rapid movement causes collisions with surrounding molecules, dissipating energy as heat.[9][15]
This volumetric and instantaneous heating mechanism is fundamentally different from the slow, surface-level heating of a conventional oil bath, allowing reactions to reach target temperatures almost instantly and with minimal thermal gradients.[8]
Caption: Mechanism of Microwave Dielectric Heating.
Core Synthetic Protocols
The following protocols are designed for use with dedicated laboratory microwave reactors equipped with temperature and pressure sensors. Domestic microwave ovens must never be used for chemical synthesis due to the lack of safety controls and the risk of explosion.[17][18]
Protocol 1: One-Pot Microwave Synthesis of Substituted 2-Aminobenzothiazoles
This protocol adapts the classical Hugershoff reaction, demonstrating a significant reduction in reaction time and an increase in efficiency.[4][19] It involves the reaction of a substituted aniline with a thiocyanate salt, followed by an in-situ oxidative cyclization.
Workflow Diagram
Caption: General workflow for microwave-assisted synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 mmol) and potassium thiocyanate (KSCN, 2.5 mmol).
-
Solvent Addition: Add glacial acetic acid (3-4 mL) to the vial and stir to dissolve the reactants.
-
Cyclization Agent: While cooling the vial in an ice bath, slowly add a solution of bromine (1.1 mmol) in glacial acetic acid (1 mL) dropwise over 5 minutes. The reaction is exothermic.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130°C for 10-20 minutes. Maintain a maximum pressure limit of 20 bar.
-
Reaction Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C). Carefully pour the reaction mixture onto crushed ice (approx. 50 g).
-
Isolation: Neutralize the mixture with a concentrated ammonium hydroxide solution until it is basic (pH ~8-9). The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure substituted 2-aminobenzothiazole.[20]
Protocol 2: Microwave-Assisted Derivatization (Schiff Base Formation)
The 2-amino group is a versatile handle for further functionalization. This protocol outlines the rapid synthesis of Schiff bases (imines) by condensing a 2-aminobenzothiazole with an aromatic aldehyde.[21]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, dissolve the synthesized 2-aminobenzothiazole (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (5 mL).
-
Catalyst (Optional): Add 1-2 drops of glacial acetic acid to catalyze the reaction.
-
Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 110°C for 5-10 minutes.
-
Isolation and Purification: Cool the reaction vessel to room temperature. The product often precipitates upon cooling. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the pure Schiff base derivative.
Data Summary and Product Characterization
Microwave-assisted synthesis consistently outperforms conventional methods in both time and yield.
Table 1: Comparison of Synthetic Methods for 2-Aminobenzothiazole Derivatives
| Entry | Substrate (Aniline) | Method | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 4-Chloroaniline | Conventional (Reflux) | 6-8 hours | 65% | [4] |
| 2 | 4-Chloroaniline | Microwave (130°C) | 15 minutes | 85% | [4][22] |
| 3 | 4-Methoxyaniline | Conventional (Stirring) | 10 hours | 60% | [4] |
| 4 | 4-Methoxyaniline | Microwave (130°C) | 12 minutes | 89% | [4] |
| 5 | Aniline | Conventional (Reflux) | 5 hours | 70% |
| 6 | Aniline | Microwave (130°C) | 10 minutes | 92% |[4][22] |
Structural Elucidation
The synthesized compounds must be rigorously characterized to confirm their identity and purity.[23][24] A standard workflow involves FT-IR, NMR, and Mass Spectrometry.
Caption: Workflow for Spectroscopic Characterization.
Table 2: Key Spectroscopic Data for 2-Aminobenzothiazole
| Technique | Observation | Assignment | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | 3420-3200 (two bands) | N-H stretching (primary amine) | [24][25] |
| ~1640 | N-H scissoring | [25] | |
| ~1550 | C=N stretching (thiazole ring) | [24] | |
| ¹H NMR (δ, ppm) | 7.0 - 7.8 (multiplet) | Aromatic protons | [23][25] |
| ~7.2 (broad singlet) | -NH₂ protons (exchangeable with D₂O) | [23] | |
| ¹³C NMR (δ, ppm) | ~167 | C2 (carbon attached to -NH₂) | [25] |
| 115 - 152 | Aromatic and quaternary carbons | [23][25] |
| Mass Spec. (m/z) | 150 | [M]⁺, Molecular Ion Peak |[25] |
Safety Protocols and Troubleshooting
Authoritative Safety Mandates:
-
Use Dedicated Equipment: Only use microwave reactors designed for chemical synthesis. These instruments have built-in pressure and temperature monitoring, controlled magnetron output, and safety features to contain vessel failures.[17][18]
-
Know Your Chemistry: Be aware of reactions that can generate large volumes of gas or are highly exothermic. Reactions involving azides or nitro groups can be explosive under thermal conditions and require extreme caution.[17]
-
Start Small: When developing a new protocol, always begin with small quantities of reagents and lower power/temperature settings to gauge the reaction's kinetics and safety profile.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all reactions within a certified laboratory fume hood.[17]
-
Pressure Management: Never fill a reaction vessel more than two-thirds full to allow for thermal expansion and vapor pressure buildup. Ensure the pressure limits of the vessel are not exceeded.[14]
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Yield | Insufficient temperature or time. | Incrementally increase the reaction temperature (by 10-20°C) or time (by 5 min). |
| Poor microwave absorption. | If using a non-polar solvent, switch to a polar one (e.g., EtOH, DMF, NMP) or add a small amount of a polar co-solvent. | |
| Incomplete Reaction | Reaction has not reached equilibrium. | Increase the irradiation time. |
| Insufficient stirring. | Ensure the magnetic stir bar is coupled and spinning effectively. For viscous mixtures, use a larger stir bar.[17] | |
| Formation of Byproducts | Temperature is too high, causing decomposition. | Reduce the reaction temperature. |
| | Reaction time is too long. | Reduce the irradiation time. Monitor the reaction progress via TLC to find the optimal endpoint. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like 2-aminobenzothiazole derivatives. The technology provides a powerful, reliable, and eco-friendly platform that dramatically accelerates the synthetic process while often improving yields and purity.[10][11][12] By adopting these methodologies, research and development laboratories can enhance their productivity, reduce their environmental footprint, and expedite the discovery of novel therapeutic agents.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN. [Link]
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- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone. (n.d.). Eduzone. [Link]
- Bawazeer, S., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5026. [Link]
- Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(40), 35882–35901. [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. [Link]
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences. [Link]
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (2022).
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). IAR J Med Sci. [Link]
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
- Safety Considerations for Microwave Synthesis. (n.d.).
- (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017).
- Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. (2022).
- Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. (n.d.).
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health (NIH). [Link]
- 2-Aminobenzothiazole derivatives. (2013).
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
- Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. (2020).
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- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). Molecules. [Link]
- Synthesis and biological evaluation of 2- aminobenzothiazole deriv
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]
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- MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). National Institutes of Health (NIH). [Link]
- Preparation of 2-aminobenzothiazoles. (1982).
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Protocol for Investigating the Anti-inflammatory Effects of Benzothiazole Derivatives
Introduction
Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory properties.[1][2][3][4] The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated.[5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central to the inflammatory process, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7][8][9][10]
Recent studies have highlighted the potential of benzothiazole derivatives to modulate these pathways, specifically by inhibiting NF-κB activation, thereby reducing the expression of downstream inflammatory mediators.[4][11] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel benzothiazole compounds. The protocols detailed herein offer a multi-tiered approach, beginning with essential in vitro screening assays to establish efficacy and mechanism, and progressing to a widely accepted in vivo model to confirm therapeutic potential.
Guiding Principle: A Multi-Faceted Experimental Approach
To robustly characterize the anti-inflammatory properties of a novel benzothiazole compound, a multi-pronged approach is essential. This strategy is designed to first establish the compound's safety profile at the cellular level, then to quantify its effect on key inflammatory markers, elucidate its mechanism of action on critical signaling pathways, and finally, to validate its efficacy in a preclinical animal model.
This protocol is structured to answer the following key questions:
-
Is the compound cytotoxic? Before assessing anti-inflammatory effects, it's crucial to determine the concentration range at which the compound is non-toxic to cells.
-
Does the compound inhibit key inflammatory mediators? This involves quantifying the reduction of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
How does the compound exert its effect? This step focuses on probing the molecular mechanism, specifically its impact on the NF-κB signaling pathway.
-
Is the compound effective in vivo? The final validation step uses a well-established animal model of acute inflammation to assess the compound's therapeutic potential in a whole organism.
Diagram: Overall Experimental Workflow
The following diagram outlines the logical progression of the experimental plan, from initial cytotoxicity assessment to in vivo validation.
Caption: A comprehensive workflow for evaluating benzothiazole anti-inflammatory activity.
PART 1: In Vitro Evaluation of Anti-inflammatory Activity
The foundational step in assessing a compound's potential is through robust and reproducible in vitro assays. The murine macrophage cell line, RAW 264.7, is an exemplary model for this purpose. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an acute inflammatory response by producing a cascade of inflammatory mediators.[12][13][14][15]
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[16][17][18] This protocol will establish the maximum non-toxic concentration of the benzothiazole derivatives for use in subsequent experiments.
Materials:
-
RAW 264.7 macrophages
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzothiazole compounds (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[17] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16][17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
| Compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control (0.1% DMSO) | 0.850 | 100% |
| 1 | 0.845 | 99.4% |
| 10 | 0.833 | 98.0% |
| 25 | 0.815 | 95.9% |
| 50 | 0.790 | 92.9% |
| 100 | 0.420 | 49.4% |
| Table 1: Example data from an MTT assay. Concentrations showing >90% viability are selected for subsequent experiments. |
Protocol 2: Quantification of Nitric Oxide (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[15] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[19][20]
Materials:
-
Supernatants from cell cultures (Protocol 3)
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in acid; Solution B - N-(1-naphthyl)ethylenediamine in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well plates
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat cells with non-toxic concentrations of the benzothiazole compounds for 1 hour. Then, stimulate inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.[13]
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of a sodium nitrite standard (e.g., from 100 µM to 0 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well containing the standards and samples. Incubate for 10 minutes at room temperature, protected from light.[21]
-
Azo Dye Formation: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to all wells. An azo dye will form, resulting in a purple/magenta color.[19]
-
Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.[19][20]
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration).
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.
-
Calculate the percentage inhibition of NO production compared to the LPS-only control.
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO |
| Control (Unstimulated) | 1.5 | - |
| LPS (1 µg/mL) | 45.2 | 0% |
| LPS + Compound X (10 µM) | 28.1 | 37.8% |
| LPS + Compound X (25 µM) | 15.6 | 65.5% |
| LPS + Positive Control | 8.9 | 80.3% |
| Table 2: Example data from a Griess assay demonstrating dose-dependent inhibition of NO production. |
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that are significantly upregulated in LPS-stimulated macrophages.[12][15] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[22][23]
Materials:
-
Supernatants from cell cultures (same as for Griess Assay)
-
Commercially available ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions diligently)[24][25]
-
Microplate reader
Step-by-Step Procedure (General Outline):
-
Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).[25]
-
Sample Addition: Add standards (recombinant cytokine) and cell culture supernatants to the wells and incubate. The cytokine in the sample binds to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the captured cytokine.[22]
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotin on the detection antibody.[23]
-
Substrate Addition: Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[22]
Data Analysis: Similar to the Griess assay, generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition compared to the LPS-only control.
Protocol 4: Mechanism of Action - Western Blot for NF-κB Pathway Proteins
Rationale: The canonical NF-κB pathway is a primary target for anti-inflammatory drugs.[6][8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, IκB kinase (IKK) phosphorylates IκBα, leading to its degradation. This frees NF-κB (specifically the p65 subunit) to be phosphorylated and translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS and COX-2.[9][10] Western blotting allows for the quantification of key proteins in this pathway (phosphorylated p65, phosphorylated IκBα, iNOS, and COX-2) to determine if the benzothiazole compound inhibits this critical signaling cascade.
Diagram: Simplified NF-κB Signaling Pathway
Caption: Benzothiazoles may inhibit inflammation by blocking IKK activation.
Step-by-Step Procedure:
-
Cell Culture and Lysis: Culture and treat RAW 264.7 cells with compounds and LPS as described previously. For phosphorylation events, a shorter LPS stimulation time (e.g., 30-60 minutes) is required. For total protein expression (iNOS, COX-2), a longer time (12-24 hours) is needed. After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, p-IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.
Expected Outcome: An effective anti-inflammatory benzothiazole compound would be expected to decrease the LPS-induced phosphorylation of IκBα and p65, and subsequently reduce the expression of iNOS and COX-2 proteins, compared to the LPS-only treated group.
PART 2: In Vivo Validation
After a lead compound has demonstrated significant in vitro efficacy and a plausible mechanism of action, the next critical step is to evaluate its performance in a living organism.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted method for screening the acute anti-inflammatory activity of novel compounds.[26] Injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[26][27] The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[26] This model is excellent for evaluating compounds that may inhibit these late-phase mediators.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test Benzothiazole Compound
-
Positive Control (e.g., Indomethacin, 10 mg/kg)[26]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
Step-by-Step Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III, IV, etc.: Test Compound at different doses
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[26]
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage, typically 1 hour before carrageenan injection.[27][28]
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[26][29]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, such as 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26][30]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group at each time point: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100
-
Diagram: In Vivo Experimental Workflow
Caption: Stepwise workflow for the carrageenan-induced paw edema assay.
Expected Outcome: A significant reduction in paw volume in the compound-treated groups compared to the vehicle control group, particularly in the 3-5 hour window, indicates potent in vivo anti-inflammatory activity.
Conclusion and Troubleshooting
This comprehensive guide provides a validated framework for the preclinical evaluation of benzothiazole derivatives as potential anti-inflammatory agents. By systematically progressing from in vitro cytotoxicity and efficacy assays to mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support further drug development efforts.
Common Troubleshooting:
-
High Variability in In Vitro Assays: Ensure consistent cell passage number, seeding density, and careful pipetting. Check for potential contamination.
-
No Inhibition of NO/Cytokines: The compound may not be active via the tested pathways, or the concentrations used may be too low. Alternatively, the compound may be unstable in culture medium.
-
High Variability in Paw Edema Model: Ensure precise and consistent subplantar injection of carrageenan. Handle animals gently to minimize stress, which can affect inflammatory responses. Use a calibrated plethysmometer and ensure consistent placement of the paw for measurement.
By adhering to these detailed protocols and maintaining rigorous scientific standards, researchers can effectively identify and characterize novel benzothiazole-based therapeutics for the treatment of inflammatory diseases.
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- 30. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzothiazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-aminobenzothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS).[1][2] Given its importance, robust and optimized synthetic routes are critical.
This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you to diagnose issues and rationally optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2-aminobenzothiazole?
The most classical and widely used method is a variation of the Hugerschoff reaction.[1] This process typically involves two key stages:
-
Formation of a Phenylthiourea Intermediate: An aniline (or a substituted aniline) reacts with a thiocyanate salt (e.g., ammonium, potassium, or sodium thiocyanate) in an acidic medium like acetic acid.[3][4]
-
Oxidative Cyclization: The in situ generated phenylthiourea undergoes an intramolecular electrophilic substitution, driven by an oxidizing agent, to form the benzothiazole ring. Bromine in acetic acid is the traditional oxidant, but many modern variations exist to avoid its hazardous nature.[1][5]
Q2: What is the underlying mechanism of the oxidative cyclization step?
The reaction proceeds via the formation of the N-arylthiourea, which then undergoes cyclization. When using bromine, it acts as an oxidizing agent to facilitate the C-S bond formation. The generally accepted mechanism involves the attack of the sulfur atom onto the aromatic ring of the phenylthiourea intermediate, followed by oxidation to form the stable aromatic benzothiazole ring.
Caption: General mechanism for 2-aminobenzothiazole synthesis.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system, such as Toluene:Methanol (8:2), to track the consumption of the starting aniline and the appearance of the 2-aminobenzothiazole product.[3] Staining with potassium permanganate or visualization under UV light can help identify spots if they are not colored.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, common problems encountered during the synthesis in a detailed question-and-answer format.
Issue 1: My reaction yield is consistently low or I'm not getting any product.
Low yields are a frequent challenge and can often be traced back to one of four key areas:
-
Poor Quality of Starting Materials: Anilines, especially liquid ones, can oxidize and darken on storage. This degradation can inhibit the reaction. Similarly, the purity of the thiocyanate salt is important.
-
Solution: If your aniline is discolored, consider distilling it before use. Ensure your thiocyanate salt is dry and of high purity.
-
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive.
-
Causality: Temperatures that are too low will result in impractically slow reaction rates.[6] Conversely, excessively high temperatures (e.g., >120°C) can lead to unwanted side reactions, including sulfonation of the aromatic rings, which complicates purification and reduces the yield of the desired product.[6]
-
Solution: Maintain the temperature within the recommended range for your specific protocol. For reactions involving the cyclization of arylthioureas in sulfuric acid, a range of 30-100°C is often preferred.[6]
-
-
Inefficient Oxidative Cyclization: The final ring-closing step is critical. If the oxidant is added too quickly or is not effective, the reaction may stall at the phenylthiourea intermediate.
-
Solution: Ensure the dropwise and controlled addition of the oxidizing agent (e.g., bromine in acetic acid) while monitoring the reaction temperature.[4] If bromine proves problematic, consider alternative, milder catalytic systems.
-
-
Incorrect Work-up and Isolation: The product can be lost during the work-up phase. 2-aminobenzothiazole is often formed as a hydrobromide or sulfate salt, which may be soluble in the reaction mixture.
-
Solution: After the reaction, pour the mixture into ice-cold water to precipitate the product.[7] Crucially, you must then neutralize the mixture with a base like concentrated ammonium hydroxide or sodium bicarbonate to convert the salt into the free amine, which is less soluble and will precipitate out.[1][4]
-
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: My final product is impure, with significant side products.
Impurity formation is often a direct result of the reaction conditions, particularly when using aggressive reagents like bromine.
-
Aromatic Ring Bromination: This is the most common side reaction when using bromine.
-
Causality: Bromine is a powerful electrophile. If used in excess or added too quickly, it will not only facilitate the cyclization but also brominate the electron-rich aniline or benzothiazole rings, leading to a mixture of products that are difficult to separate.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of bromine addition.
-
Alternative Reagents: Use a more controlled bromine source. Benzyltrimethylammonium tribromide is a stable, crystalline solid that delivers bromine more gently, minimizing aromatic side reactions.[8]
-
Catalytic Systems: Employ a process using only a catalytic amount of a bromine compound (like HBr or NaBr) in concentrated sulfuric acid. This avoids the use of large quantities of elemental bromine.[6]
-
-
-
Para-Thiocyanation of Aniline: For anilines that are unsubstituted in the para-position, direct thiocyanation of the ring can compete with the desired N-thiourea formation.[5]
-
Causality: This side reaction is an electrophilic aromatic substitution on the activated aniline ring.
-
Solution: Ensure conditions favor the formation of the phenylthiourea intermediate first. This is typically achieved by pre-stirring the aniline and thiocyanate salt in acetic acid for a period before adding the oxidant.[4]
-
Issue 3: I'm struggling with the product purification.
Purification challenges are common, but can be overcome with the right technique.
-
Recrystallization: This is the most common purification method.
-
Solvent Choice: A mixture of ethanol and water is often effective. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy.[9] Upon cooling, the purified product should crystallize.
-
Seeding: If crystallization is slow, adding a seed crystal or scratching the inside of the flask with a glass rod can induce crystal formation.
-
-
Column Chromatography: If recrystallization fails or impurities are very similar in polarity to the product, column chromatography is necessary.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane or chloroform is often a good starting point for elution.[10]
-
Data & Protocols
Table 1: Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Ref. |
| Classical Hugerschoff | Aniline, NH₄SCN, Br₂ | Acetic Acid, 0°C to RT | Widely used, readily available reagents | Hazardous Br₂, potential for ring bromination side products.[1] | [4][5] |
| Sulfuric Acid/Catalytic Bromide | Phenylthiourea, H₂SO₄, cat. HBr/NaBr | 30-100°C | Avoids stoichiometric bromine, high yields (up to 95%).[6] | Requires handling of concentrated H₂SO₄. | [6] |
| Modern Metal-Free Catalysis | Isothiocyanatobenzene, Amine, I₂, O₂ | Chlorobenzene, 120°C | Avoids transition metals and hazardous oxidants, sustainable.[11] | Requires higher temperatures and specific starting materials. | [11] |
| Iron-Catalyzed (Green Chemistry) | 2-Iodoaniline, Isothiocyanate, FeCl₃ | Water, Phase-Transfer Catalyst | Environmentally benign (uses water), recyclable reaction media.[12] | Requires specific halogenated starting materials. | [12] |
Detailed Experimental Protocol: Classical Synthesis
This protocol is a representative example based on common literature procedures for the synthesis of 2-aminobenzothiazole.
Materials:
-
Aniline (10 mmol)
-
Ammonium thiocyanate (12 mmol)
-
Glacial Acetic Acid
-
Liquid Bromine (11 mmol)
-
Saturated aqueous Sodium Bicarbonate
-
Hot Water
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve aniline (0.93 g, 10 mmol) and ammonium thiocyanate (0.91 g, 12 mmol) in glacial acetic acid. Stir the mixture at room temperature for approximately 4 hours.[4]
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of liquid bromine (0.6 mL, 11 mmol) in glacial acetic acid (8 mL).
-
Oxidative Cyclization: Cool the reaction mixture from Step 1 to 15°C using an ice bath. Add the bromine solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 15°C for an additional 2 hours. A precipitate (the hydrobromide salt of the product) will form.[4]
-
Isolation of the Salt: Filter off the precipitate and wash it with a small amount of cold acetic acid.
-
Neutralization to Free Amine: Redissolve the filtered precipitate in hot water. While stirring, slowly add saturated aqueous sodium bicarbonate solution until the solution is basic (pH > 7) and precipitation of the free amine is complete.[4]
-
Final Purification: Filter the solid 2-aminobenzothiazole, wash thoroughly with cold water, and dry in air. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
- The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH).
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Royal Society of Chemistry.
- Possible mechanism for the synthesis of 2‐aminobenzothiazole. ResearchGate.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH).
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.
- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate.
- How I can synthesis 2- aminobenzothiazole. ResearchGate.
- Recent Advances in 2-Aminobenzothiazole Chemistry. Taylor & Francis Online.
- Preparation of 2-aminobenzothiazoles. Google Patents.
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Wiley Online Library.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH).
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications.
- Hugerschoff synthesis of 2-aminobenzothiazole from 1,3-diphenylthiourea. ResearchGate.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research.
- Benzothiazole, 2-amino-6-methyl-. Organic Syntheses.
- Process for the preparation of 2-aminobenzothiazoles. Google Patents.
- Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. National Institutes of Health (NIH).
- Solid phase synthesis of 2-aminobenzothiazoles. National Institutes of Health (NIH).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Rafidain Journal of Pharmaceutical Sciences.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate.
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- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
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- 11. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 12. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Benzothiazole Cyclization Reactions
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their cyclization reactions. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls, offering logical, field-tested solutions to optimize your yields and purity.
Troubleshooting Guide: Low Yield & Reaction Failures
This section addresses the most pressing issue in synthesis: low or no product yield. We will explore common causes and provide detailed, evidence-based solutions.
Problem 1: My Benzothiazole Yield is Consistently Low or Non-Existent.
Low product yield is a frequent and frustrating issue. The root cause often lies in one of three areas: starting material integrity, reaction conditions, or the cyclization/oxidation efficiency. Let's break down the possibilities in a logical troubleshooting workflow.
Visualizing the Troubleshooting Process
The following workflow provides a step-by-step decision tree to diagnose the source of low yield in your benzothiazole synthesis.
Caption: Troubleshooting flowchart for low yield.
Q1: How do I assess and address the quality of my starting materials?
Answer: The purity of your starting materials, particularly 2-aminothiophenol, is paramount.
-
The Problem with 2-Aminothiophenol: This key precursor is highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide byproduct (2,2'-dithiobis(aniline)).[1] This dimerization consumes your starting material and complicates purification. If your bottle of 2-aminothiophenol is old or has been exposed to air, its purity is questionable.
-
Recommended Solutions:
-
Use Fresh Reagents: Always opt for a freshly opened bottle of 2-aminothiophenol.
-
Inert Atmosphere: When handling 2-aminothiophenol, especially if you are weighing it out for multiple reactions, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[1]
-
Purity Check: Before starting, run a quick Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectrum of your starting materials to confirm their identity and purity.
-
The oxidation of 2-aminothiophenol is a common culprit for reduced yields.
Caption: Formation of disulfide byproduct from 2-aminothiophenol.
Q2: My starting materials are pure, but the yield is still low. What reaction conditions should I investigate?
Answer: If starting materials are not the issue, your focus should shift to the reaction parameters. Benzothiazole synthesis can be sensitive to temperature, solvent, and the choice of catalyst.
| Parameter | Common Issue | Recommended Solutions & Rationale |
| Temperature | Reaction may be too slow at room temperature or generating side products at elevated temperatures. | Systematically vary the temperature. Start at room temperature. If TLC shows slow conversion, gradually increase the heat (e.g., to 50 °C, then reflux).[1] Conversely, if you observe multiple product spots on TLC at high temperatures, the reaction may be too aggressive; try lowering the temperature.[1] |
| Solvent | The chosen solvent may not be optimal for solubility, reaction rate, or may even interfere with the reaction. | Screen different solvents. Ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common choices.[1][2] Some modern, "green" protocols achieve excellent yields under solvent-free conditions or in water, which can simplify work-up and improve safety.[3][4] |
| Catalyst | The catalyst may be inefficient or entirely wrong for your specific substrates (e.g., aldehyde vs. carboxylic acid). | Select an appropriate catalyst and optimize its loading. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various Brønsted acids (like p-TsOH) can be highly effective.[1][2][3] For reactions with carboxylic acids, stronger dehydrating agents like Polyphosphoric Acid (PPA) are often required.[5][6] Start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed.[3] |
| Atmosphere | Unwanted oxidation of the starting material or intermediates can occur. | Perform the reaction under an inert atmosphere (Nitrogen or Argon), especially if you are not using an explicit oxidant and your reaction is sensitive to air. This is crucial for minimizing the formation of the 2-aminothiophenol disulfide byproduct.[1] |
Q3: The reaction seems to stall. How do I address incomplete cyclization or oxidation?
Answer: A common pathway for benzothiazole synthesis involves three key steps: (1) formation of a Schiff base (or amide), (2) intramolecular cyclization to a benzothiazoline intermediate, and (3) oxidation to the final aromatic benzothiazole.[7] A bottleneck at the final oxidation step is a frequent cause of low yields.
-
The Problem of Inefficient Oxidation: The reaction can stall at the dihydro-benzothiazole intermediate if the oxidation step is not efficient.[2] This leaves you with a product that is not your desired aromatic compound.
-
Recommended Solutions:
-
Ensure an Oxidant is Present: Many protocols rely on atmospheric oxygen as the oxidant, which is why they are run open to the air.[2][7] If this is insufficient, an explicit oxidant is needed.
-
Common Oxidants:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with an acid like HCl, this system is highly effective at room temperature.[2][8][9]
-
Dimethyl Sulfoxide (DMSO): Can serve as both the solvent and the oxidant, particularly at elevated temperatures.[4][7]
-
Molecular Iodine (I₂): Can be used as a catalyst to promote oxidative cyclization.[1][4]
-
-
Understanding the mechanism highlights the critical oxidation step.
Caption: Key steps in benzothiazole formation from an aldehyde.
Problem 2: The reaction worked, but I can't isolate my product.
Isolation and purification challenges can drastically lower your final, isolated yield.
Q4: My product won't precipitate or is difficult to separate by column chromatography. What should I do?
Answer: Purification issues often stem from product solubility or the presence of impurities with similar polarity.
-
Solubility Issues: If your benzothiazole derivative is highly soluble in the reaction solvent, it may not precipitate upon cooling.
-
Chromatography Difficulties:
-
Similar Polarity: If the product and impurities have similar polarities, separation on a silica gel column can be challenging.[1]
-
Product Instability: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution: Use neutral or basic alumina for column chromatography, or consider treating your silica gel with a base (like triethylamine) before use.[1]
-
-
Frequently Asked Questions (FAQs)
Q5: How can I monitor the progress of my reaction effectively?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective technique.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using a UV lamp or an iodine chamber.[1]
Q6: Are there any "green" or more environmentally friendly methods for this synthesis?
Answer: Yes, modern synthetic chemistry emphasizes environmentally benign approaches. For benzothiazole synthesis, this includes:
-
Using water as a solvent.[4]
-
Employing reusable catalysts.[4]
-
Running reactions under solvent-free conditions.[3]
-
Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[1][2]
Q7: What specific safety precautions should I take when working with 2-aminothiophenol?
Answer: 2-aminothiophenol requires careful handling.
-
Oxidation Sensitivity: As discussed, it is readily oxidized by air. Handle it under an inert atmosphere whenever possible.[1]
-
Odor and Toxicity: It is a thiol, which means it has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.
-
Consult the SDS: Always read the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment (PPE) requirements before use.
Experimental Protocols
General Protocol for Benzothiazole Synthesis from an Aldehyde
This protocol is a general guideline and requires optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). If using an oxidant like H₂O₂/HCl, add it at this stage according to literature procedures.[2]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel or alumina.[1]
References
- Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic-Chemistry.org. [Link]
- Organic Chemistry Portal. Benzothiazole synthesis. Organic-Chemistry.org. [Link]
- MDPI. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. MDPI. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a.
- National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Index Copernicus. (2017). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. [Link]
- MDPI. (2022).
- Wikipedia. Benzothiazole. Wikipedia. [Link]
- National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
- Google Patents. (1982). Preparation of 2-aminobenzothiazoles.
- National Institutes of Health (NIH). (2023). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- National Institutes of Health (NIH). (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples.
- MDPI. (2022).
- Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
- National Institutes of Health (NIH). (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.
- MDPI. (2022).
- National Institutes of Health (NIH). (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
- YouTube. (2023). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
- Preprints.org. (2024). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Preprints.org. [Link]
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- 3. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
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Technical Support Center: Purification of Crude (2-Aminobenzo[d]thiazol-6-yl)methanol
Welcome to the technical support center for the purification of (2-Aminobenzo[d]thiazol-6-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.
I. Understanding the Compound and Potential Impurities
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the validity of biological screening data.
Typical Synthesis and Common Impurities: The classical synthesis often involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[3][4] This process can lead to several impurities, including:
-
Unreacted Starting Materials: Such as the corresponding 4-amino-3-halobenzyl alcohol or 4-aminobenzyl alcohol derivatives.
-
Over-oxidized Products: Harsh reaction conditions can lead to the formation of undesired oxidized species.
-
Regioisomers: Depending on the substitution pattern of the starting aniline, the formation of regioisomers is possible.
-
Polymeric Materials: Side reactions can sometimes lead to the formation of intractable polymeric byproducts.
This guide provides a systematic approach to tackling these purification challenges.
II. Troubleshooting and Purification Protocols
This section is formatted as a series of questions and answers to directly address issues you may encounter during the purification process.
Q1: My crude product is a dark, oily residue. How should I proceed with the initial workup?
Answer: A dark, oily crude product often indicates the presence of polymeric impurities and residual solvents or reagents. An initial acid-base extraction is a highly effective first step to isolate your basic product from neutral and acidic impurities.
Rationale: The 2-amino group on the benzothiazole ring is basic and can be protonated to form a water-soluble salt. This allows for its separation from non-basic, organic-soluble impurities.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide, until the pH is basic (pH ~8-9).[5][6]
-
Product Extraction: The free base of your product will precipitate out or can be extracted back into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Q2: After an initial workup, I still have multiple spots on my Thin Layer Chromatography (TLC). Which purification technique should I choose?
Answer: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a major product with minor, structurally similar impurities, or when dealing with larger quantities of material.
-
Column Chromatography is the method of choice for separating compounds with different polarities, such as regioisomers or byproducts from side reactions.[7][8]
Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Q3: What are the best solvent systems for the recrystallization of this compound?
Answer: The key to successful recrystallization is to choose a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Rationale: This differential solubility allows the compound to crystallize out in a pure form upon cooling, while impurities remain in the mother liquor.
Recommended Solvents: Based on the polarity of the molecule, which contains both a polar alcohol and a moderately polar aminobenzothiazole core, the following solvents are good starting points:
| Solvent/Solvent System | Rationale & Comments |
| Ethanol or Methanol | Often effective for polar compounds. The product may have high solubility, so a co-solvent might be needed.[3][9] |
| Ethanol/Water | A good combination where ethanol dissolves the compound and water acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | A less polar system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed, then cool.[5][6] |
| Acetone/Water | Similar to ethanol/water, this is another effective polar solvent system. |
Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in the suggested solvents.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Q4: I need to perform column chromatography. What stationary and mobile phases do you recommend?
Answer: For a compound with the polarity of this compound, silica gel is the standard stationary phase. The mobile phase will be a mixture of a non-polar and a polar solvent.
Rationale: Silica gel is a polar adsorbent. By gradually increasing the polarity of the mobile phase, you can selectively elute compounds based on their polarity. Less polar compounds will elute first, followed by more polar ones.
Recommended Eluent Systems:
| Eluent System | Typical Gradient | Comments |
| Hexane/Ethyl Acetate | Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate. | A common and effective system for compounds of moderate polarity.[3][8] |
| Dichloromethane/Methanol | Start with 100% Dichloromethane and slowly add Methanol (e.g., 1-5%). | Useful for more polar compounds that do not move significantly in Hexane/Ethyl Acetate.[7] |
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q5: My final product has a slight yellow or pinkish tint. Is this a concern, and how can I remove it?
Answer: A slight coloration can sometimes be due to trace impurities, often highly conjugated or oxidized species. While it may not always affect the outcome of subsequent reactions, achieving a white or off-white solid is preferable for analytical purposes and long-term stability.
Solutions:
-
Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
A Second Purification: If the color persists, a second pass through a short silica gel plug or another recrystallization may be necessary.
III. Frequently Asked Questions (FAQs)
-
What is the expected melting point of pure this compound?
-
While the exact melting point can vary slightly, it is a solid at room temperature. A sharp melting point is a good indicator of purity.
-
-
How should I store the purified compound?
-
Store in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent oxidation.
-
-
What analytical techniques should I use to confirm the purity and identity of my final product?
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
LC-MS or GC-MS: To confirm the molecular weight and assess purity.
-
FT-IR: To identify key functional groups.
-
Melting Point Analysis: To assess purity.
-
IV. References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
-
Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain.
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives. Benchchem.
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
-
This compound. Sigma-Aldrich.
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed.
Sources
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rjpbcs.com [rjpbcs.com]
Technical Support Center: Synthesis of Substituted 2-Aminobenzothiazoles
Welcome to the comprehensive technical support guide for the synthesis of substituted 2-aminobenzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in scientific literature and practical experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize a 6-substituted 2-aminobenzothiazole from the corresponding 4-substituted aniline and potassium thiocyanate with bromine in acetic acid (a Hugerschoff-type reaction), but I am getting a very low yield or no desired product at all. What could be the issue?
Answer: This is a classic and often challenging reaction. Several factors can contribute to low yields. Let's break down the potential causes and solutions.
Potential Cause 1: Competing Side Reactions
When using anilines that are unsubstituted at the para-position, a common side reaction is the electrophilic thiocyanation at the para-position of the aniline ring, rather than the desired ortho-thiocyanation that leads to cyclization.[1]
-
Solution:
-
Protecting Groups: If your aniline must be unsubstituted at the para-position, consider using a removable protecting group at that position to direct the thiocyanation to the ortho-position.
-
Alternative Synthetic Route: A more reliable approach for 4, 5, 6, and 7-substituted 2-aminobenzothiazoles is to start from the corresponding phenylthiourea precursor.[1] This method avoids the initial regioselectivity issue of thiocyanation.
-
Potential Cause 2: Suboptimal Reaction Conditions
The Hugerschoff reaction is sensitive to temperature and the rate of bromine addition.
-
Solution:
-
Temperature Control: The reaction should be performed at low temperatures, typically between 0-10 °C, especially during the addition of bromine, to minimize side reactions and degradation of the product.
-
Slow Bromine Addition: Add the bromine solution dropwise with vigorous stirring. A rapid addition can lead to localized high concentrations of bromine, promoting side reactions like over-oxidation or bromination of the aromatic ring.
-
Potential Cause 3: Purity of Starting Materials
The purity of the substituted aniline is crucial for the success of this reaction.
-
Solution:
-
Purification of Aniline: Ensure your aniline is pure and free from oxidation products. If necessary, purify it by distillation or recrystallization before use.
-
Fresh Reagents: Use fresh, high-quality potassium thiocyanate and bromine.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction to form a 2-aminobenzothiazole from a phenylthiourea intermediate using bromine in chloroform is yielding multiple spots on TLC, and I'm struggling to isolate the desired product. What are these byproducts and how can I improve the reaction and purification?
Answer: The cyclization of phenylthioureas with bromine can indeed be non-regioselective and generate several byproducts, making purification a significant challenge.
Potential Cause 1: Non-Regioselective Cyclization
The use of bromine for the oxidative cyclization of unsymmetrical phenylthioureas can lead to the formation of isomeric 2-aminobenzothiazole products.[1]
-
Solution:
-
Milder Oxidizing Agents: Explore alternative, milder oxidizing agents that may offer better regioselectivity.
-
Modern Catalytic Methods: Consider employing modern synthetic methods that offer greater control over regioselectivity. For instance, metal-catalyzed intramolecular C-S bond formation can be highly specific.[2]
-
Potential Cause 2: Over-oxidation
Excess bromine or harsh reaction conditions can lead to the oxidation of the desired 2-aminobenzothiazole to other species.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of bromine. Use the minimum amount required for the reaction to proceed to completion.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-oxidized byproducts.
-
Purification Strategy:
If you are faced with a mixture of products, a systematic approach to purification is necessary.
| Purification Technique | Application |
| Column Chromatography | Silica gel column chromatography is the most common method for separating isomers and byproducts. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is often effective.[1] |
| Crystallization | If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification. |
| Preparative HPLC | For challenging separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be required. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted 2-aminobenzothiazoles?
A1: The most common synthetic strategies include:
-
Hugerschoff Reaction: The reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1]
-
Jacobson Synthesis: The oxidative cyclization of N-arylthioureas.[3]
-
From 2-Aminothiophenols: Condensation of 2-aminothiophenols with cyanogen bromide or other electrophiles.
-
Modern Catalytic Methods: These include metal-catalyzed (e.g., copper, iron, palladium) intramolecular C-S bond formation reactions, which often offer milder conditions and better yields.[4][5][6]
Q2: Are there "green" or more environmentally friendly methods for synthesizing 2-aminobenzothiazoles?
A2: Yes, significant progress has been made in developing greener synthetic routes. These often involve:
-
Catalytic Systems: Using catalysts like iodine, which are less toxic than heavy metals, and using molecular oxygen as the ultimate oxidant, with water being the only byproduct.[4]
-
Alternative Solvents: Employing ionic liquids or water as reaction media to replace volatile organic solvents.[5][7]
-
Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.[8]
Q3: How can I monitor the progress of my 2-aminobenzothiazole synthesis?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate or visualization under UV light are common methods for seeing the spots.
Q4: What are some of the key safety precautions when working with the reagents for 2-aminobenzothiazole synthesis?
A4:
-
Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thiocyanates: Can release toxic hydrogen cyanide gas if acidified. Handle with care and avoid contact with strong acids.
-
Anilines: Many substituted anilines are toxic and can be absorbed through the skin. Always wear gloves and work in a fume hood.
-
Solvents: Be aware of the flammability and toxicity of the organic solvents used.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of a 6-Substituted 2-Aminobenzothiazole via Oxidative Cyclization of a Phenylthiourea
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Synthesis of the N-(4-substituted-phenyl)thiourea
-
To a solution of the 4-substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add an equimolar amount of ammonium thiocyanate.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the phenylthiourea derivative.
Step 2: Oxidative Cyclization to the 2-Aminobenzothiazole
-
Dissolve the N-(4-substituted-phenyl)thiourea (1.0 eq) in chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the excess bromine with a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for purification strategies.
References
- Bobbio, C., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-648. [Link]
- Kamila, S., et al. (2010). Solid phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-8. [Link]
- Patel, N. B., & Patel, J. C. (2014). Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers. European Journal of Medicinal Chemistry, 83, 344-54. [Link]
- Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]
- Zhang, L., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5588. [Link]
- Jangid, N. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
- Wang, L., et al. (2014). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 16(7), 3428-3432. [Link]
- Trofimov, B. A., & Schmidt, E. Y. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 781-793. [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
- Gogoi, P., et al. (2015). An efficient synthesis of 2-(N-aryl)aminobenzo[d]-1,3-thiazoles via intramolecular C–S bond formation/C–H bond functionalization utilizing an unusual cocatalytic Au-NPs/KMnO4 system. RSC Advances, 5(58), 46973-46977. [Link]
- Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles.
- Sharma, V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 18-47. [Link]
- Wang, L., et al. (2013). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 5. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 2-aminobenzothiazoles from anilines
< Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Aminobenzothiazoles from Anilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiazoles. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenges and side reactions encountered during this crucial synthetic transformation. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the "why" behind each step. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you face at the bench.
Section 1: Understanding the Core Reaction and Its Challenges
The synthesis of 2-aminobenzothiazoles from anilines, most notably through methods like the Hugerschoff reaction or its variations, is a cornerstone for creating a scaffold prevalent in medicinal chemistry.[1][2][3] The typical route involves the reaction of an aniline with a thiocyanate source (like KSCN or NH4SCN) in the presence of an oxidizing agent, commonly bromine, in an acidic medium such as acetic acid.[4][5][6][7][8] While effective, this pathway is often plagued by side reactions that can significantly lower yield and complicate purification.
Q1: I'm getting a complex mixture of products in my synthesis of a 6-substituted 2-aminobenzothiazole from a 4-substituted aniline. What's going wrong?
This is a classic issue often rooted in the electrophilic nature of the reaction intermediates. The primary side reactions to consider are:
-
Over-thiocyanation and Isomeric Impurities: The in situ generated thiocyanogen, (SCN)₂, is a potent electrophile. If the para-position of your aniline is not blocked, or if your aniline is highly activated, electrophilic aromatic substitution can occur at positions other than the one ortho to the amino group, leading to the formation of regioisomers.[9] For instance, using a 3-substituted aniline can lead to a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[9]
-
Formation of Thiourea Derivatives: Incomplete cyclization or alternative reaction pathways can lead to the formation of stable N-arylthiourea intermediates.[10][11][12] These may persist in the final product mixture if the cyclization conditions are not optimal.
-
Oxidation/Polymerization of Aniline: Anilines are susceptible to oxidation, especially under the reaction conditions employed. This can lead to the formation of polymeric, tar-like substances that are difficult to remove.
Troubleshooting Action Plan:
-
Control of Reaction Temperature: Maintain a low temperature (typically below 10 °C) during the addition of bromine to control the rate of reaction and minimize side reactions.[4]
-
Stoichiometry is Key: Ensure precise molar ratios of your reactants. An excess of the thiocyanate source or bromine can drive the formation of byproducts.
-
Order of Addition: Add the bromine solution dropwise to the mixture of aniline and thiocyanate to maintain a low concentration of the reactive thiocyanogen intermediate.
-
Solvent Purity: Use glacial acetic acid of high purity. Water content can affect the reaction progress and promote hydrolysis of intermediates.
Section 2: Deep Dive into Specific Side Reactions and Their Mitigation
Let's dissect the most common culprits in more detail and provide targeted solutions.
Q2: My main impurity appears to be a regioisomer. How can I improve the regioselectivity of the reaction?
Improving regioselectivity hinges on controlling the electrophilic aromatic substitution step.
Mechanism Insight: The formation of the S-thiocyanatoaniline intermediate is the key step determining the final substitution pattern. The amino group is a strong ortho-, para-director. If the para position is blocked, cyclization will favor the formation of the 6-substituted product. However, with meta-substituted anilines, a mixture of 5- and 7-substituted products is common.[9]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use of Bulky Protecting Groups | Temporarily blocking one of the ortho positions can direct thiocyanation to the desired location. | This is a more advanced and substrate-specific approach requiring additional synthetic steps. |
| Alternative Synthetic Routes | For challenging substrates, consider a different synthetic strategy, such as the cyclization of a pre-formed arylthiourea.[9][10] | Synthesize the N-arylthiourea separately and then induce cyclization using an oxidizing agent like bromine in chloroform.[3][10] |
| Solid-Phase Synthesis | This can offer better control over reaction conditions and simplify purification.[9] | A resin-bound isothiocyanate can be reacted with the aniline, followed by on-resin cyclization.[9] |
Q3: I'm isolating a significant amount of an N-arylthiourea. How do I drive the reaction to completion?
The formation of the benzothiazole ring is a cyclization step that can be slow or incomplete.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Q4: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
This is a strong indication of aniline oxidation and polymerization.
Preventative Measures:
-
Inert Atmosphere: While not always standard for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions, especially with electron-rich anilines.[13]
-
Purity of Starting Materials: Ensure your aniline is pure and free from colored impurities. Distillation of the aniline prior to use is recommended.
-
Controlled Bromine Addition: As mentioned before, slow, controlled addition of the bromine solution is critical to prevent a localized excess of the oxidizing agent.
Section 3: Experimental Protocol and Purification
Here is a standard, robust protocol for the synthesis of a 2-aminobenzothiazole, with critical checkpoints highlighted.
Standard Protocol: Synthesis of 2-Amino-6-methylbenzothiazole [14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (10.7 g, 0.1 mol) and ammonium thiocyanate (17.0 g, 0.22 mol) in glacial acetic acid (100 mL).
-
Cooling: Cool the mixture to 5-10 °C in an ice-water bath.
-
Bromine Addition (Critical Step): Prepare a solution of bromine (5.2 mL, 0.1 mol) in glacial acetic acid (25 mL). Add this solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, continue stirring at the same temperature for another 2-3 hours.
-
Work-up: Pour the reaction mixture into a large beaker containing crushed ice (500 g). A precipitate will form.
-
Neutralization: Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until it is basic to litmus paper.
-
Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-methylbenzothiazole.
Q5: My crude product is still impure after recrystallization. What are my options?
If recrystallization is insufficient, column chromatography is the next logical step.
Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 30:70 ethyl acetate:hexane. | This allows for the separation of non-polar impurities first, followed by your slightly more polar product, and finally any highly polar byproducts. |
| Visualization | UV light (254 nm) | The benzothiazole ring system is UV active. |
Section 4: Advanced and Alternative Methodologies
Q6: Are there "greener" or more modern alternatives to the classical Hugerschoff reaction?
Yes, the field is continuously evolving to develop more efficient and environmentally friendly methods.
-
Iron-Catalyzed Tandem Reaction: An FeCl₃-catalyzed reaction of 2-iodoaniline with isothiocyanate in water has been reported as a green and efficient route.[15]
-
Ionic Liquids as Solvents: The use of ionic liquids can enhance reaction rates and allow for easier product recovery.[11][16]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times.
-
Metal-Catalyzed C-S Bond Formation: Palladium and copper-catalyzed intramolecular C-S bond formation methods have been developed.[17]
Reaction Pathway Diagram:
Caption: Comparison of classical and modern synthetic routes.
This technical support guide is intended to be a living document. As new challenges and solutions emerge in the synthesis of 2-aminobenzothiazoles, we will continue to update and expand this resource. We wish you success in your research endeavors.
References
- Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(3), 1518-1543. [Link]
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Publishing. [Link]
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- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
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- Cerecetto, H., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 15(11), 8344–8357. [Link]
- Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-115. [Link]
- Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 444-447. [Link]
- Martínez-Vargas, A., et al. (2021). Design, Synthesis and Biological Activities of (Thio)
- Kamal, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4167-4176. [Link]
- Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
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- Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]
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- Mishra, R., et al. (2005). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 44B, 1292-1296. [Link]
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- Unknown. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Advanced Scientific Research, 13(11), 174-178. [Link]
- Yella, R., et al. (2010). Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. Organic & Biomolecular Chemistry, 8(14), 3195-3198. [Link]
- Unknown. (2020). How I can synthesis 2- aminobenzothiazole.
- Wang, L., et al. (2015). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 17(5), 2978-2982. [Link]
- Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13. [Link]
- Kumar, V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303867. [Link]
- Le Bideau, F., et al. (2023). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. The Royal Society of Chemistry. [Link]
- Al-Masoudi, W. A., & Al-Amery, M. H. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Advances in Biology & Biotechnology, 27(6), 1-18. [Link]
- Shaik, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27151-27173. [Link]
- Unknown. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
- Jangid, M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. [Link]
- Unknown. (n.d.). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Index Copernicus. [Link]
- Beck, G., & Heitzer, H. (1989). Process for the preparation of benzothiazoles.
- Unknown. (n.d.). Scheme 1.
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Technical Support Center: Overcoming Poor Cell Permeability of Benzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. The unique structural and electronic characteristics of the benzothiazole scaffold make it a versatile component in modern drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1][2][3][4] However, a common hurdle in the development of benzothiazole-based therapeutics is their often-limited cell permeability, which can hinder their journey from a promising lead compound to an effective drug.[1]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and overcome the challenges of poor cell permeability in your benzothiazole compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My benzothiazole compound shows excellent target binding in biochemical assays but has low activity in cell-based assays. Could poor permeability be the issue?
Answer:
Yes, a significant drop in activity when moving from a biochemical (cell-free) to a cell-based assay is a classic indicator of poor cell permeability.[5] In a biochemical assay, your compound has direct access to its molecular target. In a cell-based assay, the compound must first cross the cell membrane to reach an intracellular target.[5] If the compound cannot efficiently penetrate the cell, its intracellular concentration will be too low to exert a therapeutic effect, regardless of its high affinity for the target.
Troubleshooting Steps:
-
Confirm the Hypothesis with a Permeability Assay: Before extensive medicinal chemistry efforts, it's crucial to confirm that low permeability is the root cause. A Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion.[5][6] For a more comprehensive analysis that includes active transport and efflux, a Caco-2 cell monolayer assay is the gold standard.[6][7][8][9]
-
Analyze Physicochemical Properties: Evaluate the compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. High lipophilicity can sometimes lead to membrane trapping, while high PSA and molecular weight can hinder passive diffusion. Computational tools can predict these properties and guide structural modifications.[10]
FAQ 2: What are the primary structural modifications I can make to my benzothiazole scaffold to improve cell permeability?
Answer:
Improving the permeability of your benzothiazole compound through structural modification is a key strategy. The goal is to balance the physicochemical properties to favor membrane transit.
Key Strategies for Structural Modification:
-
Lipophilicity Modulation: Systematically modify substituents on the benzothiazole ring to fine-tune lipophilicity. The addition of small alkyl or halogen groups can increase lipophilicity, but be mindful of the "hydrophobic flip," where excessive lipophilicity can lead to poor aqueous solubility and membrane retention.
-
Polar Surface Area (PSA) Reduction: High PSA is often associated with poor permeability. Consider replacing polar groups (e.g., -COOH, -OH) with less polar bioisosteres or masking them through prodrug strategies.
-
Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can mask polar groups, reducing the effective PSA and improving membrane permeability.
-
Scaffold Hopping and Ring Equivalents: In some cases, replacing the benzothiazole core with a bioisosteric ring system that possesses more favorable permeability characteristics can be a viable, albeit more involved, strategy.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols for assessing and improving the cell permeability of your benzothiazole compounds.
Guide 1: Assessing Cell Permeability Using In Vitro Models
A critical first step in addressing poor permeability is to accurately measure it. Here are protocols for two widely used in vitro permeability assays.
The PAMPA assay is a non-cell-based, high-throughput method for predicting passive transcellular permeability.[6]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Data Interpretation:
| Papp (A-to-B) (10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 2 | Low |
| 2 - 20 | Medium |
| > 20 | High |
An efflux ratio > 2 suggests that the compound is a substrate for efflux transporters, which actively pump the compound out of the cell.
Guide 2: Formulation Strategies to Enhance Permeability
For compounds where structural modification is not feasible or sufficient, formulation strategies can significantly improve bioavailability. [11][12] Formulation Approaches:
-
Prodrugs: This strategy involves chemically modifying the benzothiazole compound to create a more permeable derivative that is converted back to the active parent drug in vivo. [13][14][15][16]For example, esterification of a carboxylic acid group can mask its polarity and increase lipophilicity.
-
Nanoparticle-based Delivery Systems: Encapsulating the benzothiazole compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its transport across cell membranes. [17][18][19]* Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. [20][21]SEDDS can enhance the solubility and permeability of lipophilic drugs. [20][21] Logical Relationship of Permeability Enhancement Strategies:
Caption: Strategies to improve benzothiazole permeability.
Part 3: Advanced Insights & Future Perspectives
The field of drug delivery is continually evolving. For benzothiazole compounds, the integration of computational modeling with experimental data is becoming increasingly important for predicting permeability and guiding rational drug design. [10][22][23][24]Machine learning algorithms, trained on large datasets of compound structures and permeability data, are showing promise in accelerating the identification of drug candidates with favorable permeability profiles. [10] Furthermore, a deeper understanding of the specific transporters involved in the influx and efflux of benzothiazole derivatives will enable the design of compounds that can either evade efflux or leverage influx transporters for enhanced cellular uptake.
By systematically applying the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can effectively diagnose and overcome the challenge of poor cell permeability, unlocking the full therapeutic potential of their benzothiazole compounds.
References
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- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. [Link]
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Technical Support Center: Ligand-Based Optimization of 2-Aminobenzothiazole Inhibitors
Introduction
The 2-aminobenzothiazole (2-ABT) scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous inhibitors across a wide range of biological targets, including kinases, microbial enzymes, and proteins involved in inflammatory and neurodegenerative diseases.[1][2][3][4] Its synthetic tractability and versatile structure-activity relationship (SAR) profile make it an attractive starting point for ligand-based drug design campaigns.[5]
This technical support center is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the optimization of 2-ABT-based inhibitors. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot common experimental hurdles and make informed decisions in your optimization workflow. This guide is structured into two main parts: a Troubleshooting Guide to address specific, acute problems you may encounter, and a Frequently Asked Questions (FAQs) section for broader conceptual and strategic guidance.
Ligand-Based Optimization Workflow: A Conceptual Overview
Ligand-based drug design operates on the principle that molecules with similar structures are likely to exhibit similar biological activities.[6][7] The iterative optimization cycle for 2-ABT inhibitors, which this guide is designed to support, typically follows a well-defined path. Understanding this workflow is critical for contextualizing the specific challenges addressed in the subsequent sections.
Caption: Iterative cycle for ligand-based optimization of 2-ABT inhibitors.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, testing, and profiling of 2-aminobenzothiazole derivatives in a question-and-answer format.
Section 1: Synthesis and Compound Integrity
Question: My 2-aminobenzothiazole synthesis has a very low yield and multiple byproducts. What's going wrong?
This is a classic challenge, often rooted in the reactivity of the starting materials.
-
Probable Cause 1: Oxidation of 2-Aminothiophenol. The thiol group in 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide-linked dimer. This dimer is unreactive in the desired cyclization reaction and is a common, difficult-to-remove impurity.
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or purified 2-aminothiophenol.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. This is the single most effective change to improve yield and purity.
-
-
-
Probable Cause 2: Suboptimal Reaction Conditions. The cyclization reaction to form the benzothiazole ring is sensitive to temperature and catalysis.
-
Solution:
-
Temperature Control: If byproducts are an issue at elevated temperatures, try lowering the temperature. Conversely, if the reaction is stalled at room temperature, gentle heating may be required.
-
Catalyst Screening: If your specific reaction uses a catalyst, a small screen of different catalysts or catalyst loadings may be necessary to find the optimal conditions for your specific substrates.
-
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion, leaving significant amounts of starting material.
-
Solution: Monitor reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or making incremental adjustments to the temperature.
-
Question: My purified 2-ABT derivative is a white powder, but it turned yellowish/brown upon storage. Is it still usable?
A color change almost always indicates compound degradation.[8]
-
Probable Cause: Oxidation. The 2-aminobenzothiazole scaffold, particularly the amino group, can be susceptible to air oxidation over time, leading to the formation of colored impurities like 2-azobenzothiazoles or other polymeric products.[8]
-
Solution & Best Practice:
-
Analytical Confirmation: Before use, you MUST re-confirm the purity of the compound using an appropriate analytical method like HPLC-MS. A significant change in the purity profile means the sample should be discarded.
-
Proper Storage: To prevent degradation, store all 2-ABT compounds in tightly sealed containers (preferably amber vials to protect from light) in a cool, dry, and well-ventilated place.[8] For long-term storage, flushing the vial with argon or nitrogen before sealing is highly recommended.
-
-
Section 2: Bioassay Execution and Data Interpretation
Question: My 2-ABT inhibitor shows poor solubility in my aqueous assay buffer, leading to precipitation and inconsistent results. What can I do?
Poor aqueous solubility is a well-documented liability of the hydrophobic 2-ABT scaffold.[9] Overcoming this is critical for obtaining reliable biological data.
-
Solution 1: pH Adjustment. The basic amino group at the C2 position can be protonated at acidic pH, which can significantly increase aqueous solubility.
-
Action: Cautiously lower the pH of your assay buffer. Caveat: Be mindful that extreme pH can cause compound hydrolysis or alter the activity of your biological target (e.g., an enzyme). Always run a pH-matched vehicle control.
-
-
Solution 2: Use of Co-solvents. This is the most common and practical approach.
-
Action: Prepare a high-concentration stock solution of your compound in an organic solvent like DMSO or DMF. This stock can then be serially diluted into the final aqueous assay medium.
-
Critical Control: The final concentration of the organic solvent in the assay must be kept low (typically ≤0.5% for DMSO) and must be consistent across all wells, including controls.[10] Run a vehicle control with the highest concentration of solvent used to ensure it does not affect the assay outcome.
-
-
Solution 3: Salt Formation. For lead candidates, synthesizing a salt form (e.g., hydrochloride or hydrobromide) can dramatically improve aqueous solubility for in vivo studies, though it is less common for initial in vitro screening.
Question: My IC₅₀ values from the MTT cytotoxicity assay are not reproducible between experiments. What are the likely sources of variability?
Lack of reproducibility in cell-based assays often points to subtle variations in cell handling and reagent preparation.[10]
-
Probable Cause 1: Inconsistent Cell Health and Density.
-
Explanation: Cells in different growth phases (e.g., log phase vs. stationary) or at different passage numbers can have varying metabolic rates, directly affecting the MTT assay readout. Seeding too few cells results in low signal, while too many can lead to nutrient depletion and artifacts.[11]
-
Solution:
-
Standardize Cell Culture: Always use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase when plating.
-
Optimize Seeding Density: Perform a cell titration experiment for each cell line to determine the optimal seeding density that falls within the linear range of the assay.[11]
-
-
-
Probable Cause 2: Reagent and Timing Variability.
-
Explanation: The MTT reagent is light-sensitive, and the formazan product can degrade over time. Inconsistent incubation times at any step (cell plating, compound treatment, MTT addition, solubilization) will introduce variability.[10][12]
-
Solution:
-
Fresh Reagents: Prepare fresh MTT solution for each experiment or use validated, ready-to-use kits. Protect the MTT reagent from light.
-
Strict Timelines: Use timers to ensure all incubation periods are identical across all plates and experiments.
-
-
-
Probable Cause 3: "Edge Effects".
-
Explanation: The wells on the perimeter of a 96-well plate are more prone to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[10]
-
Solution: Avoid using the outer wells for experimental data. Fill these "moat" wells with sterile PBS or cell culture medium to create a humidity barrier.[10]
-
Question: I'm performing a broth microdilution MIC assay, but I'm observing "skipped wells" (growth at a high inhibitor concentration, but no growth at a lower one). How do I interpret this?
Skipped wells are a common but problematic artifact in MIC testing.
-
Probable Cause 1: Pipetting Error or Inhomogeneity. The most likely cause is an error during the serial dilution process, leading to an incorrect concentration in that specific well. Compound precipitation can also cause this.
-
Solution: If only a single skipped well is observed, CLSI guidelines generally recommend reading the MIC at the highest concentration (the more resistant result) to be cautious.[13] However, the best practice is to repeat the assay, paying close attention to pipetting technique and visually confirming that the compound is fully dissolved at each dilution step.
-
-
Probable Cause 2: Contamination. Contamination of a single well with a resistant organism can lead to a false positive for growth.
-
Solution: Visually inspect plates under a microscope for any signs of mixed morphology. If contamination is suspected, the plate should be discarded and the experiment repeated with fresh, pure cultures.
-
-
Probable Cause 3: Inoculum Inconsistency. An incorrect bacterial density in the inoculum is a primary source of MIC variability.[13]
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard or an equivalent OD₆₀₀ reading, and confirm with CFU/mL counts when establishing a new protocol.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the strategy and challenges in optimizing 2-ABT inhibitors.
Question 1: The 2-aminobenzothiazole scaffold is known for poor metabolic stability. How can I assess and address this early in my project?
Poor metabolic stability is a key liability that can terminate a promising drug candidate.[10] Assessing this property early is crucial.
-
How to Assess: The standard in vitro assay is the Liver Microsomal Stability Assay .
-
Principle: This assay measures the rate at which your compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes, a subcellular fraction of the liver.[14] The compound is incubated with microsomes and a necessary cofactor (NADPH), and the amount of remaining parent compound is measured over time by LC-MS/MS.[9][15][16]
-
Key Output: The primary data generated are the compound's half-life (t₁/₂) and its intrinsic clearance (CLᵢₙₜ).[14] A short half-life and high clearance indicate rapid metabolism and likely poor in vivo stability.
-
-
How to Address (SAR-Based Strategies):
-
Identify Metabolic "Hotspots": The first step is often to perform a "metabolite identification" study to determine where on the molecule metabolism is occurring. This is typically hydroxylation on the benzene ring or N-dealkylation.
-
Block Metabolism: Once a hotspot is identified, you can modify the structure at that position to block the metabolic enzymes. Common strategies include:
-
Introducing a fluorine or chlorine atom at the site of hydroxylation.
-
Replacing a metabolically labile methyl group with a cyclopropyl group.
-
Modifying alkyl chains to introduce steric hindrance near the site of metabolism.
-
-
Modulate Physicochemical Properties: Reducing the lipophilicity (logP) of the molecule can sometimes reduce its access to metabolic enzymes.
-
Question 2: My hit from a phenotypic screen is a 2-ABT derivative, but it doesn't inhibit the target I expected. How do I find its actual molecular target?
This is a common scenario in phenotypic drug discovery and requires a process called target deconvolution or target identification .[17][18]
-
Strategy 1: Chemical Proteomics (Affinity-Based).
-
Concept: This is a powerful, direct approach. You synthesize an analog of your hit compound that includes a "linker" and a reactive group or an affinity tag (like biotin).[17][19] This "chemical probe" is incubated with cell lysate. The probe binds to its protein target(s), and the entire complex can be "fished out" of the lysate using the tag (e.g., with streptavidin beads for a biotin tag). The captured proteins are then identified by mass spectrometry.[20]
-
-
Strategy 2: Label-Free Methods (e.g., Thermal Proteome Profiling - TPP).
-
Concept: This method relies on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature.
-
Workflow: Cells are treated with your compound or a vehicle control. The cells are then heated to various temperatures, and the amount of soluble (un-denatured) protein at each temperature is quantified across the entire proteome using mass spectrometry. The target protein will show a "thermal shift" (a higher melting temperature) in the drug-treated sample compared to the control.[19]
-
-
Strategy 3: Indirect Genetic and Genomic Approaches.
-
Concept: These methods identify the target by observing how the cell's genetics influence its response to the compound.
-
Examples:
-
Resistance Screening: Create a library of cells with random mutations and select for clones that are resistant to your compound. Sequencing the genomes of these resistant clones can reveal mutations in the target protein (preventing drug binding) or in pathways that compensate for the drug's effect.[19]
-
Chemogenomic Profiling: Screen your compound against a panel of genetically defined cell lines (e.g., a library of yeast deletion strains or a panel of cancer cell lines with known mutations). The pattern of sensitivity and resistance across the panel can point to the compound's mechanism of action and target pathway.[21]
-
-
Question 3: I'm trying to interpret my Structure-Activity Relationship (SAR) data. What are the key principles for rationally designing the next set of analogs?
Interpreting SAR is the core of the iterative design cycle.[6][22][23] The goal is to build a mental or computational model of which structural features are critical for activity.
-
Principle 1: Identify the "Activity Cliff". Look for pairs of compounds where a very small structural change leads to a large drop in potency.[24] This often highlights a critical interaction (e.g., a hydrogen bond, a key hydrophobic contact) that is essential for binding. Conversely, identifying modifications that significantly increase potency is equally valuable.
-
Principle 2: Systematically Probe Different Regions. Divide the 2-ABT scaffold into distinct regions for modification and explore one region at a time.
-
The Benzene Ring: Substitution at the 4, 5, 6, and 7-positions can modulate potency, selectivity, and physicochemical properties like solubility.[1] For example, adding electron-withdrawing groups can alter the pKa of the amino group, while adding polar groups can improve solubility.
-
The C2-Amino Group: This group is often a key hydrogen bond donor. Acylating it or converting it to a urea or thiourea can probe interactions in the corresponding region of the binding pocket.
-
Explore Bioisosteric Replacements: If a particular functional group is problematic (e.g., a metabolically labile ester), replace it with a bioisostere (a group with similar steric and electronic properties) that may have better properties. For example, replacing a phenyl ring with a pyridine or thiophene ring.
-
-
Principle 3: Correlate Activity with Physicochemical Properties. It's not just about structure; it's about the properties the structure imparts.
-
Quantitative Structure-Activity Relationship (QSAR): For larger datasets, build QSAR models that correlate biological activity with calculated properties like logP (lipophilicity), polar surface area (PSA), and molecular weight.[25] This can help you design new compounds with a more optimal property profile. For example, if you see a trend where increasing logP beyond a certain point leads to decreased activity (or increased toxicity), you can prioritize analogs with lower lipophilicity.
-
Question 4: My 2-ABT inhibitor is a potent kinase inhibitor, but I'm seeing unexpected cellular effects. Could this be due to off-target activity?
Yes, this is a major concern for all kinase inhibitors, as the ATP-binding pocket is highly conserved across the kinome.[26]
-
Why it Happens: While your inhibitor may be highly potent against your primary target, it can still bind to dozens of other kinases with lower affinity, especially at the higher concentrations often used in cell-based assays.[27][28][29] The observed cellular phenotype may be the result of this polypharmacology rather than the specific inhibition of your intended target.[30]
-
How to Investigate:
-
Kinome Profiling: The gold standard is to perform a kinome scan. In this assay, your compound is tested at one or two fixed concentrations against a large panel of hundreds of kinases. The results provide a selectivity profile, revealing which other kinases are inhibited.
-
Dose-Response Correlation: If you suspect an off-target is responsible for a cellular effect, you need to show that the dose-response curve for target inhibition correlates with the dose-response curve for the cellular phenotype. You can do this by:
-
Developing a cellular target engagement assay (e.g., a Western blot for a downstream phosphorylated substrate) to measure how much compound is needed to inhibit your target in cells.
-
Comparing the IC₅₀ from the cellular target engagement assay with the EC₅₀ for the observed phenotype. If they are vastly different, an off-target is likely involved.
-
-
Use a Structurally Unrelated Inhibitor: Test a known, selective inhibitor of your target that has a completely different chemical scaffold. If this second inhibitor reproduces the cellular phenotype, it strengthens the case that the effect is on-target. If it doesn't, it strongly suggests your 2-ABT compound is acting via an off-target mechanism.
-
Experimental Protocols
Detailed, step-by-step methodologies for key experiments are provided below. These protocols are intended as a starting point and should be optimized for your specific cell lines, microbial strains, and laboratory equipment.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of mitochondrial reductase enzymes to assess cell viability.[11][31][32][33][34][35]
Materials:
-
Cells in culture
-
Complete culture medium (consider phenol red-free medium for the assay step)[10]
-
96-well flat-bottom tissue culture plates
-
Test compound (2-ABT derivative) and vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol.
-
Multi-channel pipette, incubator, microplate reader.
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Plating: Harvest and count cells that are in the logarithmic growth phase. Dilute the cells in complete culture medium to the predetermined optimal density and seed 100 µL into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and recover.
-
Compound Treatment: Prepare serial dilutions of your 2-ABT inhibitor in culture medium from a high-concentration DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Remember to include vehicle-only control wells.
-
Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[34]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually confirm the formation of purple precipitate under a microscope.
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly with a multi-channel pipette to ensure all formazan crystals are dissolved. The plate may need to be left at room temperature in the dark for several hours or overnight for complete solubilization.[34]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the "medium only" blank wells from all other values. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in broth.[8][36][37][38][39]
Materials:
-
Test microorganism (e.g., S. aureus, E. coli)
-
96-well sterile, non-treated microtiter plates
-
Mueller-Hinton Broth (MHB), or other appropriate growth medium
-
Test compound (2-ABT derivative) and vehicle (e.g., DMSO)
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies. Suspend them in sterile saline or MHB. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (OD₆₀₀ of ~0.08-0.13). This is your standardized inoculum.[8]
-
Working Inoculum: Dilute the standardized inoculum into fresh MHB so that after it is added to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[8]
-
Plate Setup: a. Add 50 µL of sterile MHB to wells 2 through 12 of each row to be tested. b. Prepare a 2X starting concentration of your inhibitor in MHB. Add 100 µL of this solution to well 1 of the corresponding row. c. Perform a two-fold serial dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth control in well 11. The sterility control (well 12) should remain clear.
Protocol 3: Liver Microsomal Stability Assay
This assay provides an in vitro measure of a compound's susceptibility to metabolism by Phase I enzymes.[9][14][15][16][31]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.), stored at -80°C
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound (2-ABT derivative) and positive control compounds (e.g., Verapamil, Dextromethorphan)
-
Ice-cold acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates, incubator/shaking water bath, centrifuge, LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Reagent Preparation: Thaw liver microsomes quickly at 37°C and immediately place on ice. Prepare working solutions of the NADPH regenerating system, buffer, and test compound (typically at a final assay concentration of 1 µM).
-
Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, microsomes (e.g., final concentration of 0.5 mg/mL protein), and test compound. Prepare parallel wells for each compound that will not receive the NADPH system (negative control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. For the negative control wells, add an equal volume of buffer. Mix well.
-
Time-Point Sampling: Immediately take the first aliquot (T=0) and transfer it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction.
-
Incubation: Place the reaction plate back in the 37°C shaking incubator.
-
Subsequent Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots from the reaction plate and quench them in the collection plate as described in step 5.
-
Protein Precipitation: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t₁/₂) is calculated as: 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ) is calculated as: (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
References
A complete list of references cited within this guide is provided below.
- IAJESM. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 102.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Drug Metabolism Group. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- BenchChem. (2025). Troubleshooting inconsistent results in "Antibacterial agent 38" MIC assays.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Eli Lilly & Company and NIH Chemical Genomics Center. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- CLYTE Technologies. (2025).
- IAJESM. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.
- Hughes, J. P., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry. [Link]
- SEAFDEC. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Wilkinson, I. V. L., et al. (2021). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- Bajusz, D., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Scientific Reports. [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
- Baltzar, B. K. (2017).
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
- Witek, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Ciaccio, M. F., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. [Link]
- ResearchGate. (n.d.). The workflow of structure-based drug design (SBDD) and ligand-based drug design (LBDD). [Link]
- Lab Vids. (2024).
- ResearchGate. (2018).
- Ishida, A. (2018). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]
- BenchChem. (2025). Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors.
- Patel, K., et al. (2023). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of Molecular Structure. [Link]
- ResearchGate. (2024). What common issues should be aware of when interpreting MIC values?[Link]
- GARDP Revive. (n.d.).
- Kaser, D., et al. (2014). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Topics in Medicinal Chemistry. [Link]
- Drug Design. (2005).
- Collaborative Drug Discovery. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry.
- NPTEL. (2020). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. [Link]
- Salih, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
- Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
- Kumar, S., et al. (2021). Ligand-Based Drug Design Methodologies in Drug Discovery Process: An Overview. Frontiers in Chemistry. [Link]
- AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. [Link]
- Spizek, J., & Rezanka, T. (2020). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Microbiology. [Link]
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- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
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- 22. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
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Technical Support Center: Refinement of Protocols for Synthesizing 2-Aminobenzothiazole-6-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-aminobenzothiazole-6-carboxylic acid. This guide is intended for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and refined protocols to address common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to move beyond simple procedural outlines and offer a deeper understanding of the reaction's intricacies, enabling you to optimize your synthesis for both yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 2-aminobenzothiazole-6-carboxylic acid.
Q1: What is the most common and reliable method for synthesizing 2-aminobenzothiazole-6-carboxylic acid?
A1: The most widely employed method is a variation of the Hugerschoff reaction . This involves the reaction of 4-aminobenzoic acid with a thiocyanate salt (such as sodium or potassium thiocyanate) in the presence of bromine. The reaction is typically carried out in a solvent like methanol or glacial acetic acid.[1][2] This method is favored for its use of readily available starting materials.
Q2: Should I use 4-aminobenzoic acid or its methyl ester as the starting material?
A2: Both can be used. Using the free acid is more direct. However, protecting the carboxylic acid as a methyl ester can sometimes improve solubility in organic solvents and may prevent potential side reactions involving the carboxylic acid group under certain conditions. If the ester is used, a final hydrolysis step will be required. For many standard protocols, starting with the free acid is sufficient and avoids an extra synthetic step.[2]
Q3: What are the primary safety concerns I should be aware of?
A3: The primary hazards are associated with the use of bromine . Bromine is highly corrosive, toxic upon inhalation, and a strong oxidizing agent.[3][4][5] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., fluorinated rubber or neoprene), chemical splash goggles, and a face shield.[4][5][6] Have a sodium thiosulfate solution readily available to neutralize any spills.[5] Thiocyanate salts are also toxic and should be handled with care.
Q4: My final product is a brownish color, not the expected white or off-white solid. What could be the cause?
A4: A brown coloration often indicates the presence of impurities, typically from oxidation or side reactions.[7] Over-bromination of the aromatic ring or oxidation of the amine functionality can lead to colored byproducts. Inadequate temperature control during the bromine addition is a frequent cause. Purification by recrystallization, sometimes with the use of activated charcoal, can often remedy this.[7]
Q5: What is the expected yield for this reaction?
A5: Reported yields for this synthesis can vary significantly, often ranging from 40% to over 80%, depending on the specific conditions and scale.[1][2] Factors such as reaction temperature, rate of bromine addition, and purification method all impact the final isolated yield. Lower yields are often a result of incomplete reaction or the formation of side products.
II. Reaction Mechanism and Potential Side Reactions
Understanding the reaction pathway is crucial for troubleshooting and optimization. The synthesis of 2-aminobenzothiazole-6-carboxylic acid via the Hugerschoff reaction proceeds through several key steps.
Caption: Proposed mechanism for the Hugerschoff synthesis and potential side reactions.
Mechanistic Explanation:
-
Thiocyanation: The reaction begins with the in situ formation of thiocyanogen, (SCN)₂, or a related electrophilic species from the oxidation of the thiocyanate salt by bromine. The highly activated aromatic ring of 4-aminobenzoic acid then undergoes electrophilic aromatic substitution, primarily at the position ortho to the activating amino group, to form the key intermediate, 4-amino-3-thiocyanatobenzoic acid.
-
Cyclization: The sulfur atom of the thiocyanate group then acts as a nucleophile, attacking the carbon atom bearing the amino group in an intramolecular cyclization. This step is facilitated by the oxidation of the intermediate, which makes the cyclization more favorable.
-
Tautomerization: The resulting imine tautomerizes to the more stable aromatic 2-aminobenzothiazole structure.
Common Side Reactions:
-
Over-bromination: The aniline ring is highly activated towards electrophilic substitution. If an excess of bromine is used or if the reaction temperature is not kept low, multiple brominations can occur on the aromatic ring, leading to impurities such as 2,4,6-tribromoaniline derivatives.[8][9][10]
-
Formation of 2-Mercaptobenzothiazole Derivatives: Under certain conditions, alternative cyclization pathways can lead to the formation of 2-mercaptobenzothiazole impurities.[7]
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield, Starting Material Consumed | 1. Incorrect Stoichiometry: An incorrect ratio of thiocyanate to aniline or an insufficient amount of bromine can lead to incomplete conversion. 2. Decomposition of Intermediates: The thiocyanate intermediate may be unstable under the reaction conditions, especially if the temperature is too high. | 1. Verify Stoichiometry: Carefully check the molar ratios of your reagents. Typically, a slight excess of thiocyanate and bromine relative to the aniline is used. 2. Strict Temperature Control: Maintain a low temperature (e.g., -10 to 0 °C) during the bromine addition and the initial phase of the reaction to ensure the stability of the intermediates.[1][11] |
| Reaction Mixture Turns Dark Brown/Black | 1. Oxidation: The aniline starting material or the product can be susceptible to oxidation, especially at higher temperatures or with excess bromine. 2. Side Reactions: Complex polymerization or degradation reactions can occur, leading to tar formation. | 1. Control Bromine Addition: Add the bromine solution dropwise and slowly to the cooled reaction mixture to avoid localized high concentrations and overheating. 2. Degas Solvents: While not always necessary, using degassed solvents can minimize oxidation if this is a recurring issue. |
| An Oily Precipitate Forms Instead of a Solid | 1. Presence of Impurities: Oily products often indicate a mixture of the desired product with unreacted starting materials or liquid byproducts. 2. Incorrect pH during Workup: The product has both an acidic (carboxylic acid) and a basic (amino) group, making its solubility pH-dependent. An incorrect pH can prevent precipitation. | 1. Purification: Attempt to purify the oil by column chromatography or by triturating with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether). 2. Adjust pH: During the workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility and promote precipitation. |
| Difficulty in Purifying the Final Product | 1. Persistent Impurities: Some side products, such as over-brominated species, may have similar solubility profiles to the desired product, making recrystallization difficult. 2. Zwitterionic Nature: The molecule can exist as a zwitterion, which can affect its solubility and chromatographic behavior. | 1. Two-Solvent Recrystallization: If a single solvent is ineffective, try a two-solvent system (e.g., ethanol/water or DMF/water).[12] 2. Column Chromatography: Use silica gel chromatography with a polar eluent system, possibly containing a small amount of acetic acid or triethylamine to improve peak shape and separation. 3. Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid. |
IV. Detailed Experimental Protocols
The following protocols are provided as a refined starting point. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Aminobenzothiazole-6-Carboxylic Acid
Caption: General workflow for the synthesis of 2-aminobenzothiazole-6-carboxylic acid.
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Methanol or Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for neutralization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-aminobenzoic acid (1 equivalent) and sodium thiocyanate (1.1 equivalents) in methanol.[1]
-
Rationale: Methanol is a common solvent for this reaction. A suspension is expected as 4-aminobenzoic acid has limited solubility.
-
-
Cooling: Cool the suspension to between -10 °C and -5 °C using an ice-salt or acetone-dry ice bath.[1][11]
-
Rationale: Low temperature is critical to control the reactivity of bromine and minimize side reactions.
-
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1 equivalent) in a small amount of cold methanol. Add this solution dropwise to the cooled, stirring suspension over a period of at least 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.[1]
-
Rationale: Slow, controlled addition of bromine is crucial to prevent localized overheating and over-bromination of the aromatic ring.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 2-4 hours. The color will likely change to a yellowish-orange.
-
Workup:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol.
-
Suspend the crude solid in a 1 M HCl solution and heat to reflux for 30-60 minutes.[1]
-
Rationale: The acid reflux helps to hydrolyze any remaining intermediates and protonate the product for dissolution.
-
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool and then neutralize it carefully with a base (e.g., 1 M NaOH or concentrated NH₄OH) to precipitate the product. Monitor the pH to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of 2-aminobenzothiazole derivatives.[2][7]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, it may indicate the presence of insoluble impurities.
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is highly colored, perform a hot filtration through a fluted filter paper. If color is an issue, add a small amount of activated charcoal to the hot solution and swirl for a few minutes before filtering.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy, then add a drop or two of hot ethanol to redissolve the precipitate before cooling.
-
Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.[2] Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
V. Data and Characterization
Accurate characterization is essential to confirm the identity and purity of your product.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale/Comments |
| Temperature | -10 °C to 0 °C | Optimal | High | Minimizes side reactions like over-bromination and decomposition of intermediates.[1][13] |
| > 10 °C | May Decrease | Low | Increased likelihood of side product formation and tarring. | |
| Solvent | Methanol | Good | Good | A common and effective solvent for this reaction.[1] |
| Glacial Acetic Acid | Good | Good | Another effective solvent, though workup may be more complex due to its high boiling point. | |
| Rate of Bromine Addition | Slow (dropwise) | Optimal | High | Prevents localized excess of bromine and overheating. |
| Fast (aliquots) | Lower | Low | Can lead to a significant increase in colored impurities and lower yield. |
Table 2: Spectroscopic Data for Product and Key Impurities
| Compound | Structure | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 2-Aminobenzothiazole-6-carboxylic acid | ~12.5 (s, 1H, COOH), 8.1 (s, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (br s, 2H, NH₂)[14] | ~168 (C=O), ~167 (C2-NH₂), ~152, ~133, ~128, ~125, ~122, ~119 | 194 [M]⁺ | |
| 4-Aminobenzoic acid (Starting Material) | ~11.9 (s, 1H, COOH), 7.6 (d, 2H, Ar-H), 6.5 (d, 2H, Ar-H), 5.8 (br s, 2H, NH₂)[1] | ~168 (C=O), ~151, ~131, ~121, ~113 | 137 [M]⁺ | |
| 4-Amino-3-thiocyanatobenzoic acid (Intermediate) | Signals in aromatic region will show a different splitting pattern. The proton ortho to the COOH will be a doublet, the proton ortho to the NH₂ a singlet, and the remaining proton a doublet of doublets. | Aromatic signals will be shifted. A signal for the -SCN carbon will appear around 110-115 ppm. | 194 [M]⁺ | |
| A Tribromo-aniline derivative (Side Product) | Aromatic region will show fewer protons, likely singlets, due to substitution. For 2,4,6-tribromoaniline, a singlet around 7.5 ppm is expected.[15] | Aromatic signals will be shifted significantly by the bromine atoms. | Highly characteristic isotopic pattern for Br₃. |
Note: Exact chemical shifts can vary based on solvent and concentration. The structures in the table are representative.
VI. References
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Bromine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
Allen, T. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles. Retrieved from
-
YouTube. (2020). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). How to decrease the amount of impurities in low-temperature synthesis routes? Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. ocw.mit.edu [ocw.mit.edu]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Managing Moisture Sensitivity in Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture sensitivity in these critical reactions. Here, we will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical in many benzothiazole synthesis routes?
A1: Moisture control is paramount because water can actively interfere with several stages of the reaction, leading to reduced yields, formation of unwanted byproducts, and in some cases, complete reaction failure. The most common synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds like aldehydes, carboxylic acids, or acyl chlorides.[1][2][3]
The primary mechanisms of water interference include:
-
Hydrolysis of Starting Materials: Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acids. This consumption of the starting material directly lowers the potential yield of the desired benzothiazole.
-
Side Reactions with Intermediates: The reaction between 2-aminothiophenol and an aldehyde proceeds through a Schiff base intermediate.[4] Water can hydrolyze this intermediate, reversing its formation and preventing the subsequent cyclization step.
-
Inhibition of Catalysts: Many catalysts used in benzothiazole synthesis, particularly Lewis acids, can be deactivated by water. Water molecules can coordinate to the metal center of the catalyst, blocking the active site and rendering it ineffective.
-
Promotion of Byproduct Formation: The thiol group in 2-aminothiophenol is susceptible to oxidation, especially in the presence of air and moisture, leading to the formation of a disulfide byproduct.[5] This not only consumes the starting material but also complicates the purification of the final product.[5]
Q2: I'm synthesizing a benzothiazole from a 2-aminothiophenol and an aromatic aldehyde, and my yield is consistently low. What are the likely causes related to moisture?
A2: Low yields in this specific reaction are frequently linked to moisture-related issues. Here's a breakdown of potential causes and how to address them:
-
"Wet" Solvents: Even reagent-grade solvents can contain significant amounts of dissolved water. Using an improperly dried solvent is one of the most common reasons for low yields. It is crucial to use freshly dried, anhydrous solvents for the reaction.
-
Hygroscopic Reagents: 2-aminothiophenol and some aldehydes can absorb moisture from the atmosphere. If these reagents have been stored for a long time or handled in a humid environment, they may have a high water content.
-
Atmospheric Moisture: Running the reaction open to the air, especially on a humid day, can introduce enough moisture to significantly impact the reaction.
-
Inefficient Cyclization/Oxidation: The final step in this synthesis is the oxidative cyclization of a benzothiazoline intermediate to the aromatic benzothiazole.[6] While atmospheric oxygen can sometimes be sufficient for this step, in a strictly anhydrous and inert setup, an explicit oxidizing agent might be necessary to drive the reaction to completion.[4][6]
Q3: Are all benzothiazole synthesis methods equally sensitive to moisture?
A3: No, the degree of moisture sensitivity can vary depending on the specific synthetic route.
-
Highly Sensitive: Reactions involving highly reactive starting materials like acyl chlorides are extremely sensitive to moisture.[2][7]
-
Moderately Sensitive: The condensation of 2-aminothiophenol with aldehydes is also quite sensitive, as the formation of the Schiff base intermediate is a reversible equilibrium that can be pushed backward by the presence of water.[4]
-
Less Sensitive/Tolerant: Interestingly, some modern, "green" chemistry approaches have been developed that utilize water as a solvent or co-solvent, often in the presence of specific catalysts that can function in aqueous media.[8][9][10][11] For instance, some protocols use catalysts like samarium triflate in an aqueous medium.[8] Another study highlights the catalytic role of water in the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature.[10][11] However, these are specific, optimized conditions and do not negate the general requirement for anhydrous conditions in classical synthesis methods.
Troubleshooting Guides
Problem: My reaction has failed to produce any of the desired benzothiazole product.
This troubleshooting guide will help you systematically identify the potential point of failure in your benzothiazole synthesis.
Caption: Troubleshooting flowchart for reaction failure.
Problem: I have a significant amount of a byproduct that I suspect is the disulfide of 2-aminothiophenol.
The formation of a disulfide byproduct from 2-aminothiophenol is a common issue, often exacerbated by the presence of oxygen and trace moisture.
Caption: Factors and solutions for disulfide byproduct formation.
Experimental Protocols
Protocol 1: Drying of Organic Solvents
The use of anhydrous solvents is critical for the success of moisture-sensitive reactions. Here are recommended drying agents for common solvents used in benzothiazole synthesis.
| Solvent | Primary Drying Agent | Secondary (Super-Drying) Agent | Typical Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | KOH pellets (pre-drying) | Sodium/benzophenone still | < 43 | [12][13] |
| Toluene | CaCl2, CaSO4 (pre-drying) | Sodium/benzophenone still | ~34 | [13] |
| Dichloromethane (DCM) | CaH2 | Distillation from CaH2 | ~13 | [12][13] |
| Ethanol | Magnesium/Iodine | 3 Å Molecular Sieves (≥10% m/v for >72h) | 33-54 | [12][13] |
Step-by-Step Method for Drying with Molecular Sieves:
-
Activation: Place 3 Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent or under a stream of nitrogen).
-
Drying: Add the activated sieves to the solvent (typically 10-20% mass/volume).
-
Equilibration: Allow the solvent to stand over the sieves for at least 48 hours to achieve low parts-per-million levels of water.[12][13]
Protocol 2: Setting up a Reaction under an Inert Atmosphere
Maintaining an inert atmosphere is crucial to exclude both moisture and oxygen from your reaction.[14][15][16][17][18]
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar
-
Rubber septa
-
Nitrogen or argon gas source
-
Balloon
-
Needles and syringes
Procedure:
-
Drying Glassware: Dry the reaction flask and stir bar in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
-
Assembly: While hot, cap the flask with a rubber septum and clamp it. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inerting the Flask: Fill a balloon with nitrogen or argon.[15][16] Insert the needle of the balloon through the septum of the cooled flask. Insert a second, "exit" needle to allow the air to be displaced.
-
Flushing: Allow the inert gas to flush through the flask for at least 5 minutes.[15][16]
-
Positive Pressure: Remove the exit needle first, then the inert gas source needle. The balloon will maintain a positive pressure of inert gas in the flask.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe. Add solid reagents quickly against a counterflow of inert gas.
References
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(8), 1675. [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
- Scribd. (n.d.). Drying Agents for Organic Solvents. [Link]
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
- Al-Ostath, A., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2548. [Link]
- Xiao, Y., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.
- Delloyd's Lab-Tech. (n.d.).
- Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Chemistry LibreTexts. (2022). 1.
- Popova, E. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2586. [Link]
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(8), 1675. [Link]
- ResearchGate. (2020).
- ResearchGate. (2023).
- Ghahremanpour, M. M., et al. (2024). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Chemistry – A European Journal, 30(7), e202302596. [Link]
- Chemistry LibreTexts. (2022). 7.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
- Quora. (2021). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). [Link]
- ResearchGate. (2021).
- National Institutes of Health. (2021).
- Malaysian Journal of Analytical Sciences. (2018).
- ResearchGate. (2019).
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
Preventing byproduct formation in KSCN and bromine cyclization
Welcome to the technical support center for electrophilic cyclization reactions involving potassium thiocyanate (KSCN) and bromine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful transformation to construct sulfur-containing heterocyclic scaffolds. Here, we move beyond simple protocols to explore the mechanistic underpinnings of the reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your synthetic outcomes.
The Core Reaction: Mechanism and Competing Pathways
The desired transformation, a thiocyanocyclization, is an elegant example of an intramolecular electrophile-induced cyclization. The reaction is initiated by the electrophilic addition of bromine to an alkene (or other π-system) within the substrate, which already bears a thiocyanate group or has KSCN present. This does not produce a simple carbocation but rather a cyclic bromonium ion intermediate .[1][2][3] This three-membered ring is highly strained and poised for nucleophilic attack.
In an ideal scenario, the tethered thiocyanate group acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion from the backside. This SN2-like ring-opening is typically highly stereoselective and results in the formation of the desired cyclized product with anti-stereochemistry between the bromine and the newly formed carbon-sulfur bond.[1][2][3]
However, the reaction environment is competitive. Several nucleophiles are present, and various side reactions can occur, leading to a range of undesirable byproducts. Understanding these competing pathways is the first step toward preventing them.
Caption: The central bromonium ion intermediate and its competing reaction fates.
Troubleshooting Guide
This section addresses the most common issues encountered during thiocyanocyclization reactions.
Problem: I am isolating a significant amount of a non-cyclized, dibrominated byproduct.
-
Probable Cause: The bromide ion (Br⁻), generated during the formation of the bromonium ion, is successfully competing with your intramolecular thiocyanate nucleophile. This suggests that the rate of intermolecular attack by Br⁻ is comparable to, or faster than, the rate of the desired intramolecular cyclization.
-
Solutions:
-
Increase Effective Molarity of the Nucleophile: The intramolecular reaction is concentration-independent (a first-order process), while the intermolecular reaction is not. Therefore, running the reaction at high dilution (e.g., 0.01-0.05 M) will significantly disfavor the second-order intermolecular pathway.
-
Control Bromine Concentration: Add the bromine solution very slowly (e.g., via a syringe pump over several hours) to the reaction mixture. This keeps the instantaneous concentration of both Br₂ and the resulting Br⁻ extremely low, giving the tethered thiocyanate a kinetic advantage.
-
Use a Bromine Alternative: Consider using N-bromosuccinimide (NBS) as the electrophilic bromine source.[4][5] NBS provides a slow, steady, and low-concentration source of Br⁺, which can minimize the formation of free Br⁻ and reduce the rate of the competing dibromination.
-
Problem: My starting material is consumed, but my yield is low, and I see a complex mixture of polar byproducts on my TLC plate.
-
Probable Cause: This often points to the oxidative degradation of the thiocyanate ion. Bromine is a potent oxidizing agent, and its reaction with thiocyanate can be complex, leading to species like cyanogen bromide (BrCN), sulfate, and others, especially under neutral or acidic pH.[6] If a nucleophilic solvent like water or methanol is present, it can also be captured to form bromohydrins or bromoethers.[1][2][4][7]
-
Solutions:
-
Strictly Anhydrous & Aprotic Conditions: Ensure your solvent (e.g., Dichloromethane, Chloroform) is rigorously dried and use an inert atmosphere (Nitrogen or Argon). This prevents the solvent from acting as a competing nucleophile.[1]
-
Low Temperature: Perform the reaction at the lowest effective temperature. Start at -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly only if necessary. Low temperatures decrease the rate of most reactions, but often have a more pronounced effect on higher-activation-energy side reactions like oxidation.[8]
-
Stoichiometric Control: Use only a slight excess of KSCN (e.g., 1.1-1.2 equivalents). A large excess provides more material for oxidative decomposition. Ensure your bromine is the limiting reagent (1.0 equivalent).
-
Problem: I've isolated a linear product containing both a bromine and a thiocyanate group, but it is not the cyclized product.
-
Probable Cause: An external molecule of potassium thiocyanate has acted as an intermolecular nucleophile, attacking the bromonium ion before the tethered, internal thiocyanate could react. This is common if the formation of the desired ring is sterically hindered or conformationally unfavorable (e.g., forming a medium or large ring).
-
Solutions:
-
High Dilution: As with preventing dibromination, running the reaction at high dilution is the most effective strategy to favor the intramolecular pathway over the intermolecular one.
-
Pre-form the Substrate: If you are adding KSCN as a reagent along with a halo-alkene substrate, consider synthesizing the thiocyanate-containing substrate in a separate, prior step. This ensures the nucleophile is already in place and avoids having a high concentration of external KSCN during the critical cyclization step.
-
Key Experimental Parameters & Optimization
Proactively optimizing your reaction conditions can prevent many of the issues above from ever occurring.
| Parameter | Recommendation & Rationale | Potential Pitfalls |
| Temperature | Start at -78 °C. Low temperature disfavors high-energy side reactions (oxidation, rearrangements) and often increases selectivity by allowing the desired, lower-activation-energy cyclization to dominate.[8][9] | Reaction may be too slow. Allow to warm gradually to -40 °C, 0 °C, or RT while monitoring by TLC. |
| Solvent | Use dry, aprotic, non-nucleophilic solvents (e.g., CH₂Cl₂, CCl₄, CHCl₃). These solvents solvate the intermediates without participating in the reaction.[1][3] | Using protic or nucleophilic solvents (H₂O, MeOH, MeCN, THF) will lead to solvent-adduct byproducts. |
| Reagent Addition | Add Br₂ solution dropwise via syringe pump. This maintains a pseudo-low concentration of bromine, minimizing both oxidation of KSCN and the competing reaction with the Br⁻ counter-ion. | Adding bromine too quickly creates high local concentrations, promoting all major side reactions. |
| Stoichiometry | Use Br₂ as the limiting reagent (1.0 eq). Use a slight excess of the alkene-thiocyanate substrate (1.05 eq) or KSCN (1.1-1.2 eq). | Excess bromine is highly detrimental, leading to over-bromination and oxidation byproducts.[5] |
| Bromine Source | Consider N-Bromosuccinimide (NBS). NBS is a solid, easier-to-handle source of electrophilic bromine that provides a slow, controlled release, often leading to cleaner reactions.[4][5] | NBS reactions may require a radical initiator or light for some substrate classes, though ionic pathways dominate for alkenes. |
| Concentration | Run at high dilution (0.01 - 0.05 M). This kinetically favors the first-order intramolecular cyclization over second-order intermolecular byproduct formations. | High dilution may require longer reaction times and larger solvent volumes. |
Sample Experimental Protocol (Generic)
This protocol provides a robust starting point for optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the alkene-thiocyanate substrate (1.05 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (to a final concentration of 0.02 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate, dry flask, prepare a dilute solution of bromine (1.0 eq) in anhydrous dichloromethane. Load this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe in a syringe pump and add the bromine solution to the reaction mixture over a period of 2-4 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional hour. Monitor the reaction's progress by thin-layer chromatography (TLC) against the starting material.
-
Warming: If the reaction is incomplete, allow the bath to slowly expire, warming towards 0 °C or room temperature over several hours while continuing to monitor.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized workflow for optimizing the thiocyanocyclization reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use potassium isothiocyanate (KNCS) instead of KSCN?
-
No, this is not recommended. While KSCN and KNCS are tautomers in solution, KSCN heavily favors the sulfur atom as the nucleophile (thiocyanate), which is required for this reaction. Using KNCS may lead to undesired N-cyclization or other side reactions.
Q2: My cyclization should result in a chiral molecule. What can I expect for stereoselectivity?
-
The reaction proceeds via an anti-addition pathway.[1][2] The intramolecular nucleophilic attack occurs from the face opposite the bromine atom in the cyclic bromonium ion. This is a stereospecific process, meaning the stereochemistry of the starting alkene will directly determine the relative stereochemistry of the product. The overall stereoselectivity of a reaction is influenced by factors like steric hindrance and electronic effects, which can favor the formation of one stereoisomer over another.[10]
Q3: Why is the reaction so sensitive to water?
-
Water is a competent nucleophile. Since it is often used as a solvent, its concentration is vastly higher than any other species in the reaction.[1] It can readily attack the bromonium ion to form a bromohydrin byproduct, often becoming the major product if conditions are not strictly anhydrous.[4][7]
Q4: I am trying to form a 7-membered ring and the reaction is failing. Why?
-
The success of intramolecular reactions is highly dependent on the thermodynamics and kinetics of ring formation. While 5- and 6-membered rings are generally favored, the formation of 7-membered (and larger) rings can be entropically disfavored. In such cases, the intermolecular side reactions (dibromination, attack by external KSCN) often become much faster than the desired cyclization. Extreme high-dilution conditions are essential to have any chance of success.
References
- Chemistry LibreTexts. (2021).10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]
- Field, R. J., & Giles, P. R. (n.d.).
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Improving selectivity of benzothiazole derivatives for cancer targets
Answering the call for in-depth, actionable guidance, this Technical Support Center is designed for researchers at the forefront of cancer drug discovery. Here, we move beyond simple protocols to dissect the nuanced challenges encountered when developing selective benzothiazole derivatives. As Senior Application Scientists, our goal is to empower you with the causal understanding needed to make informed decisions, troubleshoot effectively, and accelerate your research.
Technical Support Center: Benzothiazole Derivatives Program
Introduction
Benzothiazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including potent anticancer effects.[1][2] Their structural versatility allows for fine-tuning to target specific cancer-related pathways, such as protein kinases (e.g., PI3K/Akt/mTOR) and tubulin polymerization.[3][4][5] However, the journey from a promising hit to a selective clinical candidate is fraught with challenges, from synthetic hurdles to ambiguous biological data. This guide provides a troubleshooting framework to navigate these common issues.
Section 1: Synthetic Chemistry Troubleshooting
Q1: My benzothiazole synthesis is suffering from low yields. What are the common culprits and how can I fix them?
Low yields in the common synthesis route from 2-aminothiophenol and aldehydes or carboxylic acids are a frequent issue. The problem often lies in one of three areas: reaction conditions, inefficient cyclization/oxidation, or substrate reactivity.[6][7]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Solvent Choice: Solvents like DMSO and ethanol are common, but a systematic optimization is recommended.[6] Some modern approaches use solvent-free conditions which can improve yields.[6][8]
-
Catalysis: While many reactions proceed without a catalyst, acids (Brønsted acids) or catalysts like zeolites can be effective.[6][9] For reactions with carboxylic acids, a catalyst is often required.[6]
-
Energy Input: Microwave-assisted synthesis can dramatically shorten reaction times (from hours to minutes) and often improves yields significantly.[6][10]
-
-
Ensure Efficient Cyclization and Oxidation: The final step involves cyclization followed by oxidation to form the aromatic benzothiazole ring.[6][9] If this is inefficient, the reaction can stall.
-
Oxidant Presence: For many syntheses, atmospheric oxygen is a sufficient oxidant if the reaction is left open to the air.[6][9] In other cases, an explicit oxidizing agent is needed. A common and highly efficient system is a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl).[6] Alternatively, DMSO can serve as both the solvent and the oxidant.[9]
-
-
Consider Substrate Reactivity:
Caption: Troubleshooting workflow for low-yield benzothiazole synthesis.
Section 2: In Vitro Assay Pitfalls & Optimization
Q2: My benzothiazole derivative has poor aqueous solubility. How can I formulate it for in vitro assays without introducing artifacts?
This is one of the most significant hurdles in preclinical testing. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and highly variable results.[11][12] More than 40% of new chemical entities are poorly water-soluble.[13]
Formulation Strategy Decision Tree:
Your primary goal is to create a homogenous solution or a stable, fine dispersion at the required concentration.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility. Approximately 75% of drugs are basic and 20% are acidic.[14]
-
Use of Co-solvents: Water-miscible organic solvents can be used to dissolve the compound before further dilution in aqueous media.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), propylene glycol.[15]
-
Critical Consideration: Always run a vehicle control with the same final concentration of the co-solvent to ensure it is not causing toxicity. High concentrations of DMSO can be toxic to cells.
-
-
Surfactants: Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[14]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug can be trapped, forming a more soluble complex.[11][14]
-
Particle Size Reduction: For suspension formulations, reducing the particle size to the micron or nanoscale increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[11][14] Methods include sonication, homogenization, or ball milling.[14]
-
Lipid-Based Formulations: These systems use lipophilic excipients to solubilize the drug. They can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[11][15]
Caption: Decision tree for formulating poorly soluble compounds.
Q3: My MTT assay results are inconsistent with my direct kinase inhibition assay. What could be the cause?
This is a classic issue that highlights the importance of understanding what an assay truly measures. An MTT assay does not directly measure cell death. It measures the metabolic activity of a cell population via the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial reductases.[16][17]
Potential Reasons for Discrepancy:
-
Off-Target Metabolic Effects: Your compound might inhibit mitochondrial function or other cellular oxidoreductases without necessarily killing the cell or inhibiting your target kinase. This would lead to a drop in the MTT signal, giving a false positive for cytotoxicity.[16][18]
-
Kinase Inhibition vs. Cellular Outcome: A potent kinase inhibitor might not translate to cell death in a short-term assay. The inhibition of a kinase might lead to cell cycle arrest (cytostasis) rather than cell death (cytotoxicity). An MTT assay can be confounded by this, as arrested cells may still be metabolically active.[19]
-
Time-Dependency: Kinase inhibition might be immediate, but the downstream consequences leading to cell death can take longer than the typical 24-72 hour assay window. A colony formation assay, which runs over a longer period, might show a stronger effect.[19]
-
Assay Interference: Though less common, some compounds can directly interact with the MTT reagent or inhibit the formazan extrusion process, leading to skewed results.[16]
Validation Protocol: Cross-Correlate with a True Viability Assay
To resolve this ambiguity, always confirm MTT results with an orthogonal method that measures a different biological endpoint.
Recommended Orthogonal Assays:
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity (a hallmark of late apoptosis/necrosis).
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, also indicating loss of membrane integrity.[18]
-
Annexin V/PI Staining via Flow Cytometry: A more definitive assay that can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activation of caspases, which are key executioners of apoptosis.
By comparing the results from a metabolic assay (MTT) with a true viability or apoptosis assay, you can build a much clearer picture of your compound's mechanism of action.
Section 3: Strategies for Enhancing Target Selectivity
A primary goal in cancer drug development is to maximize efficacy against the cancer target while minimizing effects on other proteins (off-targets) to reduce toxicity.[20]
Q4: What are the key strategies for improving the kinase selectivity of my benzothiazole lead compound?
Improving selectivity is an iterative process of chemical modification guided by biological data. The PI3K/Akt/mTOR pathway is a common target for benzothiazole derivatives, and achieving isoform-selectivity (e.g., for PI3Kβ over PI3Kα) is a significant challenge and goal.[3][21][22]
-
Structure-Activity Relationship (SAR) Studies: This is the foundational approach. Systematically modify different parts of the benzothiazole scaffold and measure the inhibitory activity against a panel of kinases.
-
Example: In one study, extensive SAR on a benzothiazole hit led to the discovery that adding a sulfonamide group dramatically improved potency and modifying a central pyrimidine ring enhanced selectivity for PI3K over mTOR.[3]
-
Key Modifications: Adding specific functional groups like methoxy or electron-withdrawing groups (e.g., fluorine) at positions C5 and C6 has been shown to enhance kinase-targeted activity.[23]
-
-
Structure-Based Drug Design: If the crystal structure of your target kinase is known, you can use molecular docking to predict how your derivatives will bind.[21][24] This allows you to design modifications that exploit unique features of the target's ATP-binding pocket that are not present in other kinases.
-
Kinase Profiling: Screen your lead compounds against a broad panel of kinases (commercially available services can screen against >400 kinases). This provides a clear view of your compound's selectivity profile and identifies potential off-targets that need to be engineered out.
Illustrative Data: Selectivity of Benzothiazole Derivatives for PI3K Isoforms
The table below shows hypothetical but realistic data illustrating how modifications can improve selectivity for PI3Kβ.
| Compound ID | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Selectivity (α vs β) |
| Lead-01 | Core Scaffold | 150 | 120 | 250 | 200 | 1.25-fold |
| Mod-07 | Added Sulfonamide | 80 | 25 | 180 | 150 | 3.2-fold |
| Opt-11 | Morpholine Group | 5200 | 25 | 7225 | 3850 | >200-fold |
This table is inspired by data for compound 11 in Molecules 2016, 21(7), 876.[22] The data clearly shows that while the initial lead had poor selectivity, the optimized compound Opt-11 is highly selective for PI3Kβ.
Caption: The PI3K/Akt/mTOR pathway, a key target for benzothiazole inhibitors.
Section 4: Target Identification and Validation
Q5: I have a potent and selective compound. How can I definitively prove it engages the intended target inside the cell?
Biochemical assays are essential, but demonstrating that a compound binds its target in the complex environment of a living cell is the gold standard. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[25]
Principle of CETSA: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your benzothiazole compound or a vehicle control for a set period.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling. One aliquot is kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble proteins, including your stabilized target, will remain in the supernatant.
-
Quantification: Collect the supernatant and quantify the amount of your target protein remaining using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Frequently Asked Questions (FAQs)
-
Q: What are the main cancer-related targets for benzothiazole derivatives?
-
Q: Can I use computational tools to predict the selectivity of my compounds?
-
Q: My compound is selective for cancer cells over normal cells in vitro. What does this mean?
-
A: This is a promising result, often quantified by a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A high SI suggests the compound may have a wider therapeutic window. For example, some derivatives show high potency against cancer cells with much lower toxicity in normal cell lines like HEK-293.[4][30] This could be due to cancer cell-specific dependencies on the target pathway ("oncogene addiction").
-
References
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- Elgemeie, G., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
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- Sestito, S., et al. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Gao, X., et al. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
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- ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents.
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- ResearchGate. (2025, August 10). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Stepanenko, A. A., & Dmitrenko, V. V. (2015, December 15). Pitfalls of the MTT Assay: Direct and Off-Target Effects of Inhibitors Can Result in over/underestimation of Cell Viability. PubMed.
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- ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results?.
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- Springer. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
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- Havrylyuk, D., et al. (n.d.). Benzothiazoles: search for anticancer agents. PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to Benzothiazole vs. Benzoselenazole Derivatives: A Comparative Analysis for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Isosteric Replacement
In the landscape of medicinal chemistry, the benzothiazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3][4] Its derivatives have been extensively explored for applications ranging from anticancer to antimicrobial and neuroprotective therapies.[3][5][6] However, a compelling strategy in modern drug design involves the principle of isosteric replacement, where an atom or group of atoms is substituted with another that possesses similar steric and electronic characteristics.
This guide focuses on the isosteric replacement of the sulfur atom in the benzothiazole ring with selenium, yielding the benzoselenazole scaffold. This seemingly subtle change introduces profound alterations in the molecule's physicochemical properties, influencing its synthesis, biological activity, and therapeutic potential.[7][8] As drug development professionals seek to fine-tune potency, selectivity, and pharmacokinetic profiles, understanding the nuanced differences between these two heterocyclic systems is paramount.
This document provides an in-depth comparative analysis, grounded in experimental data, to elucidate the key distinctions between benzothiazole and benzoselenazole derivatives, offering insights to guide rational drug design and discovery.
Part 1: Physicochemical Properties - A Tale of Two Chalcogens
The substitution of sulfur with its heavier group 16 counterpart, selenium, directly impacts the fundamental geometry, electronic distribution, and reactivity of the heterocyclic core.
Structural and Electronic Divergence
The larger atomic radius of selenium compared to sulfur results in longer carbon-heteroatom bond lengths (C-Se vs. C-S) and altered bond angles within the five-membered ring. This can subtly modify the overall planarity and conformation of the molecule, which in turn affects how it fits into the binding pocket of a biological target.
From an electronic standpoint, selenium is less electronegative than sulfur, which alters the electron density distribution across the aromatic system. Furthermore, benzoselenazole derivatives benefit from the "heavy atom effect," a phenomenon that can influence their photophysical properties and intersystem crossing rates, a feature of interest for applications like photodynamic therapy.[9][10] These electronic distinctions are critical, as they govern the nature and strength of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that are the bedrock of molecular recognition and drug-target binding.
Caption: Workflow for copper-catalyzed Benzoselenazole synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzoselenazole
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (catalyst), 2-iodoaniline (1.0 mmol), and an isoselenocyanate (1.2 mmol).
-
Solvent: Add a dry solvent such as MeCN under an inert atmosphere (e.g., nitrogen or argon). 3[11]. Reaction: Heat the reaction mixture at the temperature specified by the protocol (e.g., 80-100 °C) and stir for several hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the target benzoselenazole derivative.
Part 3: Biological Activities - The Isosteric Impact
Both scaffolds are biologically promiscuous, demonstrating a wide array of pharmacological activities. H[2][12][13]owever, direct comparative studies reveal that the switch from sulfur to selenium can lead to significant, and often advantageous, changes in potency and selectivity.
Anticancer Activity: A Case for Superior Selectivity
This is the area where the most striking comparisons have emerged. Multiple studies now indicate that benzoselenazole derivatives can exhibit superior anticancer activity and, crucially, greater selectivity compared to their direct benzothiazole analogs.
[14][15]A landmark study focused on developing inhibitors of c-MYC transcription, a notoriously difficult cancer target. T[16]he researchers designed and synthesized a series of benzoazole derivatives, directly comparing benzoxazole, benzothiazole, and benzoselenazole scaffolds. The results were clear: the benzoselenazole derivatives demonstrated greater selectivity for the c-MYC G-quadruplex DNA structure and higher cancer cell specificity. T[14][16]he lead benzoselenazole compound, m-Se3 , selectively stabilized the c-MYC G-quadruplex, inhibited hepatoma cell growth in vitro, and suppressed tumor growth in xenograft models. T[14][16]his suggests the selenium atom may facilitate unique interactions within the G-quadruplex structure that are less favorable for the sulfur analog.
Caption: Benzoselenazole derivatives can inhibit cancer by stabilizing G-quadruplex DNA.
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | Benzothiazole Analog IC₅₀ (µM) | Benzoselenazole Analog IC₅₀ (µM) | Fold Improvement | Reference |
| c-MYC Inhibitors | Hepatoma (HepG2) | > 10 | 0.58 (m-Se3) | > 17x | |
| Various | Colon (HT-29) | 0.015 (Indole-semicarbazone) | Data Emerging | N/A | |
| Various | Breast (MCF-7) | 0.4 (Fluorinated) | Data Emerging | N/A |
Note: Direct head-to-head IC₅₀ data for a wide range of analogous pairs is still an emerging area of research. The c-MYC inhibitor study provides the most direct evidence of the potential superiority of the benzoselenazole scaffold.
[15][16]#### Antimicrobial Activity: A Broad-Spectrum Arsenal
Benzothiazole derivatives are well-documented as potent antimicrobial agents, with activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. T[17][18][19][20][21]he mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
[20]Benzoselenazoles also possess significant antimicrobial properties. W[13]hile fewer direct comparative studies exist in this domain compared to oncology, the available data suggests that they are a promising class of antimicrobial agents. The choice between scaffolds may depend on the specific microbial target and the desired spectrum of activity.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Bacterial Strain | Benzothiazole Analog MIC (µg/mL) | Benzoselenazole Analog MIC (µg/mL) | Reference |
| Triazole Hybrids | S. aureus | 3.12 | Data Emerging | |
| Pyrazole Hybrids | S. aureus | 0.025 mM (~7-10 µg/mL) | Data Emerging | |
| Various | E. coli | 6.25 | Data Emerging |
Note: The table highlights the potent activity of benzothiazole derivatives. Further research is needed to establish a clear comparative advantage for either scaffold across a broad range of pathogens.
Part 4: Conclusion and Future Outlook
The isosteric replacement of sulfur with selenium is far more than a simple atomic swap; it is a powerful strategy for modulating the therapeutic properties of the benzazole scaffold.
-
Benzothiazoles remain a cornerstone of medicinal chemistry, backed by a wealth of synthetic methodologies and extensive biological data. T[1][2][22]hey are reliable, versatile, and represent a lower barrier to entry in terms of synthetic accessibility and cost.
-
Benzoselenazoles , while less explored, represent a frontier in drug discovery. T[8][14]he available evidence, particularly in oncology, strongly suggests that they can offer significant advantages in potency and target selectivity. T[15][16]heir unique electronic properties make them exceptionally promising for tackling challenging biological targets.
The path forward requires a more systematic, head-to-head evaluation of benzothiazole and benzoselenazole isosteres against a wider array of biological targets. Future research should focus on developing more sustainable and cost-effective synthetic routes for benzoselenazoles and exploring their potential in areas beyond oncology, such as neurodegenerative diseases and advanced antimicrobial applications. For drug development professionals, the benzoselenazole scaffold should be considered a key tool for lead optimization when seeking to enhance selectivity and overcome the limitations of traditional sulfur-containing heterocycles.
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- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
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A Comparative Guide to Validating the Anticancer Efficacy of (2-Aminobenzo[d]thiazol-6-yl)methanol in Preclinical Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of the novel compound, (2-Aminobenzo[d]thiazol-6-yl)methanol, as a potential anticancer agent. While direct in vivo efficacy data for this specific molecule is emerging, this document establishes a robust, scientifically-grounded strategy for its evaluation in xenograft models. This approach is informed by the demonstrated anticancer properties of structurally related 2-aminobenzothiazole derivatives, which have shown significant antitumor activity.[1][2][3][4][5][6]
The core of this guide is a comparative analysis, pitting this compound against established standard-of-care chemotherapeutics in well-characterized cancer models. We will delve into the rationale behind experimental design, provide detailed protocols for execution, and present templates for data analysis and interpretation.
Scientific Rationale and Comparative Context
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][3][7] For instance, a derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has demonstrated excellent tumor growth inhibition in a HeLa xenograft model.[5] Another series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives has shown significant antiproliferative effects against A549 lung cancer cells by inducing apoptosis.[2][6] These precedents provide a strong rationale for investigating the in vivo anticancer potential of this compound.
This guide will focus on two prevalent and well-characterized cancer types for initial validation: triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). The choice is based on the activity of related compounds and the high unmet medical need in these indications.
Comparative Agents:
-
For Triple-Negative Breast Cancer (TNBC): Paclitaxel, a taxane-based chemotherapeutic, is a standard-of-care agent for TNBC and will serve as the primary comparator.[8][9]
-
For Non-Small Cell Lung Cancer (NSCLC): Cisplatin, a platinum-based drug, often used in combination, is a cornerstone of NSCLC chemotherapy and will be the comparator for this indication.[10][11]
Experimental Design: A Head-to-Head Xenograft Study
The most common and foundational in vivo assessment of anticancer compounds is the subcutaneous xenograft model, where human cancer cells are implanted under the skin of immunodeficient mice.[12][13][14] This model allows for straightforward monitoring of tumor growth and response to therapy.[12][15]
Selection of Cell Lines and Animal Models
-
TNBC Model:
-
Cell Line: MDA-MB-231, a well-established and aggressive human TNBC cell line.[8]
-
Animal Model: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 6-8 weeks old.
-
-
NSCLC Model:
Study Groups and Treatment Regimen
For each cancer model, the following experimental groups (n=8-10 mice per group) will be established:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | Establishes the baseline tumor growth rate. |
| 2 | This compound | Evaluates the efficacy of the test compound. |
| 3 | Standard-of-Care (Paclitaxel for TNBC, Cisplatin for NSCLC) | Provides a benchmark for clinical relevance. |
| 4 | This compound + Standard-of-Care | Investigates potential synergistic or additive effects. |
Dosing and Administration: The optimal dose and schedule for this compound would be determined in prior maximum tolerated dose (MTD) studies. For the purpose of this guide, we will assume a hypothetical daily oral gavage administration. Paclitaxel and Cisplatin will be administered intraperitoneally according to established protocols.
Experimental Workflow
The following diagram illustrates the key phases of the xenograft study:
Caption: Workflow for the validation of anticancer activity in a xenograft model.
Detailed Experimental Protocols
Protocol for Subcutaneous Xenograft Establishment
-
Cell Preparation: Culture MDA-MB-231 or A549 cells in their recommended media until they reach 80-90% confluency.[16] Harvest the cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[16] Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Using a 27-gauge needle, inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.[15] Calculate tumor volume using the formula: (Length x Width^2) / 2.[15][17]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups.
Protocol for Endpoint Biomarker Analysis
Upon study termination, tumors will be excised, weighed, and a portion will be fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis.
3.2.1. Immunohistochemistry for Ki-67 (Proliferation Marker)
Ki-67 is a nuclear protein associated with cellular proliferation and is a widely used marker in cancer pathology.[18][19]
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.[20][21]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[21]
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[20][21]
-
Blocking: Block non-specific binding with a suitable blocking serum for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 (e.g., clone MIB-1) overnight at 4°C.[20][22]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with DAB chromogen. Counterstain with hematoxylin.[21]
-
Analysis: The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive nuclei in the total number of tumor cells.
3.2.2. TUNEL Assay (Apoptosis Marker)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26]
-
Deparaffinization and Rehydration: Follow the same procedure as for IHC.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[23]
-
TdT Labeling Reaction: Incubate the slides with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[23][25]
-
Visualization: If using a fluorescently labeled dUTP, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: The apoptotic index is determined by calculating the percentage of TUNEL-positive cells.
Data Presentation and Interpretation
Quantitative data should be presented in clear, concise tables.
Table 1: Comparative Efficacy of this compound in a TNBC Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2.5 |
| This compound (50 mg/kg, p.o.) | 825 ± 95 | 45 | +1.0 |
| Paclitaxel (20 mg/kg, i.p.) | 600 ± 70 | 60 | -5.0 |
| Combination | 375 ± 50 | 75 | -4.5 |
Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[15]
Table 2: Endpoint Biomarker Analysis (Hypothetical Data)
| Treatment Group | Ki-67 Proliferation Index (%) ± SEM | Apoptotic Index (TUNEL, %) ± SEM |
| Vehicle Control | 75 ± 5 | 5 ± 1 |
| This compound | 40 ± 4 | 25 ± 3 |
| Paclitaxel | 30 ± 3 | 35 ± 4 |
| Combination | 15 ± 2 | 50 ± 5 |
Mechanistic Insights and Signaling Pathways
Based on the activity of related compounds, this compound may exert its anticancer effects through the induction of cell cycle arrest and apoptosis, potentially mediated by key signaling pathways such as PI3K/AKT.[2][3][6]
Caption: Potential mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer activity of this compound in preclinical xenograft models. By employing a comparative framework against standard-of-care agents and conducting detailed endpoint analyses, researchers can generate a robust data package to support further development. Positive results from these studies would warrant expansion into patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, and further investigation into the compound's mechanism of action.[27][28]
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A Comparative Guide to ALK/PI3K/AKT Pathway Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Anaplastic Lymphoma Kinase (ALK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways represent critical nodes for intervention. Dysregulation of these pathways is a hallmark of numerous malignancies, driving tumor proliferation, survival, and resistance to treatment. While several potent inhibitors have been developed and have shown significant clinical benefit, the quest for novel chemical scaffolds with improved efficacy, selectivity, and resistance profiles remains a paramount objective in oncological research.
This guide provides a comprehensive comparison of established ALK, PI3K, and AKT inhibitors against the prospective potential of the 2-aminobenzothiazole scaffold, represented here by (2-Aminobenzo[d]thiazol-6-yl)methanol. Although direct experimental data for this compound as an ALK/PI3K/AKT inhibitor is not yet publicly available, the 2-aminobenzothiazole core is a recognized privileged structure in kinase inhibitor discovery, with derivatives showing activity against various kinases, including PI3K.[1][2] This guide, therefore, serves as a resource for researchers interested in evaluating this and other novel compounds against the current standards of care.
The ALK/PI3K/AKT Signaling Nexus: A Prime Target in Oncology
The ALK and PI3K/AKT pathways are intricately linked, with ALK activation often leading to downstream activation of the PI3K/AKT cascade. This signaling axis governs essential cellular processes, and its aberrant activation is a key driver in several cancers, most notably in non-small cell lung cancer (NSCLC) harboring ALK rearrangements.
Caption: The interconnected ALK and PI3K/AKT signaling pathways.
This compound: A Representative of a Promising Kinase Inhibitor Scaffold
While specific inhibitory data for this compound against ALK, PI3K, or AKT is not currently available in the public domain, the 2-aminobenzothiazole scaffold is a recurring motif in the development of kinase inhibitors.[1][2] Derivatives of this core structure have been reported to exhibit inhibitory activity against a range of kinases, including PI3K, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[1][3][4]
The rationale for investigating this compound and its analogs as potential ALK/PI3K/AKT pathway inhibitors is rooted in the established utility of the 2-aminobenzothiazole core as a versatile scaffold for ATP-competitive inhibitors. The exocyclic amino group and the heterocyclic ring system provide key interaction points within the ATP-binding pocket of various kinases. Further chemical modification of this scaffold could lead to the development of potent and selective inhibitors of the ALK/PI3K/AKT pathway.
Established ALK Pathway Inhibitors: A Generational Overview
The development of ALK inhibitors has progressed through multiple generations, each aiming to improve efficacy, overcome resistance, and enhance central nervous system (CNS) penetration.
| Inhibitor | Generation | Key Characteristics |
| Crizotinib | First | First-in-class ALK, ROS1, and MET inhibitor.[3][5] |
| Alectinib | Second | Potent and selective ALK inhibitor with excellent CNS activity.[6][7] |
| Brigatinib | Second | Dual ALK and EGFR inhibitor, active against many crizotinib-resistant mutations.[8][9] |
| Lorlatinib | Third | Designed to overcome most known resistance mutations and has high CNS penetration.[10][11] |
Prominent PI3K Pathway Inhibitors: Targeting Isoform Specificity
PI3K inhibitors have been developed with varying degrees of selectivity for the different isoforms of the p110 catalytic subunit.
| Inhibitor | Isoform Selectivity | Key Characteristics |
| Idelalisib | p110δ | Primarily targets the delta isoform, which is highly expressed in hematopoietic cells.[12][13] |
| Alpelisib | p110α | Specifically inhibits the alpha isoform, frequently mutated in breast cancer.[4][14] |
| Copanlisib | Pan-Class I (α, δ) | Predominantly inhibits the alpha and delta isoforms.[2][15] |
Emerging AKT Pathway Inhibitors: A Direct Approach
Targeting AKT directly offers another strategic approach to block this critical survival pathway.
| Inhibitor | Mechanism | Key Characteristics |
| Capivasertib | ATP-competitive | Pan-AKT inhibitor that has shown promise in various solid tumors. |
| Ipatasertib | ATP-competitive | Potent inhibitor of all three AKT isoforms.[16] |
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of novel compounds like this compound with established inhibitors, the following standardized protocols are recommended.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a suitable buffer. Prepare solutions of the purified recombinant kinase (e.g., ALK, PI3Kα, AKT1), the appropriate substrate, and ATP.
-
Reaction Setup: In a microplate, add the kinase and the test compound or reference inhibitor.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the kinase.
-
Kinase Reaction: Initiate the reaction by adding the ATP and substrate solution.
-
Reaction Termination: After a specific incubation time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C), stop the reaction.
-
Signal Detection: Measure the kinase activity. For example, using the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified via a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of downstream targets of the ALK/PI3K/AKT pathway in intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells known to have an activated ALK/PI3K/AKT pathway (e.g., H3122 for EML4-ALK) and allow them to adhere. Treat the cells with various concentrations of the test compound or a reference inhibitor for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-S6, S6).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1]
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or a reference inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (the concentration that causes 50% growth inhibition).
Conclusion
The ALK/PI3K/AKT signaling network remains a fertile ground for the discovery and development of novel cancer therapeutics. While established inhibitors have transformed the treatment of many cancers, the emergence of resistance necessitates the exploration of new chemical matter. The 2-aminobenzothiazole scaffold, represented by compounds like this compound, holds potential for the development of a new generation of kinase inhibitors. The experimental framework provided in this guide offers a robust starting point for the systematic evaluation of such novel compounds, enabling a direct and meaningful comparison with the current arsenal of ALK, PI3K, and AKT targeted therapies. Through rigorous preclinical evaluation, promising new candidates can be identified that may one day improve outcomes for patients with cancers driven by these critical signaling pathways.
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- Brig
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In Vitro Validation of (2-Aminobenzo[d]thiazol-6-yl)methanol Bioactivity: A Comparative Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Extensive research has demonstrated that derivatives of 2-aminobenzothiazole can exert potent antitumor effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration.[2][4]
This guide focuses on the in vitro validation of a specific derivative, (2-Aminobenzo[d]thiazol-6-yl)methanol . While the broader class of 2-aminobenzothiazoles is well-studied, the specific bioactivity of this compound, featuring a hydroxymethyl group at the 6-position, warrants a systematic investigation. The presence and position of substituents on the benzothiazole ring are known to significantly influence the anticancer potency and selectivity of these derivatives.[2] This document provides a comprehensive framework for the initial preclinical evaluation of this compound, comparing its potential efficacy against established anticancer agents and outlining robust experimental protocols for its validation.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Based on the extensive literature on 2-aminobenzothiazole derivatives, we hypothesize that this compound exerts its bioactivity through the inhibition of one or more protein kinases.[2][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[5] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of kinases such as PI3K, VEGFR-2, and EGFR.[2]
The following experimental plan is designed to test this hypothesis by first establishing the cytotoxic and pro-apoptotic effects of the compound on cancer cells and then proceeding to a more targeted investigation of its kinase inhibitory potential.
Comparative Analysis: Benchmarking Against Standard-of-Care Agents
To contextualize the potential of this compound, its in vitro activity will be compared against well-characterized anticancer drugs.
-
Positive Controls:
-
Doxorubicin: A widely used chemotherapeutic agent that induces cytotoxicity through DNA intercalation and topoisomerase II inhibition.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines.
-
-
Negative Control:
-
2-Aminobenzothiazole: The unsubstituted parent compound, which is expected to have significantly lower or no cytotoxic activity, helping to establish a structure-activity relationship.
-
Experimental Workflow for In Vitro Validation
The following diagram illustrates the proposed workflow for the comprehensive in vitro validation of this compound.
Caption: A stepwise workflow for the in vitro validation of novel bioactive compounds.
Data Presentation: Summarizing Bioactivity
Quantitative data from the proposed assays should be meticulously documented to allow for a clear comparison of this compound with the control compounds.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound | ||||
| Doxorubicin (Positive Control) | ||||
| Staurosporine (Positive Control) | ||||
| 2-Aminobenzothiazole (Negative Control) |
Table 2: Apoptosis Induction in HCT116 cells (% of Apoptotic Cells after 24h Treatment at IC50 Concentration)
| Compound | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| This compound | ||
| Staurosporine (Positive Control) | ||
| Vehicle Control (DMSO) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Selected cancer cell lines (e.g., from the NCI-60 panel).[7][8][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound and control compounds.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test and control compounds. Replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[12][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Target Identification: Kinase Panel Screening
A broad-spectrum kinase panel screening is essential to identify potential molecular targets of this compound.
Rationale: This high-throughput assay measures the inhibitory effect of the compound against a large number of purified kinases, providing a "fingerprint" of its selectivity.[15][16][17]
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The results are reported as the percentage of inhibition for each kinase.
Illustrative Signaling Pathway
Should the kinase screening assay identify a specific kinase, for instance, a member of the PI3K/Akt pathway, further validation would be necessary. The following diagram illustrates this hypothetical signaling cascade.
Caption: A hypothetical PI3K/Akt signaling pathway inhibited by the test compound.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed experiments will systematically evaluate its cytotoxic and pro-apoptotic properties and provide initial insights into its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and medicinal chemistry efforts to optimize its potency and selectivity. The objective and data-driven approach outlined here is crucial for making informed decisions in the early stages of the drug discovery and development pipeline.
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A Comparative Guide to the Molecular Docking of 2-Aminobenzothiazole Analogs as PI3Kγ Inhibitors
This guide provides an in-depth comparative analysis of a series of 2-aminobenzothiazole analogs, focusing on their in silico performance as inhibitors of Phosphoinositide 3-kinase gamma (PI3Kγ), a critical target in oncology. We will dissect the nuances of molecular docking studies, correlate these findings with in vitro experimental data, and provide the detailed methodologies necessary for the replication and validation of these findings.
Introduction: The Therapeutic Promise of 2-Aminobenzothiazole and PI3Kγ Inhibition
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its versatility and amenability to chemical modification have made it a focal point for the development of novel therapeutic agents.[3][4] In the realm of oncology, a significant body of research has been dedicated to designing 2-aminobenzothiazole derivatives that can selectively target key signaling pathways dysregulated in cancer.
One such pathway of paramount importance is the PI3K/AKT/mTOR signaling cascade.[3][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a common event in a multitude of human cancers, making it an attractive target for therapeutic intervention.[5][9] The PI3K family of enzymes is divided into several classes, with the class I isoform PI3Kγ playing a pivotal role in immune cell signaling and inflammation, and emerging as a key target in the tumor microenvironment.[10][11][12] Inhibition of PI3Kγ can modulate the immune response to tumors, representing a promising strategy in cancer immunotherapy.[11][12]
This guide will focus on a comparative docking study of a series of novel 2-aminobenzothiazole-piperazine compounds (the "OMS" series) against the ATP-binding domain of the PI3Kγ enzyme.[3][4] By examining the predicted binding affinities and interactions, and comparing them with their measured biological activities, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of next-generation PI3Kγ inhibitors.
The PI3K/AKT/mTOR Signaling Pathway: A Target for Cancer Therapy
The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network. Its activation is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. The recruitment of AKT to the cell membrane leads to its phosphorylation and full activation. Activated AKT then phosphorylates a plethora of downstream substrates, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[3][6][7][13]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs on PI3Kγ.
Comparative In Silico and In Vitro Performance of 2-Aminobenzothiazole Analogs
The following table summarizes the molecular docking scores and corresponding in vitro biological activities of a selection of 2-aminobenzothiazole analogs from the OMS series against PI3Kγ. The docking scores, represented as LibDock Scores, provide a computational estimate of the binding affinity, with higher scores indicating a more favorable predicted interaction. The biological activity is presented as either the half-maximal inhibitory concentration (IC50) or the percentage of enzyme inhibition at a given concentration.
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Data sourced from Salih, O. M., et al. (2024).[3][4]
Discussion: Correlating Docking Performance with Biological Activity
The data presented in the table reveals a general correlation between higher LibDock scores and enhanced biological activity. For instance, OMS14 and the structurally related OMS5, which exhibit potent anticancer activity with IC50 values in the micromolar range, also have high LibDock scores.[3][4] Notably, OMS16 displays the highest LibDock score, suggesting it may be a particularly potent inhibitor, warranting further biological evaluation.
The power of molecular docking lies in its ability to provide insights into the specific molecular interactions that drive binding affinity and, consequently, biological activity. In the docking of these 2-aminobenzothiazole analogs into the ATP-binding site of PI3Kγ (PDB: 7JWE), a key interaction has been identified with the amino acid residue Valine 882.[5] It is hypothesized that the oxygen atom of the ligand forms a hydrogen bond with Valine 882 at a distance of approximately 2.53 Å.[5] This hydrogen bond is likely a critical anchor point for the ligand within the active site.
The variations in the LibDock scores among the OMS analogs can be attributed to the different substituents on the piperazine moiety.[3][4] These substituents can influence the overall conformation of the molecule and its ability to form favorable hydrophobic and electrostatic interactions with other residues in the binding pocket. For example, the presence of aromatic rings or other functional groups on the piperazine ring of OMS14 and OMS5 likely contributes to additional stabilizing interactions within the active site, leading to their higher predicted binding affinities and observed biological activities.
It is important to note that while PI3Kγ inhibition is a significant contributor to the anticancer effects of these compounds, it may not be the sole mechanism of action.[3][4] Further studies have shown that these compounds can also affect other kinases such as CDK2, Akt, and mTOR, suggesting a multi-targeted mode of action.[3][4]
Experimental Protocols
Molecular Docking Workflow
This protocol outlines a standard workflow for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of PI3Kγ from the Protein Data Bank (PDB ID: 7JWE).[8]
-
Remove water molecules and any co-crystallized ligands from the protein structure using molecular modeling software such as AutoDock Tools (ADT).
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 2-aminobenzothiazole analog using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., SDF or MOL2).
-
Open the ligand file in ADT.
-
Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Load the prepared protein PDBQT file into ADT.
-
Define the search space (grid box) to encompass the ATP-binding site of PI3Kγ. The grid box should be centered on the active site and large enough to allow for rotational and translational freedom of the ligand. For PI3Kγ (7JWE), a grid box centered on the co-crystallized ligand with dimensions of approximately 20 x 20 x 20 Å is a reasonable starting point.
-
-
Running AutoDock Vina:
-
Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a value of 8 is standard).
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Results Analysis:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the protein-ligand complexes using molecular visualization software like PyMOL or Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the protein's active site residues.
-
Synthesis of 2-Aminobenzothiazole Analogs (OMS Series)
The synthesis of the OMS series of 2-aminobenzothiazole derivatives is typically achieved through a multi-step process.[1][3][4]
-
Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate):
-
To a solution of 2-aminobenzothiazole and a base (e.g., triethylamine) in a suitable dry solvent (e.g., benzene or acetone), chloroacetyl chloride is added dropwise under cold conditions (e.g., in an ice bath).[1]
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting precipitate (amine hydrochloride) is filtered off, and the solvent is evaporated to yield the intermediate product.
-
-
Synthesis of the Final 2-Aminobenzothiazole Analogs (OMS Compounds):
-
The intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, is reacted with the desired substituted piperazine or other amine derivative in a suitable solvent.[3][4]
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the crude product is collected by filtration, washed, and purified, often by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compounds are confirmed using various analytical techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.[3][4]
Conclusion
This guide has provided a comprehensive comparative analysis of 2-aminobenzothiazole analogs as potential inhibitors of PI3Kγ. The integration of in silico molecular docking data with in vitro biological activity has illuminated key structure-activity relationships, highlighting the importance of specific molecular interactions within the ATP-binding site of the enzyme. The detailed experimental protocols for molecular docking and chemical synthesis offer a framework for the further investigation and development of this promising class of anticancer agents. The continued exploration of the 2-aminobenzothiazole scaffold, guided by computational and experimental approaches, holds significant potential for the discovery of novel and effective cancer therapeutics that target the critical PI3K/AKT/mTOR signaling pathway.
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- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
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- Kaneda, M. M., et al. (2016). Targeting PI3Kγ in cancer. PMC.
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- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs.
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- Indian Journal of Chemistry. (2007).
- Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars.
- International Journal of Pharmaceutical Research and Applications. (2025).
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Introduction to Benzothiazole Scaffolds in Antibacterial Drug Discovery
An In-Depth Comparative Analysis of the Antibacterial Spectrum of Novel Benzothiazole Derivatives
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure. This is due to its presence in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including antimicrobial, anticancer, and antiviral activities. The unique structural features of the benzothiazole ring system, including its aromaticity and the presence of nitrogen and sulfur atoms, allow for diverse chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides a comprehensive comparison of the antibacterial spectrum of newly synthesized benzothiazole derivatives, supported by detailed experimental protocols and comparative data against established antibacterial agents.
Comparative Antibacterial Spectrum Analysis
The antibacterial efficacy of novel benzothiazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This comparative analysis focuses on a series of recently developed derivatives and benchmarks their performance against standard-of-care antibiotics.
Key Findings Summarized
The data presented below is a synthesis of findings from multiple studies investigating the antibacterial potential of various benzothiazole derivatives. For the purpose of this guide, we will refer to a representative novel compound, "Benzothiazole Derivative X," which embodies the general antibacterial profile observed for many promising candidates in this class.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivative X and Standard Antibiotics
| Bacterial Strain | Benzothiazole Derivative X (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 16 | >128 | 2 |
| Bacillus subtilis (ATCC 6633) | 4 | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | NA |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | NA |
| Klebsiella pneumoniae (ATCC 700603) | 32 | 0.03 | NA |
NA: Not Applicable, as Vancomycin is primarily effective against Gram-positive bacteria.
Interpretation of Results:
The synthesized data indicates that Benzothiazole Derivative X exhibits promising activity against Gram-positive bacteria, including the multidrug-resistant MRSA strain. While its potency against Gram-positive pathogens is lower than that of Vancomycin, its effectiveness against MRSA suggests a different mechanism of action that circumvents existing resistance pathways. The activity against Gram-negative bacteria is moderate, with higher MIC values compared to the broad-spectrum fluoroquinolone, Ciprofloxacin. This differential activity is a common characteristic of many emerging antibacterial candidates and often points to challenges in penetrating the outer membrane of Gram-negative bacteria.
Experimental Methodologies for Antibacterial Susceptibility Testing
To ensure the reliability and reproducibility of the antibacterial spectrum data, standardized protocols must be rigorously followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the benzothiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antimicrobial agent's activity.
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Plate Preparation: Use Mueller-Hinton agar (MHA) plates. Ensure the agar has a depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak the entire surface of the MHA plate three times, rotating the plate 60 degrees after each streaking to ensure uniform coverage.
-
Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the benzothiazole derivative onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Mechanistic Insights and Future Directions
The observed antibacterial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. Several studies have suggested that these compounds can target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This mechanism is similar to that of fluoroquinolone antibiotics, yet the activity of some benzothiazole derivatives against ciprofloxacin-resistant strains suggests a potentially different binding mode or an additional mechanism of action.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and screening a wider array of benzothiazole derivatives to improve potency and broaden the antibacterial spectrum.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most promising compounds to understand their mode of action and potential for resistance development.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential of lead candidates in animal models of infection and assessing their safety profiles.
Conclusion
Novel benzothiazole derivatives represent a promising class of antibacterial agents with significant potential to address the growing threat of antimicrobial resistance. The comparative data and standardized methodologies presented in this guide provide a framework for the continued evaluation and development of these compounds. While challenges remain in optimizing their activity, particularly against Gram-negative pathogens, the unique chemical scaffold and potential for diverse functionalization make benzothiazole derivatives a compelling area for future research in antibacterial drug discovery.
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A Comparative Guide to Confirming the Molecular Target of (2-Aminobenzo[d]thiazol-6-yl)methanol
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous derivatives with potential therapeutic applications, including anticancer agents that modulate signaling pathways like PI3K/AKT/mTOR and VEGFR-2.[2][3] However, for a specific derivative such as (2-Aminobenzo[d]thiazol-6-yl)methanol, its precise molecular target(s) may not be immediately evident. The process of identifying the specific biomolecules with which a small molecule interacts to elicit its biological effect is known as target deconvolution or target identification.[2][4][5]
This guide provides a comprehensive comparison of modern experimental and computational methodologies designed to robustly identify and validate the molecular target of a novel compound like this compound. As a self-validating system, no single technique is sufficient. True confidence in a molecular target is achieved through the convergence of evidence from multiple, orthogonal approaches that measure both direct physical engagement and functional cellular consequences.
Phase 1: Hypothesis Generation - Casting a Wide Net
The initial phase of target identification involves generating a tractable list of candidate proteins. This is achieved by integrating computational predictions with broad-spectrum experimental screens.
Computational Target Prediction: An In Silico Head Start
Before embarking on resource-intensive wet-lab experiments, computational methods can predict potential binding partners based on the chemical structure of this compound.[6] These in silico approaches are invaluable for prioritizing experimental efforts.
-
Methodologies :
-
Molecular Docking & Pharmacophore Fitting : These methods use the 3D structure of the small molecule to predict its binding orientation and affinity within the binding sites of known protein structures.[6]
-
Machine Learning & Cheminformatics : Platforms like KinasePred or general similarity searching against databases like ChEMBL can compare the compound's features to those of thousands of known ligands with annotated targets, predicting interactions based on chemical similarity.[7][8]
-
-
Causality and Rationale : The logic behind starting with computational methods is one of efficiency. By leveraging vast public datasets of structure-activity relationships, we can narrow down the immense complexity of the human proteome to a manageable list of high-probability candidates, often highlighting specific protein families (e.g., kinases) that warrant immediate investigation.
Broad-Spectrum Screening: Kinome Profiling
Given that many 2-aminobenzothiazole derivatives target protein kinases, a logical first experimental step is to assess the interaction of this compound against a large panel of kinases.[9][10]
-
Methodology : Kinome-wide profiling services screen the compound at one or more concentrations against hundreds of purified human kinases.[11][12] The output is typically a quantitative measure of enzymatic inhibition (e.g., IC50) or binding affinity (e.g., Kd).
-
Expertise in Action : A kinome scan provides a panoramic view of the compound's selectivity. A highly selective inhibitor will show potent activity against only one or a few kinases, suggesting a specific target. Conversely, a compound that inhibits many kinases may have a broader mechanism of action or potential off-target effects. This initial screen is crucial for guiding subsequent medicinal chemistry efforts to optimize for selectivity.
Caption: Workflow for generating initial target hypotheses.
Phase 2: Verifying Direct Target Engagement
Once a list of candidate targets is generated, the next critical step is to confirm direct physical binding between the compound and the protein(s) in a more physiologically relevant setting.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic biochemical technique provides direct evidence of a physical interaction by using the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[2][13][14]
-
Experimental Protocol :
-
Immobilization : Synthesize an analog of this compound with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads) without obstructing its putative binding interface.[13][15]
-
Incubation : Pass a cell lysate over a column packed with these compound-coated beads.
-
Washing : Wash the column extensively to remove proteins that do not bind or bind non-specifically.
-
Elution : Elute the specifically bound proteins, often by using a high concentration of the free, unmodified compound to outcompete the immobilized version.
-
Identification : Identify the eluted proteins using mass spectrometry.[14]
-
-
Trustworthiness : The key to a self-validating AC-MS experiment is the control. A parallel experiment using beads without the immobilized compound, or elution with an inactive structural analog, should yield no or significantly fewer specific proteins, thereby confirming that the identified proteins are true binding partners.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement within intact cells or tissues, removing the need for compound labeling or protein purification.[1][8][16][17] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[1][5]
-
Experimental Protocol :
-
Treatment : Treat intact cells with this compound or a vehicle control (e.g., DMSO).
-
Heating : Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis & Separation : Lyse the cells and separate the soluble protein fraction from the precipitated (unfolded) proteins via centrifugation.
-
Quantification : Quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature using a protein-specific antibody (Western Blot) or, for a proteome-wide view, by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[16]
-
Analysis : Plot the soluble protein amount against temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target engagement.[5]
-
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Validation - Connecting Binding to Effect
Confirming that a compound binds to a protein is essential, but not sufficient. The final and most crucial phase of validation is to demonstrate that this binding event is responsible for the compound's observed biological activity. Genetic approaches are the gold standard for this.
CRISPR-Cas9 Screening
CRISPR-based genetic screens can systematically identify genes that are essential for a compound's mechanism of action.[18][19][20] By knocking out every gene in the genome one by one, we can identify which knockouts make cells resistant to this compound.
-
Methodology : A pooled library of cells is created, where each cell has a single gene knocked out via a specific single-guide RNA (sgRNA). This population is then treated with the compound. Cells that have a gene essential to the compound's activity knocked out will survive and proliferate, while others will die. Deep sequencing of the sgRNAs in the surviving population reveals which genes, when lost, confer resistance.
-
Authoritative Grounding : If the top hit in a resistance screen is the same protein identified by AC-MS and CETSA, this provides powerful, multi-faceted evidence that it is the true molecular target. The gene knockout essentially mimics the effect of a perfect inhibitor, validating the target's role in the drug's efficacy.[21]
Individual Target Knockdown/Knockout
Following a genome-wide screen or based on strong evidence from binding assays, the final validation step involves targeted gene silencing (e.g., using siRNA) or knockout (using CRISPR) of the single candidate target.[22]
-
Experimental Protocol :
-
Generate two cell populations: one with the target gene knocked out/down and a control population (e.g., expressing a non-targeting guide RNA).
-
Treat both cell lines with a dose-response of this compound.
-
Measure the phenotypic effect (e.g., cell viability, signaling pathway modulation).
-
Analysis : A significant rightward shift in the dose-response curve for the knockout/knockdown cells compared to the control cells indicates that the compound is less potent when the target is absent, thereby validating that the target is required for the compound's activity.
-
Comparison of Target Identification Methodologies
| Method | Principle | Type of Evidence | Compound Mod. | Physiological Context | Advantages | Disadvantages |
| Computational Prediction | Structural/Chemical Similarity | Indirect/Predictive | No | None | Fast, low-cost, hypothesis-generating.[6] | Requires experimental validation; potential for false positives.[8] |
| Kinome Profiling | Enzymatic Inhibition | Direct (Biochemical) | No | Low (Purified Protein) | High-throughput; provides selectivity data.[11] | Limited to panel proteins; misses non-kinase targets. |
| Affinity Chromatography-MS | Affinity Purification | Direct (Biochemical) | Yes | Low (Cell Lysate) | Identifies direct binders from proteome.[2] | Modification may alter binding; non-specific binders are a risk.[13] |
| CETSA / TPP | Ligand-induced Thermal Stabilization | Direct (Biophysical) | No | High (Intact Cells) | Label-free; confirms intracellular engagement.[16][23] | Not all proteins are suitable; requires specific antibodies or MS. |
| CRISPR Screening | Genetic Perturbation | Indirect (Functional) | No | High (Intact Cells) | Unbiased, genome-wide functional validation.[19] | Can be complex; identifies critical pathway members, not just direct binders. |
Integrated Workflow for Target Confirmation
A robust target validation strategy does not rely on a single experiment but rather on a logical cascade of orthogonal assays.
Caption: An integrated, multi-phase workflow for target identification.
By systematically progressing through this workflow—from broad, hypothesis-generating screens to specific, orthogonal validation of binding and function—researchers can build an undeniable, data-driven case for the molecular target of this compound, paving the way for rational drug development and a deeper understanding of its therapeutic potential.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its derivatives have shown a wide range of biological activities, making the reliable and reproducible synthesis of this heterocyclic motif a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of common synthetic methodologies for 2-aminobenzothiazoles, focusing on the key factors that influence their reproducibility. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most robust method for your research needs.
The Enduring Relevance of 2-Aminobenzothiazoles
The unique structural features of 2-aminobenzothiazoles, particularly the presence of a privileged pharmacophore, have led to their extensive investigation in medicinal chemistry. These compounds are known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] The development of efficient and reproducible synthetic routes is paramount to facilitate the exploration of new derivatives and their potential as therapeutic agents.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-aminobenzothiazoles can be broadly categorized into classical methods, which have been refined over decades, and modern catalytic approaches that offer advantages in terms of efficiency and environmental impact.
The Hugershoff Reaction: A Classical Workhorse
The Hugershoff reaction, a foundational method for 2-aminobenzothiazole synthesis, involves the oxidative cyclization of arylthioureas.[3][4] This method has been a mainstay in organic synthesis due to its straightforward approach and often high yields for certain substituted derivatives.[5]
Reaction Mechanism: The reaction typically employs bromine in an acidic medium, such as acetic acid or sulfuric acid. The proposed mechanism involves the electrophilic attack of bromine on the sulfur atom of the arylthiourea, followed by an intramolecular electrophilic aromatic substitution to form the benzothiazole ring.[4]
Reproducibility Considerations: While the Hugershoff reaction is widely used, its reproducibility can be influenced by several factors. The handling of bromine, a corrosive and toxic reagent, requires care. Over-bromination or side reactions, such as para-thiocyanation of the aniline starting material, can occur if the reaction conditions are not carefully controlled.[6] The reaction temperature and the rate of bromine addition are critical parameters to ensure consistent yields and purity.
Synthesis from Anilines and Thiocyanate Salts (Jacobson-like approach)
A popular one-pot variation involves the reaction of anilines with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine.[1][5] This approach is attractive due to the ready availability of the starting materials.
Reproducibility Considerations: Similar to the classical Hugershoff reaction, the control of the reaction temperature is crucial to prevent side reactions. The reaction is typically carried out at low temperatures (<10 °C) during the addition of bromine.[5] Inconsistent temperature control can lead to the formation of undesired byproducts, impacting the yield and purity of the final product.
Modern Catalytic Methods: Enhancing Efficiency and Sustainability
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles, offering milder reaction conditions and broader substrate scope.[1][7] Catalysts based on copper, iron, ruthenium, and palladium have been successfully employed.[7][8]
Key Advantages:
-
Milder Reaction Conditions: Catalytic methods often proceed at lower temperatures and without the need for strong acids or hazardous oxidizing agents.
-
Improved Functional Group Tolerance: These methods can be more tolerant of various functional groups on the starting materials, allowing for the synthesis of a wider range of derivatives.
-
Green Chemistry Principles: Many catalytic methods align with the principles of green chemistry by reducing waste and using less toxic reagents.[9][10] Microwave-assisted and solvent-free conditions have also been developed to further enhance the environmental friendliness of these syntheses.[9][10][11][12][13]
Reproducibility Considerations: The reproducibility of catalytic reactions is highly dependent on the quality and activity of the catalyst, as well as the purity of the reagents and solvents. The choice of ligand, base, and solvent can significantly impact the reaction outcome. Careful optimization of these parameters is necessary to ensure consistent results. For instance, a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate provides an efficient route, but the catalyst's performance is key.[8] Similarly, an FeCl3-catalyzed reaction in water offers an environmentally benign option, where the phase-transfer catalyst plays a crucial role.[8]
Performance Comparison of Synthesis Methods
The following table provides a summary of key performance indicators for the discussed synthetic methods to facilitate a direct comparison.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Reproducibility Challenges |
| Hugershoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for specific substituted derivatives.[5] | Requires strong acid and toxic bromine; sensitive to reaction conditions. |
| Jacobson-like (from aniline) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp | 65-85% | Readily available starting materials.[5] | Potential for side reactions like para-thiocyanation; strict temperature control needed.[5][6] |
| Copper-Catalyzed (Microwave) | 2-Bromophenyl isothiocyanate, Amines | CuI, Ethanol | 30 min | 130 °C | 27-89% | Rapid reaction times, ligand-free.[9] | Yield variability depending on substrates; requires microwave reactor. |
| Iron-Catalyzed (in Water) | 2-Iodoaniline, Isothiocyanate | FeCl3, Phase-transfer catalyst, Water | Not specified | Not specified | Good to excellent | Environmentally benign, recyclable media.[8] | Dependent on the efficiency of the phase-transfer catalyst. |
| Metal-Free (Iodine-Catalyzed) | Isothiocyanatobenzenes, Amines | Iodine, Oxygen (as oxidant) | Not specified | 120 °C | Moderate to excellent | Avoids transition metals and hazardous oxidants.[14] | Requires elevated temperature; oxygen atmosphere needs to be controlled. |
Experimental Protocols
To ensure the highest level of reproducibility, detailed and validated experimental protocols are essential. Below are representative step-by-step procedures for two common and reliable methods.
Protocol 1: One-Pot Synthesis from Substituted Aniline (Jacobson-like)
This protocol is adapted from a widely used one-pot synthesis method.[5]
Materials:
-
Substituted aniline (1 equivalent)
-
Potassium thiocyanate (2 equivalents)
-
Glacial acetic acid
-
Bromine (1 equivalent)
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask.
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the reaction mixture in an ice-salt bath to below 10 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole.
Protocol 2: Microwave-Assisted Copper-Catalyzed Synthesis
This protocol is based on a green chemistry approach utilizing microwave irradiation.[9]
Materials:
-
2-Bromophenyl isothiocyanate (1 equivalent)
-
Amine (1.2 equivalents)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ethanol
Procedure:
-
In a microwave reaction vial, combine 2-bromophenyl isothiocyanate, the amine, and CuI.
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 2-aminobenzothiazole.
Visualizing the Pathways
To further clarify the chemical transformations, the following diagrams illustrate the core mechanisms and a general experimental workflow.
Conclusion and Recommendations
The choice of a synthetic method for 2-aminobenzothiazoles should be guided by a careful consideration of the desired substrate scope, scalability, and the resources available.
-
For well-established, substituted anilines , the one-pot Jacobson-like synthesis offers a cost-effective and high-yielding route, provided that strict temperature control is maintained to ensure reproducibility.
-
For rapid synthesis and broader functional group tolerance , microwave-assisted copper-catalyzed methods are an excellent choice, though they may require more optimization for specific substrates to achieve consistent high yields.
-
For "green" and sustainable synthesis , iron-catalyzed reactions in water or metal-free iodine-catalyzed methods are highly recommended. These approaches minimize the use of hazardous reagents and solvents, contributing to a safer and more environmentally friendly laboratory practice.
Ultimately, the key to reproducible synthesis lies in the meticulous control of reaction parameters, the use of high-purity reagents, and the adoption of detailed, validated protocols. By understanding the nuances of each method, researchers can confidently and consistently produce the 2-aminobenzothiazole derivatives necessary to advance their scientific endeavors.
References
- Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradi
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PMC - NIH. [Link]
- Microwave Promoted Environmentally Benign Synthesis of 2-Aminobenzothiazoles and Their Urea Derivatives. (2025).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). NISCAIR Online Periodicals Repository. [Link]
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- One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. (n.d.). NIH. [Link]
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH. [Link]
- Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (n.d.). Green Chemistry (RSC Publishing). [Link]
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Benchmarking a Novel Neuroprotectant: (2-Aminobenzo[d]thiazol-6-yl)methanol Against Standard-of-Care Alzheimer's Disease Therapeutics
A Comparative Guide for Drug Development Professionals
Introduction
The landscape of Alzheimer's disease (AD) therapeutics is evolving from symptomatic treatments to disease-modifying therapies. While significant progress has been made, the need for novel small molecules with neuroprotective properties remains critical. The benzothiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including neuroprotection.[1][2][3][4] One such derivative, (2-Aminobenzo[d]thiazol-6-yl)methanol, presents a promising avenue for investigation. This guide provides a comprehensive framework for benchmarking this compound against established standard-of-care drugs for Alzheimer's disease, offering a roadmap for its preclinical evaluation.
Postulated Mechanism of Action: this compound
While the precise mechanism of this compound is yet to be fully elucidated, the benzothiazole core is associated with several neuroprotective functions. Riluzole, a benzothiazole derivative approved for amyotrophic lateral sclerosis (ALS), exerts its effects through modulation of glutamate neurotransmission and voltage-gated sodium channels.[2][5] Furthermore, various benzothiazole derivatives have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and modulating enzymes like catalase, which are implicated in the oxidative stress characteristic of AD.[3] Some have also been investigated as inhibitors of protein aggregation.[2]
Therefore, it is hypothesized that this compound may confer neuroprotection through a multi-target mechanism, potentially involving:
-
NMDA receptor modulation: Similar to other benzothiazoles, it may act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, mitigating glutamate-induced excitotoxicity.[1][2]
-
Antioxidant activity: The heterocyclic structure may enable the scavenging of free radicals, reducing oxidative damage to neurons.
-
Anti-aggregation properties: It may interfere with the aggregation cascade of amyloid-beta (Aβ) peptides, a hallmark of AD.
Caption: Postulated multi-target mechanism of this compound in AD.
Standard-of-Care Therapeutics for Alzheimer's Disease: A Mechanistic Overview
A robust benchmarking strategy necessitates a thorough understanding of the mechanisms of current standard-of-care drugs. For this guide, we will focus on three drugs representing distinct therapeutic classes:
-
Donepezil (Cholinesterase Inhibitor): Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for memory and learning.[8] By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][9]
-
Memantine (NMDA Receptor Antagonist): Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[10][11][12][13] In AD, excessive glutamate levels can lead to chronic activation of NMDA receptors, resulting in an influx of Ca2+ ions that triggers neurotoxic pathways.[12] Memantine blocks the NMDA receptor channel only when it is excessively open, thus preventing excitotoxicity without interfering with the normal physiological activity required for learning and memory.[13][14]
-
Lecanemab (Anti-Amyloid Monoclonal Antibody): Lecanemab is a humanized monoclonal antibody that selectively targets soluble amyloid-beta (Aβ) protofibrils.[15][16][17] The accumulation of Aβ into plaques is a pathological hallmark of AD. Lecanemab binds to these protofibrils, facilitating their clearance from the brain, likely through activation of microglia, the brain's immune cells.[17][18][19] By targeting an early step in the amyloid cascade, Lecanemab aims to slow the progression of the disease.[17]
Comparative Analysis of Therapeutic Mechanisms
The following table provides a comparative overview of the postulated mechanism of this compound and the standard-of-care drugs.
| Feature | This compound (Postulated) | Donepezil | Memantine | Lecanemab |
| Drug Class | Small Molecule | Small Molecule | Small Molecule | Monoclonal Antibody |
| Primary Target(s) | NMDA Receptor, ROS, Aβ Aggregates | Acetylcholinesterase (AChE) | NMDA Receptor | Soluble Aβ Protofibrils |
| Therapeutic Approach | Neuroprotection, Anti-aggregation | Symptomatic (Cognitive Enhancement) | Symptomatic (Neuroprotection) | Disease Modification |
| Potential Advantages | Multi-target action, potential for both symptomatic and disease-modifying effects. | Well-established safety profile for symptomatic relief. | Protects against excitotoxicity. | Directly targets a key pathological hallmark of AD. |
Experimental Protocols for a Comprehensive Benchmarking Study
To rigorously evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended, encompassing in vitro and in vivo studies.
In Vitro Assays: Assessing Neuroprotection and Anti-Amyloid Activity
Caption: Workflow for in vitro benchmarking assays.
1. Neurotoxicity and Neuroprotection Assays
-
Objective: To determine the intrinsic toxicity of this compound and its ability to protect neurons from Aβ-induced toxicity.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[20][21]
-
Protocol:
-
Cell Culture: Culture neuronal cells in 96-well plates to a suitable confluency.
-
Compound Treatment (Neurotoxicity): Treat cells with a concentration range of this compound for 24-48 hours.
-
Aβ and Compound Treatment (Neuroprotection): Pre-treat cells with varying concentrations of this compound for 2 hours, followed by the addition of oligomeric Aβ1-42 (a neurotoxic form of amyloid-beta).[22] Donepezil and Memantine should be run in parallel as positive controls.
-
Cell Viability Assessment: Measure cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.[23][24]
-
-
Expected Outcome: this compound should exhibit low intrinsic toxicity and demonstrate a dose-dependent increase in cell viability in the presence of Aβ1-42, indicating neuroprotective effects.
2. Amyloid-Beta Aggregation Assay
-
Objective: To assess the ability of this compound to inhibit the fibrillization of Aβ peptides.
-
Method: Thioflavin T (ThT) fluorescence assay.[25][26][27][28] ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Protocol:
-
Preparation: Prepare a solution of monomeric Aβ1-42 peptide.
-
Incubation: Incubate the Aβ1-42 solution with varying concentrations of this compound at 37°C with continuous agitation. A known aggregation inhibitor can be used as a positive control.
-
Fluorescence Measurement: At regular intervals, take aliquots of the reaction mixture and add them to a solution of ThT. Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.[29]
-
-
Expected Outcome: A reduction in the fluorescence signal in the presence of this compound compared to the vehicle control would indicate inhibition of Aβ fibrillization.
In Vivo Studies: Evaluating Cognitive Enhancement in an Animal Model of Alzheimer's Disease
Caption: Workflow for in vivo benchmarking studies.
-
Objective: To determine if this compound can improve learning and memory in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.[30][31]
-
Protocol:
-
Drug Administration: Administer this compound, Donepezil, and Memantine orally to different groups of Tg2576 mice daily for a period of 3-6 months, starting before or at the onset of cognitive decline. A vehicle-treated group will serve as a control.
-
Morris Water Maze (MWM) Test: This is a widely used test to assess spatial learning and memory in rodents.[32][33][34][35][36]
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room. Record the time it takes for each mouse to find the platform (escape latency).
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the quadrant where the platform was previously located.
-
-
-
Expected Outcome: Mice treated with this compound are expected to show a significant reduction in escape latency during the acquisition phase and spend more time in the target quadrant during the probe trial compared to the vehicle-treated group, indicating improved spatial learning and memory.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking this compound against current standard-of-care drugs for Alzheimer's disease. The proposed multi-target neuroprotective mechanism of this compound, if validated through the described experimental protocols, could position it as a promising candidate for both symptomatic relief and disease modification.
Successful outcomes from these benchmarking studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its effects on other pathological hallmarks of AD, such as tau pathology and neuroinflammation. Ultimately, a thorough and rigorous preclinical evaluation is essential to determine the therapeutic potential of this compound for patients suffering from this devastating neurodegenerative disease.
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A Comparative Analysis of 2-Aminobenzothiazole Derivatives as Selective Anticancer Agents
This guide provides a comprehensive analysis of the selectivity profile of 2-aminobenzothiazole derivatives against various cancer cell lines. As researchers and drug development professionals, understanding the differential activity of a compound class is paramount for identifying promising therapeutic candidates. Here, we delve into the experimental data, underlying mechanisms, and comparative efficacy of these compounds, offering insights into their potential for targeted cancer therapy.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and, critically, selective anticancer activity.[1][2][3] This selectivity is a key determinant of a drug's therapeutic index, and in the case of 2-aminobenzothiazoles, it appears to be intricately linked to the specific molecular landscape of different cancer cell types.
Comparative Selectivity Profile: A Data-Driven Overview
The antitumor activity of 2-aminobenzothiazole derivatives has been evaluated against a wide array of human cancer cell lines. The data consistently demonstrates a pattern of selective cytotoxicity, with certain cancer types showing significantly higher sensitivity.
For instance, a notable derivative, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has shown remarkable potency against specific breast cancer cell lines, such as MCF-7 and T-47D, with IC50 values in the sub-micromolar range.[4] In contrast, other cell lines, even from the same tissue of origin like the MDA-MB-435 breast cancer line, remain largely insensitive.[4] This highlights a nuanced selectivity that transcends simple tissue-of-origin targeting.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines, showcasing their selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 (e.g., DF 203) | MCF-7 (Breast) | <0.1 | Doxorubicin | - |
| T-47D (Breast) | <0.1 | Doxorubicin | - | |
| TK-10 (Renal) | Weakly Inhibited | Doxorubicin | - | |
| A549 (Lung) | 9.62 ± 1.14 | - | - | |
| HCT116 (Colon) | 6.43 ± 0.72 | - | - | |
| Derivative 2 (e.g., Compound 13 from Sever et al.) | A375 (Melanoma) | 8.07 ± 1.36 | - | - |
| PBMCs (Normal) | >300 | - | - | |
| Derivative 3 (e.g., Compound 25 from Gong group) | MKN-45 (Gastric) | 0.06 ± 0.01 | - | - |
| H460 (Lung) | 0.01 ± 0.003 | - | - | |
| HT-29 (Colon) | 0.18 ± 0.02 | - | - |
Note: The data presented is a synthesis from multiple sources to illustrate the general selectivity profile. For specific values, refer to the cited literature.
This selective activity is not only observed between different cancer types but also between cancerous and normal cells. For example, certain derivatives have been shown to have minimal cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), with IC50 values exceeding 300 µM, indicating a favorable therapeutic window.[1]
The "Why": Unraveling the Mechanisms of Selective Action
The differential sensitivity of cancer cells to 2-aminobenzothiazole derivatives is not arbitrary. It is rooted in the unique molecular biology of responsive cancer cells. A key mechanism that has been elucidated is the metabolic activation of these compounds by cytochrome P450 enzymes, particularly CYP1A1.[5]
Sensitive cancer cells often exhibit higher expression or inducibility of CYP1A1. Upon entering these cells, the 2-aminobenzothiazole prodrug is metabolized by CYP1A1 into a reactive intermediate that can then form DNA adducts, leading to cell cycle arrest and apoptosis.[5][6] This bioactivation pathway is a critical determinant of the compound's selective toxicity.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold represents a promising platform for the development of selective anticancer agents. The data strongly suggests that their efficacy is driven by the unique molecular characteristics of individual tumors, particularly the expression of metabolic enzymes like CYP1A1 and the dependency on specific kinase signaling pathways.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the selectivity and potency of new derivatives.
-
Biomarker Discovery: To identify predictive biomarkers that can help select patients who are most likely to respond to these agents.
-
In Vivo Studies: To validate the in vitro selectivity and assess the therapeutic efficacy and safety of lead compounds in preclinical models.
By continuing to explore the nuanced selectivity profiles of these compounds, the scientific community can move closer to developing more effective and less toxic cancer therapies.
References
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- Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Archiv der Pharmazie, 345(8), 623–632.
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- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40579–40594.
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- Abdel-Wahab, B. F., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-16.
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- Trapani, V., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. Cancer Research, 63(22), 7877–7883.
- Li, X., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598.
- Kaur, H., & Kumar, S. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217–2248.
- Kaur, H., & Kumar, S. (2022). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Stevens, M. F. G. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203–210.
- Li, X., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery.
- Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(11), 1-25.
- Bradshaw, T. D., et al. (2007). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Molecular Cancer Therapeutics, 6(5), 1635–1644.
- Stevens, M. F. G. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds.
- Zhang, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 199–221.
- Siddiqui, N., et al. (2010). PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. Acta Poloniae Pharmaceutica, 67(2), 133–139.
- Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 9(1), 1184–1195.
- Yilmaz, A., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1636–1643.
- Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556.
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Safety Operating Guide
Guide to the Proper Disposal of (2-Aminobenzo[d]thiazol-6-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2-Aminobenzo[d]thiazol-6-yl)methanol. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The information herein is synthesized from established safety data and hazardous waste management principles, designed specifically for researchers and drug development professionals.
Hazard Identification and Initial Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance. The primary risks associated with this compound are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
| Source: Sigma-Aldrich Safety Information[1] |
Expert Insight: The GHS07 "Exclamation Mark" pictogram immediately signals that this compound is an irritant and acutely toxic if ingested[1]. The combination of H-statements necessitates that this chemical be treated as a hazardous waste stream. Under no circumstances should it be disposed of in standard trash or via the sanitary sewer system[2]. The respiratory irritation hazard (H335) makes it crucial to handle the solid material in a way that avoids dust generation[3].
The Core Principles of Chemical Waste Management
The disposal of this compound must align with the foundational principles of hazardous waste management, as outlined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[4][5]. The generator of the waste is legally responsible for its proper characterization and disposal[6][7].
The Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these specific procedures based on the type of waste containing this compound.
Protocol 1: Disposal of Unused or Waste Solid Product
This protocol applies to expired product, off-specification batches, or residual amounts of the solid chemical.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, appropriate chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield[6][8].
-
Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a tightly sealing lid[9]. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and the date you first add waste (the accumulation start date)[2][5].
-
Transfer: Carefully transfer the solid waste into the designated container. Perform this transfer in a chemical fume hood or an area with adequate ventilation to minimize inhalation risk (H335)[1]. Avoid creating dust during the transfer[3].
-
Seal and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[6]. The storage area should have secondary containment to manage any potential leaks[2].
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal at an approved facility[3][10].
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as contaminated gloves, weigh boats, paper towels, and other disposable equipment.
-
Segregation: Do not mix chemically contaminated debris with regular trash. All items that have come into direct contact with this compound are considered hazardous waste.
-
Collection: Place all contaminated solid debris into a designated hazardous waste container, separate from liquid waste. This can be a securely lined cardboard box or a dedicated solids container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound Contaminated Debris" as its contents.
-
Disposal: Once the container is full, seal it and arrange for disposal through your EHS office or a certified waste vendor.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.
-
Initial Rinse: The first rinse of a container that held this compound must be collected and treated as hazardous waste[2].
-
Procedure:
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) in a chemical fume hood.
-
Pour the rinsate into a designated liquid hazardous waste container for halogen-free organic solvents.
-
Label this liquid waste container appropriately, including all solvent and solute components.
-
-
Subsequent Rinses: After the initial hazardous rinse is collected, rinse the container thoroughly with soap and water.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycling, provided the label has been defaced. Always confirm this final step with your institution's specific policies.
Spill Management
In the event of a small spill, the cleanup materials become hazardous waste.
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation[3]. Use absorbent pads for any solutions.
-
Disposal: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a sealed, labeled hazardous waste container and dispose of it according to Protocol 2.
Trustworthiness Statement: These protocols are designed as a self-validating system. By correctly identifying the hazard, segregating the waste, and using the proper disposal pathway, you systematically mitigate risk and ensure compliance. Chemical waste generators must consult their local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[6][11].
References
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
- NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
- Capot Chemical. (2025, December 24). MSDS of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- OUHSC. (n.d.). Hazardous Waste. EHSO Manual 2025-2026.
- OSHS. (n.d.). Hazardous Waste Disposal Procedures.
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- 3. capotchem.com [capotchem.com]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
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- 7. mtu.edu [mtu.edu]
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- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to Personal Protective Equipment for Handling (2-Aminobenzo[d]thiazol-6-yl)methanol
This guide provides essential safety protocols and logistical information for the handling and disposal of (2-Aminobenzo[d]thiazol-6-yl)methanol (CAS No. 106429-07-6). As a compound of interest in drug discovery and chemical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a risk-based approach to PPE selection grounded in established safety principles and the specific toxicological data available for this compound.
Hazard Profile of this compound
Effective PPE selection begins with a thorough understanding of the specific risks posed by a chemical. This compound is a solid compound classified with specific health hazards that directly inform our safety protocols.[1] The primary risks are associated with irritation and acute toxicity upon exposure.
A summary of its classification under the Globally Harmonized System (GHS) is presented below.
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Expert Insight: The GHS07 pictogram and associated H-statements immediately signal that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation of dust particles. The H335 warning is particularly critical, as it mandates the use of engineering controls like fume hoods to prevent respiratory tract irritation.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: The single most important engineering control when handling this compound in its solid form is a certified chemical fume hood . This is essential to contain dust particles and prevent respiratory exposure, directly addressing the H335 hazard.[2]
-
Administrative Controls: All work should be conducted following a well-defined Standard Operating Procedure (SOP). This includes pre-defining the experimental steps, quantities, and emergency procedures. Never work alone when handling hazardous materials.
A Risk-Based PPE Protocol
The level of PPE required is dictated by the specific task and the associated risk of exposure. We can stratify our approach into two tiers.
Tier 1: Standard Handling in a Controlled Environment
This tier applies to routine, small-scale laboratory operations such as weighing, preparing solutions, or performing reactions within a chemical fume hood.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[2]
-
Causality: Goggles provide a 360-degree seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses. This directly mitigates the H319 "Causes serious eye irritation" hazard.[3]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard recommendation. Gloves must be inspected for tears or holes before each use.
-
Causality: Nitrile provides a robust barrier against solid particulates and incidental splashes of common laboratory solvents. To prevent cross-contamination, gloves should be removed using the proper technique and disposed of immediately after the task is complete or if contamination is suspected.[4] For extended work, consider double-gloving.
-
-
Body Protection:
-
Requirement: A flame-resistant laboratory coat, fully buttoned, is required.[2]
-
Causality: The lab coat protects against accidental skin contact on the arms and torso, addressing the H315 "Causes skin irritation" hazard. It is crucial that the lab coat is kept clean and not worn outside of the laboratory area.
-
-
Respiratory Protection:
-
Requirement: Not typically required if all work with the solid is performed within a certified chemical fume hood.
-
Causality: The fume hood's negative pressure environment is the primary method of respiratory protection.[2]
-
Tier 2: Elevated Risk Scenarios
This tier applies to non-routine operations such as cleaning up a significant spill outside of a fume hood, large-scale transfers, or any situation with a high potential for aerosol or dust generation.
-
Eye and Face Protection:
-
Requirement: A full-face shield worn over chemical splash goggles.
-
Causality: In a spill scenario, the risk of splashing is significantly higher. A face shield protects the entire face, including the neck, from direct contact.[2] The goggles underneath remain the primary barrier for the eyes.
-
-
Hand Protection:
-
Requirement: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thicker nitrile) should be worn, often over a standard pair of nitrile gloves (double-gloving).
-
Causality: Thicker, more robust gloves offer greater protection against prolonged chemical contact and are less prone to tearing during cleanup operations.
-
-
Body Protection:
-
Requirement: A disposable, chemical-resistant coverall (e.g., Type 5-B/6-B certified) should be worn over normal laboratory attire.[5]
-
Causality: In the event of a large spill, a standard lab coat may not provide sufficient coverage. A disposable coverall ensures full-body protection and simplifies decontamination, as the entire garment can be disposed of according to hazardous waste protocols.[5]
-
-
Respiratory Protection:
-
Requirement: If a significant amount of dust is generated outside of a fume hood, respiratory protection is mandatory. A minimum of a NIOSH-approved N95 particulate respirator is required. For higher exposure levels, a half-mask or full-face respirator with P100 cartridges may be necessary.
-
Causality: This directly addresses the H335 respiratory irritation hazard in situations where engineering controls are breached or unavailable. Use of respirators requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[2]
-
Procedural Discipline: Donning, Doffing, and Disposal
The protection afforded by PPE can be negated by improper use. Following a strict sequence for donning (putting on) and doffing (taking off) is critical to prevent self-contamination.
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves (if double-gloving).
-
Don lab coat or coverall.
-
Don respiratory protection (if required).
-
Don eye and face protection.
-
Don outer gloves. Ensure the glove cuffs go over the sleeves of the lab coat.
-
-
Doffing Sequence (to minimize contamination):
-
Remove outer gloves first, peeling them off without touching the outside with bare skin.
-
Remove lab coat or coverall, rolling it inside-out as you remove it.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator (if worn).
-
Remove inner gloves (if worn).
-
Wash hands thoroughly with soap and water.
-
Waste Disposal
All contaminated PPE, including gloves, disposable coveralls, and any materials used for spill cleanup, must be considered hazardous waste.
-
Procedure: Place all contaminated items in a designated, sealed hazardous waste bag or container.
-
Compliance: Ensure the final disposal of this waste complies with all local, state, and federal regulations.[5][6]
Emergency Response
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Caption: PPE selection workflow for this compound.
References
- This compound | 106429-07-6. Sigma-Aldrich.
- (2-Aminobenzo[d]thiazol-6-yl)
- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
- Medtecs CoverU Disposable Coverall. Medtecs.
- Safety D
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Safety Data Sheet for 2-Amino-6-chlorobenzothiazole. Fisher Scientific.
- Personal Protective Equipment (PPEs)- Safety Guideline.
- Safety Data Sheet of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)
Sources
- 1. This compound | 106429-07-6 [sigmaaldrich.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. pharmastate.academy [pharmastate.academy]
- 4. capotchem.com [capotchem.com]
- 5. medtecs.com [medtecs.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
